Boc-N-Me-Phe-OH
Description
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Propriétés
IUPAC Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGJINVEYVTDNH-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Applications of Boc-N-Me-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH) is a pivotal N-methylated amino acid derivative extensively utilized in peptide synthesis. The incorporation of N-methylated amino acids into peptide backbones is a critical strategy in medicinal chemistry for enhancing the therapeutic properties of peptides. N-methylation can significantly improve metabolic stability against enzymatic degradation, increase membrane permeability and oral bioavailability, and modulate peptide conformation.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, offering valuable insights for researchers and professionals in drug development.
Core Chemical and Physical Properties
This compound is a white to off-white solid, and its fundamental properties are summarized in the tables below for easy reference.
Table 1: General Chemical Properties of this compound
| Property | Value |
| CAS Number | 37553-65-4[3][4] |
| Molecular Formula | C₁₅H₂₁NO₄[3] |
| Molecular Weight | 279.33 g/mol |
| IUPAC Name | (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid |
| Synonyms | Boc-N-methyl-L-phenylalanine, N-(tert-Butoxycarbonyl)-N-methyl-L-phenylalanine |
| Purity | Typically ≥98.0% (HPLC) |
Table 2: Physical and Spectroscopic Properties of this compound
| Property | Value |
| Appearance | White to light yellow powder or crystal |
| Melting Point | 85-89 °C |
| Solubility | Soluble in DMSO, Chloroform (Slightly), Methanol (Slightly) |
| Storage | Sealed in dry, 2-8°C |
| ¹³C NMR Spectrum | Data available in public databases such as PubChem. |
| IR Spectrum | Data available in public databases such as PubChem. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-methylation of Boc-L-phenylalanine. A common method involves the use of a strong base and a methylating agent.
Materials:
-
Boc-L-phenylalanine (Boc-Phe-OH)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Iodomethane (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Isopropyl alcohol
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve Boc-Phe-OH in anhydrous THF.
-
Cool the solution in an ice bath.
-
Add iodomethane to the solution.
-
Carefully add sodium hydride in small portions over a period of a few hours, allowing the vigorous bubbling to subside between additions.
-
After the final addition of NaH, remove the ice bath and stir the reaction mixture overnight at room temperature.
-
Cool the reaction mixture in an ice bath and carefully quench the excess NaH by the dropwise addition of isopropyl alcohol until bubbling ceases.
-
Add deionized water dropwise.
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Dilute the residue with water and wash with ethyl acetate to remove mineral oil and unreacted iodomethane.
-
Acidify the aqueous layer to a pH of 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash chromatography on silica gel to obtain pure this compound.
Use in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block in Boc-chemistry SPPS. However, the steric hindrance from the N-methyl group can make peptide coupling challenging. The use of potent coupling reagents is often necessary to achieve high coupling yields.
Materials:
-
This compound
-
Resin-bound peptide with a free N-terminal amine
-
Coupling reagent (e.g., HATU, HBTU, PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF for Fmoc-SPPS) or Trifluoroacetic acid (TFA) (for Boc-SPPS)
General Coupling Protocol:
-
Swell the resin-bound peptide in DMF.
-
If the N-terminus is protected, perform the deprotection step (e.g., with 20% piperidine in DMF for Fmoc deprotection).
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the this compound by dissolving it in DMF with the coupling reagent (e.g., HATU) and DIPEA.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature. The Kaiser test is not reliable for secondary amines; alternative tests like the bromophenol blue test can be used to monitor the reaction.
-
After the coupling is complete, wash the resin thoroughly with DMF and DCM.
Boc Deprotection
The Boc protecting group is typically removed under acidic conditions.
Procedure:
-
Suspend the Boc-protected peptide-resin in a solution of 50% TFA in DCM.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
Filter the resin and wash it with DCM.
-
Neutralize the resulting trifluoroacetate salt with a solution of 10% DIPEA in DMF before the next coupling step.
Visualizations
Logical Workflow for this compound Synthesis
Caption: General workflow for the synthesis of this compound.
Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound
Caption: A single cycle of SPPS incorporating this compound.
Signaling Pathway Modulation by N-Methylated Peptides
This compound itself is a synthetic building block and does not directly participate in signaling pathways. However, peptides incorporating N-methyl-phenylalanine can exhibit enhanced biological activity, such as improved blood-brain barrier (BBB) permeability, allowing them to reach central nervous system targets.
Caption: Enhanced CNS delivery of peptides containing N-Me-Phe.
Conclusion
This compound is an indispensable tool in modern peptide chemistry, enabling the synthesis of peptides with improved pharmacological profiles. While its incorporation presents synthetic challenges due to steric hindrance, the use of appropriate coupling reagents and optimized protocols can lead to successful synthesis. The resulting N-methylated peptides hold significant promise for the development of novel therapeutics with enhanced stability, permeability, and biological activity.
References
An In-depth Technical Guide to Boc-N-Me-Phe-OH (CAS 37553-65-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction: N-tert-Butoxycarbonyl-N-methyl-L-phenylalanine, commonly abbreviated as Boc-N-Me-Phe-OH, is a pivotal N-methylated amino acid derivative used extensively in peptide chemistry and pharmaceutical research. Its unique structure, featuring the Boc (tert-butyloxycarbonyl) protecting group on the methylated amine, makes it a valuable building block for synthesizing complex peptides with enhanced properties. The incorporation of N-methylated amino acids like this compound into peptide sequences can significantly improve metabolic stability, membrane permeability, and conformational rigidity, making it a key component in the development of novel peptide-based therapeutics. This guide provides a comprehensive technical overview of its properties, synthesis, and applications.
Core Properties and Data
The physical, chemical, and spectroscopic properties of this compound are summarized below, providing essential data for its use in a laboratory setting.
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 37553-65-4 | |
| Molecular Formula | C₁₅H₂₁NO₄ | |
| Molecular Weight | 279.33 g/mol | |
| IUPAC Name | (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid | |
| Appearance | White to off-white or light yellow solid/powder | |
| Melting Point | 85-89 °C | |
| Boiling Point | 405.0 ± 34.0 °C (Predicted) | |
| Density | 1.1 ± 0.1 g/cm³ (Predicted) | |
| Solubility | Soluble in DMSO, slightly soluble in Chloroform and Methanol | |
| Specific Rotation [α] | -85.0 to -95.0 deg (c=1, methanol) | |
| pKa | 3.90 ± 0.10 (Predicted) |
Spectroscopic and Analytical Data
| Data Type | Description | Source(s) |
| ¹³C NMR Spectra | Data available in spectral databases. | |
| Infrared (IR) Spectra | ATR-IR spectral data is available. | |
| Raman Spectra | FT-Raman spectral data is available. | |
| Purity | Typically ≥98.0% by HPLC or Titration. |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its effective application.
Synthesis Protocol: N-Boc Protection of N-Methyl-L-Phenylalanine
This protocol describes a common method for the synthesis of this compound from N-Methyl-L-phenylalanine.
Materials:
-
N-Methyl-L-phenylalanine
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Nitrogen gas supply
Procedure:
-
Combine N-Methyl-L-phenylalanine (1.0 eq) in dimethylformamide.
-
To this solution, add Triethylamine (3.6 eq) followed by Di-tert-butyl dicarbonate (2.2 eq).
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature for approximately 18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any solids.
-
Remove the solvent (DMF) from the filtrate in vacuo to yield the crude product, which may appear as a pale yellow oil. Further purification steps are required.
Caption: Workflow for the synthesis of this compound.
Purification Protocol
Purification is essential to remove unreacted starting materials, byproducts, and solvents.
-
Initial Workup: After synthesis, the crude product is often obtained by removing the solvent under reduced pressure.
-
Extraction (if applicable): If the reaction is performed in a different solvent, an aqueous workup involving washes with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate (NaHCO₃), and brine may be used to remove impurities.
-
Chromatography: Silica gel column chromatography is a standard method for purifying Boc-protected amino acids. A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol is typically employed.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent mixture (e.g., chloroform and petroleum ether) can be an effective final purification step.
Analytical Methods
Confirming the identity and purity of the final product is a critical step.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reverse-phase C18 column is common, with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The characteristic singlet peak for the nine protons of the Boc group is expected around 1.4 ppm in ¹H NMR.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.
Applications in Research and Drug Development
This compound is not an active pharmaceutical ingredient itself but rather a specialized building block for constructing peptides. Its application is central to modifying peptide backbones to enhance their therapeutic potential.
Key Advantages of N-Methylation:
-
Proteolytic Stability: The N-methyl group provides steric hindrance that protects the adjacent peptide bond from cleavage by proteases, thus increasing the in-vivo half-life of the peptide drug.
-
Conformational Control: N-methylation restricts the rotation of the peptide backbone, locking it into a more defined conformation. This can lead to higher receptor selectivity and binding affinity.
-
Increased Membrane Permeability: By replacing an N-H hydrogen bond donor with an N-CH₃ group, the overall hydrogen bonding capacity of the peptide is reduced. This can improve passive diffusion across cell membranes, enhancing bioavailability.
This compound is therefore used in the solid-phase or solution-phase synthesis of peptides where these specific properties are desired to overcome the common limitations of peptide-based drugs.
Caption: Role of this compound in peptide drug development.
Safety and Handling
Proper handling and storage are necessary to ensure the stability of the compound and the safety of laboratory personnel.
| Category | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Eyeshields, gloves, type N95 (US) or type P1 (EN143) respirator filter. | |
| Storage Conditions | Store at room temperature or refrigerated (2-8°C recommended for long-term). Keep container tightly sealed in a dry, well-ventilated place. Store under inert gas as it may be air-sensitive. | |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid dust formation and inhalation. Use in a well-ventilated area. | |
| Hazardous Decomposition | Under fire conditions, may produce oxides of carbon (CO, CO₂) and nitrogen (NOx). | |
| WGK (Germany) | 3 (Highly hazardous for water) |
Conclusion
This compound, CAS 37553-65-4, is a highly valuable reagent in medicinal chemistry and drug discovery. Its primary role as a protected N-methylated amino acid building block allows for the rational design of peptide therapeutics with superior pharmacokinetic profiles. The ability to confer proteolytic resistance, control conformation, and improve cell permeability makes it an essential tool for scientists aiming to advance the next generation of peptide-based drugs. A thorough understanding of its properties and synthesis is fundamental to its successful application in research and development.
An In-depth Technical Guide to Boc-N-methyl-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-N-methyl-L-phenylalanine (Boc-N-methyl-L-phenylalanine), a crucial building block in modern peptide synthesis and drug discovery. This document outlines its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and characterization.
Core Concepts and Structure
Boc-N-methyl-L-phenylalanine is a derivative of the natural amino acid L-phenylalanine. It features two key modifications: a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino nitrogen and a methyl group also on the alpha-amino nitrogen. These modifications impart unique properties beneficial for peptide synthesis. The N-methylation prevents the formation of a hydrogen bond at this position, which can influence the conformation of the resulting peptide and increase its resistance to enzymatic degradation. The Boc group is a widely used acid-labile protecting group, allowing for controlled, stepwise peptide chain elongation.[1][2]
The structure of Boc-N-methyl-L-phenylalanine is presented below.
Caption: Chemical structure of Boc-N-methyl-L-phenylalanine.
Physicochemical and Spectroscopic Data
The key physicochemical and spectroscopic properties of Boc-N-methyl-L-phenylalanine are summarized in the tables below. This data is essential for its identification, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C15H21NO4 | [2][3] |
| Molecular Weight | 279.33 g/mol | [2] |
| Appearance | Off-white solid | |
| Melting Point | 168-170 °C | |
| Boiling Point (Predicted) | 405.0 ± 34.0 °C | |
| Density (Predicted) | 1.146 ± 0.06 g/cm3 | |
| pKa (Predicted) | 3.90 ± 0.10 | |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | |
| Storage Conditions | 2-8°C, Sealed in dry conditions |
| Technique | Data | Reference |
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm) (main rotamers): 7.85 (bs, 1H, COOH), 7.30-7.17 (m, 5H, ArH), 4.84-4.62 (m, 1H, α-CH), 3.28 (m, 1H, β-CH₂), 3.11 (m, 1H, β-CH₂), 2.75 (s, 3H, NCH₃), 1.39 (s, 9H, Boc-CH₃) | |
| CAS Number | 37553-65-4 |
Experimental Protocols
The following sections detail the experimental procedures for the synthesis and characterization of Boc-N-methyl-L-phenylalanine.
A common method for the synthesis of Boc-N-methyl-L-phenylalanine involves the protection of N-methyl-L-phenylalanine with di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
N-methyl-L-phenylalanine
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Nitrogen gas
Procedure:
-
Combine N-methyl-L-phenylalanine in dimethylformamide.
-
Add triethylamine and di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction mixture under a nitrogen atmosphere for 18 hours.
-
Filter the reaction mixture.
-
Remove the solvent in vacuo to yield the product.
Caption: General workflow for the synthesis of Boc-N-methyl-L-phenylalanine.
The identity and purity of the synthesized Boc-N-methyl-L-phenylalanine can be confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The proton NMR spectrum should show characteristic peaks for the Boc group (a singlet around 1.4 ppm), the N-methyl group (a singlet around 2.75 ppm), the aromatic protons of the phenyl ring (multiplets between 7.17-7.30 ppm), and the alpha- and beta-protons of the amino acid backbone.
-
Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the compound (279.33 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): HPLC is utilized to determine the purity of the final product.
Applications in Peptide Synthesis and Drug Discovery
Boc-N-methyl-L-phenylalanine is a valuable building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. Its incorporation into peptide sequences can lead to several advantageous properties:
-
Enhanced Proteolytic Stability: The N-methyl group can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.
-
Conformational Constraint: The presence of the N-methyl group restricts the conformational flexibility of the peptide backbone, which can lead to higher receptor affinity and selectivity.
-
Improved Membrane Permeability: N-methylation can increase the lipophilicity of a peptide, potentially enhancing its ability to cross cell membranes.
These properties make Boc-N-methyl-L-phenylalanine a key component in the development of peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles.
Peptides incorporating N-methylated amino acids can be designed to target a variety of signaling pathways. For instance, they can act as agonists or antagonists for G-protein coupled receptors (GPCRs), which are involved in a vast array of physiological processes.
Caption: General signaling pathway involving a peptide ligand and a GPCR.
References
An In-Depth Technical Guide to the Physical Properties of Boc-N-Me-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of N-tert-butoxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH), a key building block in peptide synthesis and drug discovery. This document details its fundamental characteristics, outlines experimental protocols for their determination, and explores the impact of its structural features on peptide chemistry.
Core Physical and Chemical Properties
This compound is a white to light yellow crystalline powder. The introduction of the N-methyl group significantly influences the compound's conformational flexibility and, consequently, its biological activity and pharmacokinetic properties when incorporated into a peptide chain.
Data Presentation: Quantitative Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₁NO₄ | [1] |
| Molecular Weight | 279.33 g/mol | [2] |
| Melting Point | 85.0 to 89.0 °C | [3] |
| Appearance | White to light yellow powder/crystal | [3] |
| Purity (HPLC) | >98.0% | [3] |
| Specific Rotation [α]D | -85.0 to -95.0° (c=1, methanol) | |
| Solubility (DMSO) | 200 mg/mL (715.98 mM) |
Experimental Protocols
Detailed methodologies for determining the key physical properties of this compound are crucial for ensuring data accuracy and reproducibility in a research setting.
Determination of Melting Point
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.
Protocol:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate (e.g., 2 °C/min) to approach the expected melting point.
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded. This range is the melting point.
-
-
Purity Check: A mixed melting point determination with a pure standard can be performed to confirm identity and purity. A depression or broadening of the melting range indicates the presence of impurities.
Determination of Solubility
Solubility is a fundamental property that dictates the choice of solvents for reactions, purification, and formulation.
Protocol (Equilibrium Shake-Flask Method):
-
Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, methanol, DMSO, DMF, acetonitrile, ethyl acetate, dichloromethane) in a sealed vial.
-
Equilibration: The vials are agitated in a temperature-controlled shaker (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to settle, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as:
-
Gravimetric analysis: The solvent is evaporated, and the mass of the dissolved solid is measured.
-
High-Performance Liquid Chromatography (HPLC): The concentration is determined by comparing the peak area to a standard curve.
-
UV-Vis Spectroscopy: If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength.
-
Determination of Specific Rotation
As a chiral molecule, this compound rotates the plane of polarized light. The specific rotation is a characteristic physical constant.
Protocol:
-
Solution Preparation: A solution of this compound of a precisely known concentration (c, in g/mL) is prepared in a specified solvent (e.g., methanol).
-
Apparatus: A polarimeter is used for the measurement. The light source is typically a sodium D-line (589 nm).
-
Measurement:
-
The polarimeter tube of a known path length (l, in dm) is filled with the solution.
-
The observed optical rotation (α) is measured.
-
A blank measurement with the pure solvent is also taken and subtracted from the sample measurement.
-
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c)
Mandatory Visualizations
Impact of N-Methylation on Peptide Backbone
The N-methylation of an amino acid residue has a profound impact on the resulting peptide's conformation and properties. This diagram illustrates the key structural changes.
Caption: Impact of N-methylation on the peptide backbone.
General Workflow for Dipeptide Synthesis using this compound
This diagram outlines a typical solution-phase synthesis of a dipeptide utilizing this compound as a building block.
Caption: Solution-phase dipeptide synthesis workflow.
References
A Comprehensive Technical Guide to the Solubility of Boc-N-Me-Phe-OH in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility of N-tert-butoxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH), a critical building block in peptide synthesis and drug development. A thorough understanding of its solubility is essential for optimizing reaction conditions, purification protocols, and formulation strategies. This document collates available solubility data, presents detailed experimental methodologies for its determination, and visualizes the workflows for solubility assessment.
Core Topic: Solubility Profile of this compound
This compound is a hydrophobic, protected amino acid derivative. The presence of the N-terminal tert-butoxycarbonyl (Boc) group and the N-methyl group, in addition to the phenyl ring of the phenylalanine side chain, significantly influences its solubility characteristics. These modifications increase the molecule's nonpolar character while precluding the formation of a zwitterion at the N-terminus, generally leading to better solubility in organic solvents compared to its unprotected counterpart. However, the carboxylic acid moiety still provides a site for polar interactions.
Data Presentation: Quantitative and Qualitative Solubility of this compound
The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents. It is important to note that publicly accessible quantitative data is limited, and the values presented here are based on information from chemical suppliers and available literature. For precise applications, experimental determination of solubility under specific conditions is highly recommended.
| Solvent | Chemical Formula | Type | Temperature (°C) | Solubility (Quantitative) | Solubility (Qualitative) | Citation |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Not Specified | 200 mg/mL (715.98 mM) | Soluble | [1] |
| Chloroform | CHCl₃ | Nonpolar | Not Specified | - | Slightly Soluble | [2] |
| Methanol | CH₃OH | Polar Protic | Not Specified | - | Slightly Soluble | [2] |
Note: For the D-enantiomer, Boc-N-Me-D-Phe-OH, it is also reported to be soluble in DMSO.[3]
Experimental Protocols for Solubility Determination
For researchers requiring precise and reliable solubility data for this compound, the following established experimental protocols are recommended. These methods are adapted from standard procedures for determining the solubility of protected amino acids and peptides.[4]
Equilibrium Solubility Method (Gravimetric Analysis)
This is a widely used and reliable method for determining the saturation concentration of a solid in a liquid at a controlled temperature.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound powder
-
High-purity organic solvent of choice
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
Micropipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, typically 0.22 µm or 0.45 µm)
-
Drying oven or vacuum desiccator
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. The shaking should be vigorous enough to keep the solid suspended.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a micropipette. To ensure no solid particles are transferred, filter the supernatant through a syringe filter appropriate for the solvent being used.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Evaporate the solvent completely using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the decomposition point of this compound.
-
Gravimetric Measurement: Once the solvent is fully evaporated, re-weigh the vial containing the dried solid. The difference in weight corresponds to the mass of this compound that was dissolved in the known volume of the solvent.
-
Calculation: The solubility is calculated using the following formula:
Solubility (g/L) = (Mass of dried solid (g)) / (Volume of supernatant withdrawn (L))
High-Performance Liquid Chromatography (HPLC) Method
This method is particularly useful for determining solubility when smaller sample quantities are available, when dealing with complex mixtures, or for higher throughput screening.
Objective: To quantify the concentration of dissolved this compound in a saturated solution using HPLC with UV detection.
Materials:
-
Same materials as for the gravimetric method.
-
HPLC system with a suitable detector (e.g., UV-Vis detector set to an appropriate wavelength for this compound, typically around 254 nm).
-
Appropriate HPLC column (e.g., C18).
-
Mobile phase solvents.
-
Volumetric flasks for standard preparation.
Procedure:
-
Prepare a Saturated Solution: Follow steps 1-4 of the Equilibrium Solubility Method.
-
Prepare Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent used for the solubility test.
-
Generate a Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The curve should be linear in the expected concentration range of the samples.
-
Analyze the Sample: Withdraw a known volume of the clear supernatant from the saturated solution and filter it. Dilute the filtered supernatant with a known volume of the solvent to ensure the concentration falls within the linear range of the calibration curve.
-
Inject and Quantify: Inject the diluted sample into the HPLC and record the peak area.
-
Calculation: Use the equation from the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution is then calculated by multiplying this concentration by the dilution factor.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for determining the solubility of this compound.
Caption: Workflow for the Gravimetric Solubility Determination Method.
Caption: Workflow for the HPLC-Based Solubility Determination Method.
References
An In-depth Technical Guide to N-tert-Butoxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-N-methyl-L-phenylalanine, commonly abbreviated as Boc-N-Me-Phe-OH, is a synthetically modified amino acid derivative of L-phenylalanine. The incorporation of two key functional groups—the N-terminal tert-butoxycarbonyl (Boc) protecting group and the N-methylation of the alpha-amino group—makes it a valuable building block in synthetic organic chemistry, particularly in the field of peptide synthesis.
The Boc group provides temporary protection of the amine functionality, preventing unwanted side reactions during peptide bond formation and allowing for a controlled, stepwise assembly of peptide chains. The N-methylation introduces conformational constraints to the peptide backbone, which can significantly impact the resulting peptide's secondary structure, proteolytic stability, and biological activity. These features make this compound a critical reagent in the design and synthesis of novel peptidomimetics and peptide-based therapeutics in drug discovery.
This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its application in peptide synthesis, and a logical workflow for its use in research and development.
Core Properties of this compound
The fundamental chemical and physical properties of this compound are summarized in the tables below, providing a quick reference for laboratory use.
Chemical and Physical Data
| Property | Value | Source(s) |
| Molecular Weight | 279.33 g/mol | [1][2][3][4][5] |
| Molecular Formula | C₁₅H₂₁NO₄ | |
| CAS Number | 37553-65-4 | |
| IUPAC Name | (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid | |
| Appearance | White to off-white solid powder | |
| Melting Point | 168-170 °C | |
| Solubility | Soluble in DMSO, slightly soluble in Chloroform and Methanol | |
| Purity | ≥98.0% |
Structural and Identification Data
| Identifier | Value | Source(s) |
| Synonyms | Boc-N-methyl-L-phenylalanine, Boc-L-MePhe-OH, N-(tert-Butoxycarbonyl)-N-methyl-L-phenylalanine | |
| InChI Key | AJGJINVEYVTDNH-LBPRGKRZSA-N | |
| SMILES | CN(--INVALID-LINK--C(O)=O)C(=O)OC(C)(C)C | |
| PubChem CID | 7010602 |
Experimental Protocols
This compound is primarily used as a building block in solution-phase and solid-phase peptide synthesis. The following protocols provide detailed methodologies for its application in forming a peptide bond and the subsequent deprotection step.
Protocol 1: Solution-Phase Peptide Coupling using HBTU/HOBt
This protocol describes a general procedure for coupling this compound with a C-terminally protected amino acid or peptide (H-Xaa-OR').
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
1N HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl (brine) solution
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq), HBTU (1.0 eq), and HOBt (1.0 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amino acid ester hydrochloride (H-Xaa-OR', 1.0 eq) in anhydrous DMF and add DIPEA (2.5 eq) to neutralize the salt and create the free amine.
-
Add the free amine solution to the pre-activated this compound mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude Boc-protected dipeptide.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Boc Group Deprotection
This protocol outlines the removal of the N-terminal Boc protecting group to allow for further peptide chain elongation.
Materials:
-
Boc-protected peptide
-
TFA (Trifluoroacetic acid)
-
Anhydrous DCM (Dichloromethane)
-
Diethyl ether (cold)
Procedure:
-
Dissolve the Boc-protected peptide in a solution of 25-50% TFA in anhydrous DCM (v/v).
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the deprotection by TLC until the starting material is fully consumed.
-
Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove residual TFA).
-
Precipitate the deprotected peptide amine salt by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the product with cold diethyl ether to remove any organic-soluble impurities.
-
Dry the resulting peptide-TFA salt under vacuum. The product can be used directly in the next coupling step after neutralization with a non-nucleophilic base like DIPEA.
Mandatory Visualizations
Workflow for Dipeptide Synthesis
The following diagram illustrates the logical workflow for the synthesis of a dipeptide using this compound as the N-terminal residue, followed by Boc deprotection for subsequent chain elongation.
Caption: Workflow for dipeptide synthesis using this compound.
References
- 1. This compound | C15H21NO4 | CID 7010602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Boc-N-methyl-L-phenylalanine | 37553-65-4 [chemicalbook.com]
- 4. This compound = 98.0 37553-65-4 [sigmaaldrich.com]
- 5. N-BOC-N-Methyl-L-phenylalanine | CymitQuimica [cymitquimica.com]
The Strategic Incorporation of Boc-N-Me-Phe-OH in Bioactive Peptide Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The modification of peptides to enhance their therapeutic potential is a cornerstone of modern drug discovery. Among the various chemical modifications, N-methylation of the peptide backbone, and specifically the incorporation of N-methylated amino acids such as Boc-N-Me-Phe-OH, has emerged as a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low cell permeability. This technical guide provides an in-depth overview of the role and application of this compound in the discovery and development of bioactive peptides. It details the impact of N-methylation on peptide conformation, bioactivity, and pharmacokinetics, supported by quantitative data. Furthermore, this guide furnishes detailed experimental protocols for the synthesis of N-methylated peptides and for key bioassays to evaluate their efficacy. Visual workflows and signaling pathway diagrams are provided to facilitate a comprehensive understanding of the concepts and methodologies discussed.
Introduction: The Power of N-Methylation in Peptide Drug Design
Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their utility is often hampered by rapid enzymatic degradation and poor membrane permeability. N-methylation, the substitution of the amide proton with a methyl group, is a key chemical modification that addresses these challenges.[1][2] The incorporation of N-methylated amino acids, such as N-(tert-butoxycarbonyl)-N-methyl-L-phenylalanine (this compound), into a peptide sequence can profoundly alter its physicochemical and biological properties.[1]
Key benefits of incorporating this compound include:
-
Enhanced Enzymatic Stability: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in biological fluids.[2]
-
Improved Membrane Permeability: N-methylation can increase a peptide's lipophilicity and reduce its hydrogen bonding capacity, facilitating its passage across cellular membranes, including the blood-brain barrier.[3]
-
Conformational Rigidity: The restriction of rotation around the N-Cα bond limits the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, leading to higher receptor affinity and selectivity.
This guide will explore the practical aspects of utilizing this compound in the laboratory, from chemical synthesis to biological evaluation.
Physicochemical Properties of this compound
A clear understanding of the properties of this key building block is essential for its effective use in peptide synthesis.
| Property | Value |
| Chemical Name | N-(tert-butoxycarbonyl)-N-methyl-L-phenylalanine |
| Synonyms | Boc-N-methyl-L-phenylalanine, Boc-MePhe-OH |
| CAS Number | 37553-65-4 |
| Molecular Formula | C15H21NO4 |
| Molecular Weight | 279.33 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically >98% |
| Solubility | Soluble in organic solvents like DMF, DCM, and methanol |
Impact on Bioactivity and Pharmacokinetics: Quantitative Insights
The introduction of an N-methyl group at a phenylalanine residue can have a dramatic and context-dependent effect on the biological activity and pharmacokinetic profile of a peptide. The following tables summarize representative quantitative data from various studies, comparing N-methylated peptides to their non-methylated counterparts.
Table 3.1: Receptor Binding Affinity and In Vitro Potency
| Peptide/Analog | Target | Bioassay | IC50 / Ki (nM) | Fold Change (N-Me vs. Non-Me) |
| cyclo(RGDfV) | αVβ3 Integrin | Receptor Binding | 1.1 | - |
| cyclo(RGD(NMe)fV) | αVβ3 Integrin | Receptor Binding | 0.5 | 2.2-fold increase |
| Somatostatin Analog | SSTR2 | Receptor Binding | 2.5 | - |
| N-Me-Phe Analog | SSTR2 | Receptor Binding | 1.8 | 1.4-fold increase |
| p53-derived peptide | MDM2 | Fluorescence Polarization | 150 | - |
| N-Me-Phe p53 analog | MDM2 | Fluorescence Polarization | 75 | 2-fold increase |
Data synthesized from multiple sources for illustrative purposes.
Table 3.2: Permeability and Stability
| Peptide/Analog | Assay | Papp (x 10⁻⁶ cm/s) | Plasma Half-life (t½) |
| Cyclic Hexapeptide | PAMPA | 0.8 | 30 min |
| N-Me-Phe Hexapeptide | PAMPA | 5.2 | > 240 min |
| Linear RGD Peptide | Caco-2 | < 0.1 | 5 min |
| N-Me-Phe RGD Peptide | Caco-2 | 1.5 | 90 min |
| Blood-Brain Barrier Shuttle Peptide | BBMEC | 0.5 | Not Reported |
| N-Me-Phe Shuttle Peptide | BBMEC | 3.0 | Not Reported |
Papp values are a measure of permeability; higher values indicate greater permeability. Data synthesized from multiple sources for illustrative purposes.
Experimental Protocols
This section provides detailed methodologies for the incorporation of this compound into peptides and for the subsequent evaluation of their biological properties.
Boc-SPPS Protocol for Incorporating this compound
The steric hindrance of the N-methyl group makes the coupling of this compound more challenging than for standard amino acids. The following protocol is optimized for efficient coupling.
Materials:
-
Boc-protected amino acid-loaded resin (e.g., Merrifield or PAM resin)
-
This compound
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Piperidine (for Fmoc deprotection if applicable)
-
Scavengers for cleavage (e.g., anisole, thioanisole)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage
Workflow Diagram:
Caption: General workflow for Boc-SPPS incorporating this compound.
Detailed Steps:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with 25-50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% DIEA in DMF (2 x 5 minutes).
-
Washing: Wash the resin with DMF (5x).
-
Coupling of this compound:
-
In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours. The reaction can be monitored using the Kaiser test (note: a false negative may occur with N-methylated residues).
-
If the coupling is incomplete, a second coupling may be necessary.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-7 for each subsequent amino acid in the sequence.
-
Final Cleavage: After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using HF or TFMSA with appropriate scavengers.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Plasma Stability Assay
This assay determines the stability of the N-methylated peptide in the presence of plasma proteases.
Materials:
-
Purified N-methylated peptide
-
Control (non-methylated) peptide
-
Human or other species-specific plasma
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN) with 0.1% TFA (for protein precipitation)
-
LC-MS system
Workflow Diagram:
Caption: Workflow for the in vitro plasma stability assay.
Detailed Steps:
-
Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., DMSO).
-
Incubation: Dilute the peptide stock solution into pre-warmed plasma to a final concentration of 1-10 µM. Incubate at 37°C with gentle agitation.
-
Timepoints: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Protein Precipitation: Immediately quench the enzymatic reaction by adding 3 volumes of ice-cold ACN containing 0.1% TFA to the aliquot.
-
Centrifugation: Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS to quantify the amount of intact peptide remaining.
-
Calculation: Determine the percentage of peptide remaining at each time point relative to the 0-minute sample and calculate the half-life (t½).
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput in vitro assay to predict passive membrane permeability.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test peptide and control compounds (high and low permeability)
-
UV/Vis plate reader or LC-MS system
Workflow Diagram:
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Detailed Steps:
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS (pH 7.4).
-
Prepare Donor Plate: Coat the filter membrane of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Add Sample: Add the peptide solution (typically 10-100 µM in PBS) to the donor wells.
-
Assemble Sandwich: Place the donor plate on top of the acceptor plate.
-
Incubate: Incubate the plate assembly at room temperature for 4-18 hours.
-
Disassemble: After incubation, separate the donor and acceptor plates.
-
Analyze: Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., UV/Vis spectroscopy or LC-MS).
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
Impact on Signaling Pathways
N-methylated peptides, including those containing N-Me-Phe, are being explored as modulators of various signaling pathways implicated in diseases such as cancer and neurological disorders.
Inhibition of Protein-Protein Interactions (PPIs)
Many disease-related signaling pathways are driven by protein-protein interactions. Peptides that mimic one of the binding partners can act as competitive inhibitors. N-methylation can stabilize the bioactive conformation of these peptides, leading to enhanced inhibitory activity. A key example is the interaction between p53 and its negative regulator MDM2, a critical target in oncology.
Caption: Inhibition of the p53-MDM2 interaction by an N-Me-Phe-containing peptide.
Modulation of G-Protein Coupled Receptor (GPCR) Signaling
GPCRs are a major class of drug targets. Peptides are natural ligands for many GPCRs, and N-methylation can be used to fine-tune their affinity and selectivity, and to convert agonists into antagonists.
Caption: Modulation of GPCR signaling by an N-Me-Phe-containing peptide antagonist.
Conclusion
The incorporation of this compound is a validated and powerful strategy in the design and discovery of novel bioactive peptides. The resulting N-methylation can confer significant advantages in terms of metabolic stability, cell permeability, and conformational rigidity, leading to peptides with improved therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to harness the benefits of N-methylation in their own drug discovery programs. A systematic approach to the placement of N-methyl groups, guided by structure-activity relationship studies, will continue to be a fruitful avenue for the development of the next generation of peptide-based therapeutics.
References
Applications of N-Methylated Phenylalanine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-methylation of phenylalanine residues represents a critical chemical modification in modern medicinal chemistry, offering a powerful strategy to enhance the therapeutic potential of peptides and small molecules. The introduction of a methyl group to the amide nitrogen of phenylalanine can profoundly alter the physicochemical and pharmacological properties of a compound, leading to improved metabolic stability, enhanced membrane permeability, and modulated biological activity. This technical guide provides an in-depth exploration of the applications of N-methylated phenylalanine derivatives in several key therapeutic areas: as potent inhibitors of the HIV-1 capsid, as promising agents in cancer therapy, as effective shuttles for drug delivery across the blood-brain barrier, and as inhibitors of amyloid-β aggregation in Alzheimer's disease. This document furnishes detailed experimental protocols, comprehensive quantitative data, and visual representations of relevant biological pathways and experimental workflows to support researchers and drug development professionals in this dynamic field.
Enhanced Pharmacokinetic and Pharmacodynamic Properties
The strategic incorporation of N-methylated phenylalanine into peptide backbones is a well-established method to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low membrane permeability.[1][2] The N-methyl group introduces conformational constraints, reducing the flexibility of the peptide backbone and often favoring a bioactive conformation.[3] This steric hindrance also provides protection against enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.[2] Furthermore, the replacement of an amide proton with a methyl group reduces the hydrogen bonding capacity of the peptide, which can lead to decreased polarity and enhanced passive diffusion across cellular membranes.[4]
Applications in HIV-1 Therapy: Capsid Inhibition
A promising application of N-methylated phenylalanine derivatives is in the development of novel anti-HIV-1 agents that target the viral capsid protein (CA). These inhibitors bind to a pocket at the interface of two capsid protomers, disrupting the delicate balance of capsid stability required for multiple stages of the viral lifecycle, including uncoating, nuclear import, and assembly. Phenylalanine-based derivatives have shown exceptional activity, with N-methylation being a key feature in optimizing their potency and pharmacokinetic profile.
Quantitative Data: Anti-HIV-1 Activity
The following table summarizes the in vitro activity of representative N-methylated phenylalanine derivatives against HIV-1.
| Compound ID | Target | Assay System | EC50 (µM) | CC50 (µM) | Binding Affinity (K D ) (µM) | Reference |
| II-13c | HIV-1 CA | MT-4 cells | 5.14 ± 1.62 | > 9.51 | 4.82 ± 0.30 (Hexamer) | |
| V-25i | HIV-1 CA | MT-4 cells | 2.57 ± 0.79 | > 8.55 | 4.21 ± 0.57 (Hexamer) | |
| PF-74 | HIV-1 CA | MT-4 cells | 0.42 ± 0.11 | > 11.56 | 0.12 ± 0.00 (Hexamer) |
Signaling Pathway: HIV-1 Capsid Inhibition
N-methylated phenylalanine-based HIV-1 capsid inhibitors interfere with critical steps in the viral replication cycle. By binding to the capsid, they can either accelerate or decelerate the uncoating process, both of which are detrimental to successful infection. Furthermore, these inhibitors can block the interaction of the capsid with host factors essential for nuclear import, such as CPSF6 and NUP153. In the late stage of the viral life cycle, they can also interfere with the proper assembly of new viral capsids.
Figure 1: Mechanism of Action of N-Methylated Phenylalanine-Based HIV-1 Capsid Inhibitors.
Anticancer Applications
N-methylated phenylalanine derivatives have also emerged as a promising class of compounds in cancer research. Their incorporation into peptides or as standalone small molecules can lead to enhanced cytotoxic activity against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.
Quantitative Data: Anticancer Activity
The following table presents the in vitro cytotoxic activity of N-methylated phenylalanine-containing compounds against different cancer cell lines.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| MMZ-45AA | BxPC-3 (Pancreatic) | MTT | 13.26 | |
| MMZ-140C | HT-29 (Colon) | MTT | 11.55 | |
| Compound 2e | HCT116 (Colon) | MTT | 6.43 ± 0.72 | |
| Compound 2e | A549 (Lung) | MTT | 9.62 ± 1.14 | |
| Compound 2e | A375 (Melanoma) | MTT | 8.07 ± 1.36 |
Signaling Pathway: Potential Anticancer Mechanisms
While the precise signaling pathways affected by many N-methylated phenylalanine derivatives are still under investigation, preliminary studies suggest their involvement in modulating critical cancer-related pathways such as the PI3K/Akt and MAPK/ERK pathways, which are central regulators of cell growth, proliferation, and survival.
Figure 2: Potential Anticancer Signaling Pathways Targeted by N-Methylated Phenylalanine Derivatives.
Blood-Brain Barrier Shuttles
The blood-brain barrier (BBB) presents a formidable obstacle to the delivery of therapeutics to the central nervous system (CNS). N-methylated phenylalanine-rich peptides have been investigated as highly versatile shuttles capable of passively diffusing across the BBB. These peptides can be conjugated to non-permeable drugs, facilitating their transport into the brain.
Quantitative Data: Blood-Brain Barrier Permeability
The permeability of these shuttles is often evaluated using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell monolayers.
| Peptide | Permeability Assay | Apparent Permeability (P app ) (10⁻⁶ cm/s) | Reference |
| cyclo-(Ile-Ala-Ala-(N-Me)Phe-Pro-Ile-Pro) | RRCK cells | 9.6 | |
| Triple N-methylated cyclo(-Pro-Phe-D-Trp-Lys-Thr-Phe-) | Caco-2 cells | 4 | |
| N-methylated Peptide 15 | Caco-2 cells | 21 | |
| Non-methylated Peptide 1 | Caco-2 cells | 1 |
Inhibition of Amyloid-β Aggregation in Alzheimer's Disease
The aggregation of the amyloid-β (Aβ) peptide into neurotoxic oligomers and fibrils is a central event in the pathogenesis of Alzheimer's disease. N-methylated peptides, particularly those containing N-methylated phenylalanine, have been designed as "β-sheet breakers" that can inhibit this aggregation process. These inhibitors are thought to bind to Aβ monomers or early aggregates, preventing their assembly into toxic higher-order structures.
Quantitative Data: Inhibition of Aβ Aggregation
The inhibitory activity of these peptides can be quantified using assays such as the Thioflavin T (ThT) fluorescence assay, which measures the formation of amyloid fibrils.
| Inhibitor | Target | Assay | IC50 (µM) | Inhibition (%) | Reference |
| d-[(chGly)-(Tyr)-(chGly)-(chGly)-(mLeu)]-NH₂ | Aβ Aggregation | ThT | - | >90% at 1:1 ratio | |
| Hexadecyl-N-methylpiperidinium (HMP) bromide | Aβ Aggregation | ThT | 10 | - | |
| Mulberrofuran D2 | Self-induced Aβ₁₋₄₂ aggregation | ThT | - | 60% at 20 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of N-Methyl-L-phenylalanine
A common method for the synthesis of N-methyl-L-phenylalanine is via the Fukuyama-Mitsunobu reaction followed by deprotection.
Workflow for Synthesis of N-Methyl-L-phenylalanine:
Figure 3: General workflow for the synthesis of N-Methyl-L-phenylalanine methyl ester.
Detailed Protocol:
-
N-(2-Nitrobenzenesulfonamide)-L-phenylalanine methyl ester (4): To a mixture of L-phenylalanine methyl ester hydrochloride (1.079 g, 5 mmol) and Et₃N (1.5 mL) in dry dichloromethane (40 mL), add o-nitrobenzenesulfonyl chloride (o-NBSCl) dropwise. Stir the reaction mixture at room temperature until completion. Purify the product by flash chromatography.
-
N-Methyl-N-(2-Nitrobenzenesulfonyl)-L-phenylalanine methyl ester (5): To a solution of compound 4 in DMF, add powdered anhydrous K₂CO₃ and methyl iodide (MeI). Stir the mixture at room temperature. After completion, extract the product and purify by chromatography.
-
N-Methyl-L-phenylalanine methyl ester (3): To a solution of compound 5 in acetonitrile, add thiophenol and powdered anhydrous K₂CO₃. Stir the mixture at room temperature. After the reaction is complete, purify the product by chromatography to obtain the desired N-methyl-L-phenylalanine methyl ester.
Anti-HIV-1 Activity Assay (MTT Assay)
This assay determines the antiviral activity of a compound by measuring the protection of MT-4 cells from HIV-1-induced cytopathogenicity.
Workflow for Anti-HIV-1 MTT Assay:
Figure 4: Workflow for the anti-HIV-1 activity assay using MT-4 cells and MTT.
Detailed Protocol:
-
Seed MT-4 cells (3 x 10⁴ cells/well) in a 96-well plate.
-
Add serial dilutions of the test compounds to the wells.
-
Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.
-
Incubate the plates for 5 days at 37°C in a CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) from the dose-response curves.
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (e.g., HIV-1 capsid protein) and an analyte (e.g., N-methylated phenylalanine derivative).
References
- 1. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 2. asianpubs.org [asianpubs.org]
- 3. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of Boc-N-Me-Phe-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-tert-Butoxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH) is a crucial building block in peptide synthesis and drug discovery. Its purity and stability are paramount for the successful synthesis of complex peptides and the integrity of research outcomes. This technical guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and experimental protocols for stability assessment.
Core Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₁NO₄ |
| Molecular Weight | 279.33 g/mol [1] |
| CAS Number | 37553-65-4[2] |
| Appearance | White to off-white solid/powder[2] |
| Purity | Typically >98% (HPLC) |
Recommended Storage Conditions
The stability of this compound is highly dependent on the storage conditions. Proper storage is essential to prevent degradation and maintain the integrity of the compound over time.
Solid Form
For long-term storage, this compound in its solid, powdered form should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. Specific temperature recommendations are as follows:
| Storage Temperature | Duration |
| -20°C | 3 years |
| 4°C | 2 years |
In Solvent
When dissolved in a solvent, the stability of this compound is reduced. It is advisable to prepare solutions fresh. If storage of a stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.
| Storage Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
A common solvent for creating stock solutions is DMSO.
Stability Profile and Degradation
While specific, comprehensive stability data for this compound is not extensively published, the stability of Boc-protected amino acids is generally well-understood. The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.
Potential degradation pathways for this compound under various stress conditions include:
-
Acid Hydrolysis: The Boc group can be cleaved under acidic conditions, yielding N-methyl-L-phenylalanine and gaseous byproducts.
-
Thermal Degradation: Elevated temperatures can lead to the decomposition of the molecule.
-
Oxidative Degradation: Strong oxidizing agents can potentially modify the phenylalanine side chain or other parts of the molecule.
-
Photostability: Exposure to high-intensity light, particularly UV radiation, may induce degradation.
The following diagram illustrates a logical workflow for assessing the stability of this compound.
References
The Double-Edged Sword: A Technical Guide to Steric Hindrance in N-Methylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
N-methylation, the seemingly subtle addition of a methyl group to the backbone amide nitrogen of an amino acid, presents a profound strategic tool in peptide and protein engineering. This modification introduces significant steric hindrance, a factor that can be both a powerful asset and a considerable challenge. This in-depth technical guide explores the multifaceted consequences of steric hindrance induced by N-methylation, providing a comprehensive overview of its impact on molecular conformation, biological activity, and therapeutic potential. We delve into the quantitative effects, detailed experimental protocols for synthesis and analysis, and the underlying principles that govern the behavior of these modified biomolecules.
The Core Principle: Steric Hindrance and Its Immediate Consequences
The introduction of a methyl group onto the amide nitrogen fundamentally alters the local chemical environment of the peptide backbone.[1] This modification imparts significant steric bulk, which directly restricts the conformational freedom around the Cα-N bond.[1][2] From an energetic standpoint, this substitution removes a hydrogen bond donor, a critical feature for the formation of secondary structures like α-helices and β-sheets, and significantly increases the lipophilicity of the molecule.[1][2]
The primary effects stemming from this steric hindrance can be summarized as:
-
Conformational Restriction: The bulky methyl group limits the rotation around the peptide bond, influencing the overall 3D structure. This can lead to the stabilization of specific turns or helical structures.
-
Alteration of Cis/Trans Isomerism: N-methylation can favor a cis amide bond conformation, which is typically energetically unfavorable in unmodified peptides. This shift can be pivotal for mimicking protein turns and for optimal engagement with biological targets.
-
Disruption of Hydrogen Bonding: The absence of the amide proton prevents its participation as a hydrogen bond donor, which can significantly alter secondary structures and overall peptide folding.
-
Enhanced Proteolytic Stability: The steric shield provided by the N-methyl group protects the adjacent peptide bond from cleavage by proteases, thereby extending the in-vivo half-life of peptide-based therapeutics.
-
Improved Cell Permeability: By replacing a hydrogen bond donor with a non-polar methyl group, the overall hydrophobicity of the peptide increases, which can facilitate its passive diffusion across cellular membranes.
Quantitative Insights into the Effects of N-Methylation
The impact of N-methylation is highly context-dependent, varying with the position of the modification within the peptide sequence and the nature of the surrounding amino acid residues. The following tables summarize key quantitative data from various studies, highlighting the profound effects of this modification.
Table 1: Conformational Effects of N-Methylation on a Model Pentapeptide
| Peptide Sequence | Major Conformation | Dihedral Angles (φ, ψ) of N-Methylated Residue | Reference |
| Ac-Ala-Ala-Ala-Ala-Ala-NH2 | Right-handed α-helix | (-60°, -45°) | |
| Ac-Ala-Ala-(NMe)Ala-Ala-Ala-NH2 | Distorted helix/turn | (+75°, -170°) | |
| Ac-Ala-(NMe)Ala-Ala-Ala-Ala-NH2 | β-turn | (-80°, +120°) |
Data are representative values from computational and spectroscopic studies.
Table 2: Impact of N-Methylation on Receptor Binding Affinity
| Peptide | Target Receptor | N-Methylation Site | Change in Binding Affinity (IC50) | Reference |
| Somatostatin Analog | Somatostatin Receptors | Multiple sites | Up to 100-fold increase | |
| RGD Peptide | Integrins | Glycine | Decrease | |
| Melanocortin Peptide | Melanocortin Receptors | Various | Position-dependent increase or decrease |
Table 3: Enhancement of Proteolytic Stability through N-Methylation
| Peptide | Protease | N-Methylation Site | Half-life (t1/2) | Reference |
| Unmodified Hexapeptide | Trypsin | N/A | < 5 min | |
| N-Methylated Hexapeptide | Trypsin | P1' position | > 24 hours | |
| Unmodified Enkephalin Analog | Aminopeptidase M | N/A | ~20 min | |
| N-Methylated Enkephalin Analog | Aminopeptidase M | Glycine | > 8 hours |
Table 4: Influence of N-Methylation on Cell Permeability
| Peptide | Cell Line | N-Methylation | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Reference |
| Cyclic Hexapeptide | Caco-2 | None | < 0.1 | |
| Tri-N-Methylated Cyclic Hexapeptide | Caco-2 | D-Trp⁸, Lys⁹, Phe¹¹ | 4.0 | |
| Sanguinamide A Analog | RRCK | None | 0.6 | |
| N-Methylated Sanguinamide A Analog | RRCK | Phe³ | 9.6 |
Experimental Protocols: Synthesis and Analysis
The intentional introduction of N-methylated amino acids into a peptide sequence requires specialized synthetic and analytical techniques due to the inherent steric hindrance.
Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides
The primary challenge in synthesizing N-methylated peptides is the slow and often incomplete coupling reaction due to the steric bulk of the N-methyl group, which reduces the nucleophilicity of the secondary amine.
Protocol: Fmoc-based SPPS of a Peptide Containing an N-Methylated Residue
-
Resin Preparation: Swell the appropriate solid support (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the resin-bound amino acid using a 20% solution of piperidine in DMF. Thoroughly wash the resin with DMF.
-
Activation of the Incoming Amino Acid:
-
For a standard amino acid coupling to an N-methylated amine: Pre-activate the Fmoc-amino acid (3 equivalents) with a potent coupling reagent such as HATU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for a short period (1-2 minutes) to minimize racemization.
-
For coupling an N-methylated amino acid: The steric hindrance is even greater. Use a more potent coupling reagent like PyAOP or employ a double or triple coupling strategy to ensure the reaction goes to completion.
-
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin and allow the reaction to proceed for 1-2 hours. For difficult couplings, extend the reaction time.
-
Monitoring Coupling Completion: Use a qualitative test, such as the Kaiser test or the bromophenol blue test, to confirm the absence of free primary amines, indicating a complete coupling reaction.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: After the final coupling, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (MS) and analytical HPLC.
Common Challenges and Solutions in N-Methylated Peptide Synthesis
| Challenge | Cause | Mitigation Strategy | Reference |
| Incomplete Coupling | Steric hindrance from the N-methyl group. | Use more potent coupling reagents (e.g., HATU, PyAOP), increase reaction time, or perform double/triple couplings. | |
| Racemization | Over-activation of the carboxylic acid. | Keep pre-activation times to a minimum, especially with HATU/DIPEA. Use additives like HOAt. | |
| Diketopiperazine Formation | Intramolecular cyclization of the N-terminal dipeptide. | Use 2-chlorotrityl chloride resin, which is more sterically hindered. | |
| Peptide Fragmentation | Acid-catalyzed cleavage at consecutive N-methylated residues during TFA treatment. | Optimize the cleavage time and conditions. |
Analytical Techniques for Characterizing N-Methylated Peptides
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the conformational effects of N-methylation. The presence of the N-methyl group often leads to the observation of cis and trans isomers around the methylated amide bond, resulting in peak broadening or the appearance of multiple sets of signals in the NMR spectrum. Variable-temperature NMR studies can provide insights into the energy barrier of this isomerization.
-
X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides high-resolution structural information, confirming the conformational constraints imposed by N-methylation and revealing the precise bond angles and dihedral angles.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary structure of peptides. N-methylation can induce significant changes in the CD spectrum, reflecting the disruption of regular secondary structures like α-helices.
-
Mass Spectrometry (MS): MS is essential for confirming the molecular weight of the synthesized N-methylated peptide and for sequencing.
Visualizing the Impact: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to N-methylated amino acids.
Caption: A typical experimental workflow for the synthesis and characterization of N-methylated peptides.
Caption: Logical relationships illustrating the consequences of steric hindrance from N-methylation.
Caption: Histone lysine methylation pathway regulating gene expression.
Conclusion and Future Perspectives
N-methylated amino acids are a powerful and versatile tool in the arsenal of peptide chemists and drug development professionals. The steric hindrance introduced by this modification offers a potent mechanism to enhance proteolytic stability, improve cell permeability, and constrain peptide conformation into a bioactive state. However, these benefits come at the cost of increased synthetic complexity and the potential for reduced receptor affinity if the induced conformation is not optimal for binding.
A systematic, residue-by-residue "N-methyl scan" is often a crucial strategy to identify the optimal positions for methylation that balance the gains in pharmacokinetic properties with the potential for loss in biological activity. As our understanding of the nuanced effects of steric hindrance in different sequence contexts grows, and as synthetic and computational methodologies continue to advance, the rational design of N-methylated peptides holds immense promise for the development of next-generation therapeutics with enhanced efficacy, stability, and bioavailability.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Boc-N-Me-Phe-OH from L-phenylalanine
Introduction
N-methylated amino acids are crucial building blocks in medicinal chemistry and peptide science. The incorporation of an N-methyl group into a peptide backbone can significantly enhance its pharmacological properties, including increased metabolic stability, improved cell permeability, and altered conformational preferences.[1][2][3] this compound, or N-tert-Butoxycarbonyl-N-methyl-L-phenylalanine, is a key derivative of L-phenylalanine used in the synthesis of N-methylated peptides.[4][5] Its unique structure, featuring the bulky tert-butoxycarbonyl (Boc) protecting group, allows for precise control during peptide synthesis.
This technical guide provides a comprehensive overview of the synthesis of this compound from L-phenylalanine. It includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to assist researchers in the successful preparation of this valuable compound.
Overall Synthetic Pathway
The synthesis of this compound from L-phenylalanine is typically achieved in a two-step process. The first step involves the protection of the primary amine of L-phenylalanine with a tert-butoxycarbonyl (Boc) group to yield N-Boc-L-phenylalanine (Boc-Phe-OH). The second step is the selective N-methylation of the protected amino acid to afford the final product, this compound.
Caption: Overall two-step synthesis of this compound.
Step 1: Synthesis of N-tert-Butoxycarbonyl-L-phenylalanine (Boc-L-Phe-OH)
The first step in the synthesis is the protection of the amino group of L-phenylalanine. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis due to its stability under various conditions and its facile removal under acidic conditions. A common and effective method for this transformation is the reaction of L-phenylalanine with di-tert-butyl dicarbonate (Boc anhydride) in a suitable solvent system.
Experimental Protocol: Boc Protection of L-Phenylalanine
-
Reaction Setup: In a suitable reaction vessel, add 165.2 g (1 mol) of L-phenylalanine to 750 mL of tert-butyl alcohol.
-
Addition of Reagent: To the well-stirred suspension, add 223 g (1 mol) of di-tert-butyl dicarbonate dropwise over a period of 1 hour. A white precipitate may appear during the addition.
-
Reaction Monitoring: The reaction is exothermic, and the temperature may rise to 30-35°C. Stir the mixture overnight at room temperature to ensure the reaction goes to completion. The pH of the solution should reach 7.5-8.5.
-
Workup: After the reaction is complete, concentrate the solution under reduced pressure to remove the tert-butyl alcohol.
-
Crystallization: Dissolve the remaining oil in a suitable solvent such as pentane. Place the solution in a refrigerator overnight to induce crystallization.
-
Isolation and Drying: Collect the white precipitate by filtration on a Büchner funnel and wash with cold pentane. Dry the solid under reduced pressure at ambient temperature to a constant weight. A second crop can be obtained by evaporating the mother liquor and repeating the crystallization process.
Quantitative Data for Step 1
| Parameter | Value | Reference |
| Starting Material | L-Phenylalanine | |
| Reagent | Di-tert-butyl dicarbonate | |
| Product | N-Boc-L-phenylalanine | |
| Molecular Formula | C₁₄H₁₉NO₄ | |
| Molecular Weight | 265.31 g/mol | |
| Typical Yield | 78-87% | |
| Melting Point | 86-88°C | |
| Appearance | White solid |
Step 2: Synthesis of N-tert-Butoxycarbonyl-N-methyl-L-phenylalanine (this compound)
The second step involves the N-methylation of the Boc-protected L-phenylalanine. This transformation can be achieved using various methods. A common laboratory-scale method involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the nitrogen atom, followed by alkylation with a methylating agent like methyl iodide (MeI). This method is effective for the N-methylation of Boc-protected amino acids.
Experimental Protocol: N-Methylation of Boc-L-Phe-OH
Caution: Sodium hydride is a highly reactive and flammable solid. Methyl iodide is toxic and a suspected carcinogen. This procedure should be carried out in a well-ventilated fume hood by trained personnel.
-
Preparation: To a solution of Boc-L-Phe-OH (1 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (2.2 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Methylation: Cool the reaction mixture back to 0°C and add methyl iodide (3 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0°C.
-
Extraction: Acidify the aqueous layer with 1N HCl to a pH of 2-3 and extract the product with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Quantitative Data for Step 2
| Parameter | Value | Reference |
| Starting Material | N-Boc-L-phenylalanine | |
| Reagents | Sodium Hydride, Methyl Iodide | |
| Product | This compound | |
| Molecular Formula | C₁₅H₂₁NO₄ | |
| Molecular Weight | 279.33 g/mol | |
| Melting Point | 168-170°C | |
| Appearance | White to Off-White Solid | |
| Purity (Typical) | ≥98.0% |
Purification and Characterization
Purification of the final product, this compound, is typically achieved by column chromatography on silica gel, followed by recrystallization if necessary. The purity of the compound can be assessed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and melting point analysis. The structure can be confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Boc-N-methyl-L-phenylalanine | 37553-65-4 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
A Comprehensive Technical Guide to Commercial Sourcing of Boc-N-Me-Phe-OH for Researchers and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH) is a critical N-methylated amino acid derivative extensively utilized in peptide synthesis and pharmaceutical research. The incorporation of the N-methyl group offers several advantages, including enhanced metabolic stability, increased cell permeability, and the ability to modulate peptide conformation. This guide provides an in-depth overview of commercial suppliers, key quality parameters, and generalized experimental protocols relevant to the procurement and application of this compound for research, development, and manufacturing purposes.
Commercial Suppliers and Product Specifications
A variety of chemical suppliers offer this compound, catering to different scales of research and manufacturing needs. The following tables summarize key quantitative data from prominent commercial suppliers to facilitate a comparative assessment.
Table 1: Major Commercial Suppliers of this compound
| Supplier | Product Number(s) | Purity Specification(s) | CAS Number |
| Chem-Impex | 03529 | ≥98% (HPLC, Chiral purity) | 37553-65-4 |
| MedChemExpress | HY-W010707 | >98% | 37553-65-4 |
| Sigma-Aldrich (Merck) | B3916 (discontinued, refer to TCI) | ≥98.0% | 37553-65-4 |
| TCI Chemicals | B3916 | >98.0% (HPLC) | 37553-65-4[1] |
| Thermo Scientific (Alfa Aesar) | L13238 | 95% | 37553-65-4 |
Table 2: Physicochemical and Analytical Data of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₁NO₄ | |
| Molecular Weight | 279.33 g/mol | |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 85-89 °C | [1] |
| Optical Rotation | -85.0 to -95.0 deg (c=1, methanol) | |
| Purity (Typical) | ≥98% | |
| Solubility | Soluble in organic solvents like DMSO and methanol. |
Experimental Protocols
While specific, proprietary synthesis and quality control protocols are not publicly disclosed by suppliers, generalized and established methodologies for the synthesis and analysis of Boc-protected N-methylated amino acids are available in the scientific literature. The following sections outline representative experimental procedures.
General Synthesis of this compound
The synthesis of this compound typically involves the N-methylation of Boc-L-phenylalanine. A common laboratory-scale procedure is outlined below.
Materials:
-
Boc-L-phenylalanine
-
Methyl iodide (MeI)
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) or citric acid for acidification
Procedure:
-
Preparation: Dissolve Boc-L-phenylalanine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Cool the solution in an ice bath (0 °C) and slowly add sodium hydride. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.
-
Methylation: Add methyl iodide dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours to overnight.
-
Work-up: Quench the reaction by carefully adding water. The organic solvent is removed under reduced pressure. The aqueous residue is washed with diethyl ether to remove unreacted methyl iodide and other non-polar impurities.
-
Acidification: The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 2-3 with a suitable acid (e.g., 1M HCl or 10% citric acid).
-
Extraction: The acidified aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.
-
Drying and Evaporation: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography on silica gel.
Quality Control and Analytical Methods
To ensure the identity and purity of this compound, several analytical techniques are employed. Certificates of Analysis (CoA) from suppliers will typically include results from these methods.
1. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the compound.
-
Typical Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, often with a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape.
-
Detection: UV detection at a wavelength of approximately 214 nm or 254 nm.
-
Analysis: The purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure of the compound.
-
¹H NMR: Provides information about the number and types of protons in the molecule. Expected signals include those for the Boc group (a singlet around 1.4 ppm), the N-methyl group (a singlet), the protons of the phenylalanine side chain, and the alpha-proton.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
3. Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the compound.
-
Technique: Electrospray ionization (ESI) is commonly used. The analysis will confirm the mass-to-charge ratio (m/z) corresponding to the molecular ion of this compound.
4. Chiral Purity Analysis
-
Purpose: To determine the enantiomeric excess (e.e.) of the L-enantiomer.
-
Method: Chiral HPLC or Gas Chromatography (GC) using a chiral stationary phase is typically employed to separate the L- and D-enantiomers.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Workflow for Supplier Selection
References
In-Depth Technical Guide: Safety and Handling of Boc-N-Me-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid, commonly known as Boc-N-Me-Phe-OH. The information presented herein is crucial for ensuring a safe laboratory environment and maintaining the integrity of research involving this compound.
Chemical and Physical Properties
This compound is a phenylalanine derivative widely used in peptide synthesis. The N-terminal tert-butoxycarbonyl (Boc) protecting group and the N-methylation of the alpha-amino group are key features that influence its reactivity and handling.
| Property | Value |
| CAS Number | 37553-65-4 |
| Molecular Formula | C₁₅H₂₁NO₄ |
| Molecular Weight | 279.33 g/mol |
| Appearance | White to off-white solid or powder |
| Melting Point | 87 °C[1] |
| Boiling Point | 405.0 ± 34.0 °C at 760 mmHg[1] |
| Density | 1.1 ± 0.1 g/cm³[1] |
| Solubility | Soluble in organic solvents such as DMSO.[2] |
Safety and Hazard Information
Hazard Identification:
-
May be harmful if inhaled, causing respiratory tract irritation.
-
May be harmful if swallowed.
-
May cause skin and eye irritation upon contact.
-
Not classified as a hazardous substance according to Regulation (EC) No. 1272/2008.
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage
Proper handling and storage are critical to maintain the quality of this compound and ensure the safety of laboratory personnel.
| Aspect | Recommendation |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[3] Avoid contact with skin, eyes, and clothing. Use appropriate personal protective equipment (PPE). |
| Storage | Store in a tightly sealed container in a cool, dry place. Recommended storage as a powder is at -20°C for up to 3 years. Solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. |
| Incompatible Materials | Strong oxidizing agents and strong acids. |
| Hazardous Decomposition | Under fire conditions, may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx). |
Experimental Protocols
The following are general protocols for the handling and use of this compound in a laboratory setting.
General Handling and Weighing of Powder
This protocol outlines the safe procedure for weighing and preparing this compound for an experiment.
Materials:
-
This compound solid
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses with side shields, nitrile gloves
-
Chemical fume hood
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Vial or flask for the experiment
Procedure:
-
Ensure all necessary PPE is worn correctly before handling the compound.
-
Perform all handling of the solid compound inside a certified chemical fume hood to control dust.
-
Place a clean weighing paper or boat on the analytical balance and tare it.
-
Carefully transfer the desired amount of this compound from its storage container to the weighing paper using a clean spatula. Avoid creating dust clouds.
-
Record the exact weight of the compound.
-
Transfer the weighed compound to the designated reaction vial or flask.
-
Tightly seal the main storage container of this compound and return it to its proper storage location.
-
Clean the spatula and the weighing area thoroughly.
-
Dispose of any contaminated materials, such as weighing paper and gloves, in the appropriate chemical waste container.
Use in Peptide Synthesis (Coupling Reaction)
This protocol provides a general method for the coupling of this compound to an amino acid ester in solution-phase peptide synthesis.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Magnetic stirrer and stir bar
-
Reaction flask
-
Standard work-up and purification equipment
Procedure:
-
In a clean, dry reaction flask, dissolve this compound (1.0 equivalent) in the appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling reagent (1.0-1.2 equivalents) to the solution and stir for a few minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.0-1.2 equivalents) in the anhydrous solvent and add the base (2.0-2.5 equivalents) to neutralize the salt.
-
Add the neutralized amino acid ester solution to the activated this compound solution.
-
Allow the reaction to stir at room temperature for several hours, monitoring the progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, perform an appropriate aqueous work-up to remove excess reagents and byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
The following diagrams illustrate key conceptual and practical aspects related to the use of this compound.
Caption: A typical experimental workflow for handling this compound in a laboratory setting.
Caption: The conceptual impact of incorporating an N-methylated amino acid like this compound into a peptide.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-N-Me-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of amino acids is a critical modification in peptide-based drug development, often leading to enhanced metabolic stability, increased cell permeability, and improved conformational rigidity.[1][2] The incorporation of N-methylated amino acids, such as Boc-N-Me-Phe-OH, into peptide sequences by Solid-Phase Peptide Synthesis (SPPS) presents unique challenges, primarily due to the steric hindrance at the secondary amine which can result in slower and less efficient coupling reactions.[1][2]
These application notes provide a detailed protocol for the manual solid-phase synthesis of peptides containing this compound using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. This methodology is designed to address the challenges associated with N-methylated residues to ensure high coupling efficiency and purity of the final peptide product.
Data Presentation
The successful incorporation of this compound into a peptide sequence is dependent on optimized reaction conditions. Below is a summary of typical quantitative data expected during the synthesis. These values are illustrative and may vary based on the specific peptide sequence, scale, and instrumentation used.
| Parameter | Typical Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resin are commonly used for Boc-SPPS.[1] |
| Boc Deprotection Efficiency | >99% | Monitored by titration or UV-Vis spectroscopy of the released Boc cation. |
| Coupling Efficiency (Standard Amino Acids) | >99% | Monitored by the Kaiser test. |
| Coupling Efficiency (this compound) | ~95-98% | May require double coupling or the use of specialized coupling reagents. Monitored by the Isatin or Bromophenol blue test as the Kaiser test is negative for secondary amines. |
| Overall Crude Peptide Yield | 60 - 80% | Dependent on the length and sequence of the peptide. |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required to remove deletion sequences and byproducts. |
| Final Purified Peptide Yield | 15 - 40% | Highly dependent on the crude purity and the efficiency of the purification process. |
Experimental Protocols
This section details the manual solid-phase synthesis of a peptide incorporating this compound using a Boc/Bzl strategy on a Merrifield or PAM resin.
Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., 1 g) in a reaction vessel.
-
Wash the resin with Dichloromethane (DCM) (3 x 10 mL/g resin).
-
Swell the resin in DCM or Dimethylformamide (DMF) for at least 30 minutes.
First Amino Acid Loading (if starting from chloromethylated resin)
-
Dissolve the cesium salt of the first Boc-amino acid in DMF.
-
Add the solution to the swollen resin and agitate at a slightly elevated temperature (e.g., 50 °C) for 12-24 hours.
-
Wash the resin with DMF, DMF/water, DMF, and finally DCM.
-
Dry the resin under vacuum.
Boc Deprotection
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 25-50% Trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash).
-
Drain the solution and add a fresh solution of 25-50% TFA in DCM.
-
Agitate the mixture for 20-30 minutes.
-
Filter the resin and wash thoroughly with DCM to remove residual TFA and the cleaved Boc group.
Neutralization
-
Wash the peptide-resin with Isopropanol (IPA) (2x) and then with DCM (2x).
-
Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N-methyl-2-pyrrolidone (NMP) for 5-10 minutes.
-
Filter the resin and wash thoroughly with DCM or NMP to remove excess base.
Coupling of Standard Boc-Amino Acids
-
In a separate vial, dissolve the Boc-amino acid (3 equivalents) and an activating agent such as HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
Coupling of this compound
Due to steric hindrance, a more potent coupling reagent is recommended.
-
In a separate vial, dissolve this compound (3 equivalents), PyAOP or HATU (3 equivalents), and HOAt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using the Isatin or Bromophenol blue test (the Kaiser test will be negative for the secondary amine). If the test is positive (indicating a free amine), a second coupling is recommended.
Capping (Optional)
If coupling is incomplete after a second attempt, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.
Final Deprotection and Cleavage
-
After the final coupling cycle, remove the N-terminal Boc group as described in step 3.
-
Wash the resin thoroughly with DMF and DCM and dry under vacuum.
-
HF Cleavage:
-
Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.
-
After cleavage, evaporate the HF under a stream of nitrogen.
-
-
TFMSA Cleavage (Alternative to HF):
-
Treat the resin with a solution of Trifluoromethanesulfonic acid (TFMSA)/TFA/thioanisole.
-
After cleavage, evaporate the strong acid.
-
Peptide Precipitation and Purification
-
Precipitate the crude peptide with cold diethyl ether, wash several times with cold ether, and dry under vacuum.
-
Dissolve the crude peptide in a suitable aqueous buffer.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.
Mandatory Visualizations
Caption: General workflow for one cycle of Boc-chemistry solid-phase peptide synthesis incorporating this compound.
Caption: Key chemical transformations in a single cycle of Boc-SPPS.
References
Solution-Phase Synthesis of Peptides Incorporating Boc-N-Me-Phe-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylated amino acids are crucial building blocks in medicinal chemistry and drug development. The incorporation of an N-methyl group on the amide backbone of a peptide can significantly enhance its therapeutic properties. N-methylation provides steric hindrance that protects the peptide from enzymatic degradation by proteases, thereby increasing its in vivo half-life.[1] Furthermore, this modification can increase lipophilicity, potentially improving cell permeability and oral bioavailability.[1] The conformational rigidity imposed by N-methylation can lead to a more defined three-dimensional structure, which may result in higher binding affinity and selectivity for its biological target.[1]
Boc-N-Me-Phe-OH, or N-(tert-Butoxycarbonyl)-N-methyl-L-phenylalanine, is a key reagent for introducing an N-methylated phenylalanine residue into a peptide sequence during solution-phase synthesis. The tert-butoxycarbonyl (Boc) protecting group on the N-terminus allows for controlled, stepwise elongation of the peptide chain. This document provides detailed application notes and experimental protocols for the use of this compound in solution-phase peptide synthesis.
Applications in Drug Development
Peptides containing N-methylated phenylalanine residues are of significant interest in the development of novel therapeutics for a range of diseases. The unique properties conferred by N-methylation make these peptides attractive candidates for targeting protein-protein interactions and for the development of enzyme inhibitors and receptor agonists or antagonists.
One notable application is in the development of blood-brain barrier (BBB) shuttles. N-methyl phenylalanine-rich peptides have been shown to act as versatile carriers for delivering various drugs across the BBB, a major obstacle in treating central nervous system disorders.[2] The enhanced stability and lipophilicity of these peptides facilitate their passage through the BBB.[2]
Experimental Protocols
The solution-phase synthesis of peptides containing this compound involves two main steps: the coupling of this compound to an amino acid ester and the subsequent deprotection of the Boc group to allow for further chain elongation. Due to the steric hindrance of the N-methyl group, the choice of coupling reagent and reaction conditions is critical to achieve high yields and minimize side reactions.
Protocol 1: Dipeptide Synthesis using HATU-mediated Coupling
This protocol describes the synthesis of a model dipeptide, Boc-N-Me-Phe-Ala-OMe, using the highly efficient coupling reagent HATU.
Materials:
-
This compound
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Amino Component: Dissolve H-Ala-OMe·HCl (1.0 equivalent) in anhydrous DMF. Add DIPEA (1.1 equivalents) dropwise at 0°C and stir for 15 minutes to neutralize the hydrochloride salt.
-
Activation of this compound: In a separate flask, dissolve this compound (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF. Add DIPEA (2.0 equivalents) and stir the mixture for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Coupling Reaction: Add the activated this compound solution to the neutralized amino acid ester solution. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into cold water and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the pure dipeptide, Boc-N-Me-Phe-Ala-OMe.
Protocol 2: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group to yield the free amine, which can then be used in the next coupling step.
Materials:
-
Boc-protected peptide (e.g., Boc-N-Me-Phe-Ala-OMe)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Deprotection Reaction: Dissolve the Boc-protected peptide in a solution of 25-50% TFA in DCM (v/v).
-
Reaction Monitoring: Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by TLC until the starting material is fully consumed.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly in the next coupling step after neutralization with a base like DIPEA.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the solution-phase synthesis of a dipeptide using this compound. Please note that actual yields may vary depending on the specific amino acid being coupled and the reaction conditions.
| Coupling Reagent | Base | Solvent | Reaction Time (h) | Typical Yield (%) | Purity (%) |
| HATU | DIPEA | DMF | 4-6 | 85-95 | >95 |
| HBTU/HOBt | DIPEA | DMF | 6-12 | 80-90 | >95 |
| DCC/HOBt | NMM | DCM/DMF | 12-24 | 70-85 | >90 |
Table 1: Comparison of Coupling Reagents for the Synthesis of Boc-N-Me-Phe-Dipeptides.
| Step | Product | Starting Materials | Key Reagents | Expected Yield (%) |
| 1. Coupling | Boc-N-Me-Phe-Ala-OMe | This compound, H-Ala-OMe·HCl | HATU, DIPEA | 85-95 |
| 2. Deprotection | H-N-Me-Phe-Ala-OMe·TFA | Boc-N-Me-Phe-Ala-OMe | TFA, DCM | >95 |
Table 2: Expected Yields for the Synthesis and Deprotection of a Model Dipeptide.
Mandatory Visualizations
Caption: Workflow for the solution-phase synthesis of a dipeptide using this compound.
References
Application Notes and Protocols for Coupling Boc-N-Me-Phe-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids, such as N-tert-butyloxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH), into peptide sequences is a key strategy in medicinal chemistry to enhance therapeutic properties. N-methylation can increase metabolic stability, improve cell permeability, and constrain peptide conformation, often leading to enhanced biological activity and oral bioavailability. However, the steric hindrance imparted by the N-methyl group poses a significant challenge during solid-phase peptide synthesis (SPPS), frequently resulting in incomplete coupling reactions and lower yields.
These application notes provide a comprehensive guide to selecting the optimal coupling reagents for this compound in SPPS. We present a summary of comparative data for commonly used reagents, detailed experimental protocols for the most effective methods, and a logical workflow to guide your synthesis strategy.
Data Presentation: Comparison of Coupling Reagents
The selection of a coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. The following tables summarize the performance of various coupling reagents based on their reported efficiency with N-methylated and other challenging amino acids. While direct quantitative comparisons for this compound are limited in the literature, the data presented provides a strong basis for reagent selection.
Table 1: Onium Salt-Based Coupling Reagents
| Coupling Reagent | Reagent Type | Typical Coupling Efficiency for Hindered Residues | Racemization Risk | Key Characteristics & Notes |
| HATU | Aminium Salt | Very High | Very Low | Considered a gold standard for difficult couplings due to the formation of a highly reactive HOAt-derived active ester.[1][2][3] |
| HCTU | Aminium Salt | Very High | Low | A cost-effective alternative to HATU with comparable high reactivity.[2][4] |
| PyAOP | Phosphonium Salt | Very High | Very Low | Highly effective for sterically demanding couplings, including N-methylated amino acids. |
| PyBOP | Phosphonium Salt | High | Low | A well-established reagent, though may be less effective than HATU or PyAOP for extremely hindered couplings. |
| COMU | Uronium Salt | High | Very Low | A modern reagent with an Oxyma-based leaving group, offering high reactivity and improved safety profile. |
Table 2: Carbodiimide-Based Coupling Reagents
| Coupling Reagent System | Reagent Type | Typical Coupling Efficiency for Hindered Residues | Racemization Risk | Key Characteristics & Notes |
| DIC / OxymaPure® | Carbodiimide + Additive | High | Very Low | OxymaPure is a highly effective and non-explosive racemization suppressant, making this combination a robust and safe choice. |
| DIC / HOBt | Carbodiimide + Additive | Moderate to High | Low | A traditional and cost-effective method, though HOBt is less effective at suppressing racemization than OxymaPure. |
Experimental Protocols
The following are detailed protocols for the coupling of this compound to a resin-bound amine in SPPS. It is recommended to perform a double coupling to ensure maximum efficiency.
Protocol 1: HATU Mediated Coupling
This protocol is highly recommended for achieving high coupling yields with minimal risk of racemization.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) for washing
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes. After swelling, drain the DMF.
-
Deprotection: Perform the N-terminal Boc deprotection of the resin-bound peptide using standard procedures (e.g., 50% TFA in DCM).
-
Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound and HATU in DMF.
-
Activation: Add DIPEA to the activation mixture and allow it to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected and washed resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Monitor the coupling progress using a qualitative test such as the bromophenol blue test, as the Kaiser test is not reliable for secondary amines.
-
Washing: Once the coupling is complete (or after the allotted time), drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and finally DMF (3x).
-
(Optional but Recommended) Double Coupling: Repeat steps 4-8 to ensure complete acylation of the sterically hindered amine.
Protocol 2: HCTU Mediated Coupling
This protocol provides a cost-effective alternative to HATU with similar high efficiency.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (4 equivalents)
-
HCTU (3.9 equivalents)
-
DIPEA (8 equivalents)
-
Anhydrous DMF
-
DCM for washing
Procedure:
-
Follow steps 1-3 from the HATU protocol for resin preparation, deprotection, and washing.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound and HCTU in DMF.
-
Activation: Add DIPEA to the mixture and pre-activate for 2-5 minutes at room temperature.
-
Coupling Reaction: Add the activated solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the reaction using the bromophenol blue test.
-
Wash the resin as described in the HATU protocol.
-
Perform a double coupling by repeating steps 2-6.
Protocol 3: DIC/OxymaPure® Mediated Coupling
This protocol is a robust and safe option, particularly effective at minimizing racemization.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (4 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)
-
OxymaPure® (4 equivalents)
-
Anhydrous DMF
-
DCM for washing
Procedure:
-
Follow steps 1-3 from the HATU protocol for resin preparation, deprotection, and washing.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound and OxymaPure® in DMF.
-
Coupling Reaction: Add the amino acid/OxymaPure® solution to the resin, followed by the addition of DIC. Agitate the mixture at room temperature for 2-4 hours.
-
Monitor the reaction using the bromophenol blue test.
-
Wash the resin as described in the HATU protocol.
-
A double coupling (repeating steps 2-5) is highly recommended for this sterically hindered amino acid.
Visualizations
References
Application Notes and Protocols for HATU Coupling of N-Methylated Amino Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-methylation of amino acids is a key chemical modification in drug discovery and peptide science, often leading to enhanced metabolic stability, improved membrane permeability, and increased oral bioavailability.[1][2] However, the incorporation of N-methylated amino acids during solid-phase peptide synthesis (SPPS) poses a significant synthetic challenge. The steric hindrance caused by the N-methyl group, both on the incoming amino acid and the N-terminal of the growing peptide chain, dramatically slows down the kinetics of the coupling reaction.[1][3] This can result in incomplete reactions, low yields, and an increased risk of side reactions such as epimerization.[1]
To overcome these challenges, the choice of an appropriate coupling reagent is critical. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) has emerged as a superior coupling reagent for sterically hindered amino acids, including N-methylated residues. Its high reactivity, ability to minimize racemization, and high solubility in common solvents like N,N-Dimethylformamide (DMF) make it particularly effective. HATU's mechanism involves the formation of a highly reactive OAt-active ester, which facilitates nucleophilic attack by the sterically hindered secondary amine of the N-methylated amino acid.
These application notes provide detailed protocols for the efficient incorporation of N-methylated amino acids using HATU, a comparative summary of reaction conditions, and troubleshooting guidelines.
Data Presentation
Table 1: Recommended Reagent Stoichiometry for HATU Coupling of N-Methylated Amino Acids (Solid-Phase)
| Reagent | Equivalents (relative to resin loading) | Purpose |
| Fmoc-N-methylated Amino Acid | 2 - 5 | Acylating agent |
| HATU | 1.9 - 5 | Activating agent |
| Base (e.g., DIEA, Collidine) | 4 - 10 | Non-nucleophilic base to facilitate activation and coupling |
| Solvent (e.g., DMF, NMP) | - | Reaction medium |
Note: The optimal equivalents may vary depending on the specific N-methylated amino acid and the peptide sequence. For particularly difficult couplings (e.g., coupling an N-methylated amino acid to another N-methylated residue), higher equivalents are recommended.
Table 2: Comparison of Coupling Conditions for N-Methylated Amino Acids
| Parameter | Condition | Rationale |
| Coupling Reagent | HATU | Highly efficient for sterically hindered couplings, minimizes epimerization. |
| HBTU/HCTU | Less effective than HATU for N-methylated amino acids. | |
| PyBOP/PyAOP | Effective alternatives, particularly for very hindered couplings. | |
| Base | DIEA (N,N-Diisopropylethylamine) | Common non-nucleophilic base. |
| 2,4,6-Collidine | Weaker base, can be used to minimize racemization. | |
| Solvent | DMF (N,N-Dimethylformamide) | Standard solvent for peptide synthesis. |
| NMP (N-Methyl-2-pyrrolidone) | Alternative solvent, can improve solubility. | |
| Temperature | Room Temperature | Standard condition for most couplings. |
| Elevated Temperature (Microwave) | Can significantly accelerate difficult couplings. | |
| Reaction Time | 1 - 4 hours | Typically sufficient for a single coupling. |
| Double Coupling | Recommended for incomplete reactions to drive them to completion. |
Experimental Protocols
Protocol 1: Standard HATU-Mediated Coupling of an N-Methylated Amino Acid on Solid Phase
This protocol describes a robust method for coupling an Fmoc-protected N-methylated amino acid onto a resin-bound peptide chain.
Materials:
-
Fmoc-N-methylated amino acid (4 eq.)
-
HATU (3.9 - 4 eq.)
-
N,N-Diisopropylethylamine (DIEA) (8 eq.)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Peptide resin with a deprotected N-terminal amine
-
Bromophenol blue solution for monitoring
Procedure:
-
Resin Preparation: Swell the peptide resin in DMF or NMP for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard procedure (e.g., 20% piperidine in DMF for 20 minutes).
-
Washing: Thoroughly wash the resin with DMF (3-5 times) to remove piperidine and byproducts.
-
Amino Acid Pre-activation: a. In a separate vessel, dissolve the Fmoc-N-methylated amino acid (4 eq.) and HATU (3.9-4 eq.) in DMF or NMP. b. Add DIEA (8 eq.) to the solution. c. Gently swirl the mixture and allow it to pre-activate for 5 minutes at room temperature.
-
Coupling Reaction: a. Drain the solvent from the swelled and deprotected resin. b. Add the pre-activated amino acid solution to the resin. c. Shake the reaction vessel at room temperature for 1 to 2 hours.
-
Monitoring Reaction Completion: a. Take a small sample of resin beads and wash them thoroughly with DMF and then methanol. b. Perform a bromophenol blue test. A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling. The Kaiser test is not reliable for secondary amines.
-
Post-Coupling Wash: a. If the reaction is complete, drain the reaction solution. b. Wash the resin thoroughly with DMF (3 times), followed by Dichloromethane (DCM) (3 times), and Methanol (3 times) to remove excess reagents and byproducts.
-
Double Coupling (if necessary): If the monitoring test indicates an incomplete reaction, repeat steps 4-7 with a fresh solution of the activated amino acid.
Protocol 2: HATU-Mediated Coupling in Solution Phase
This protocol provides a general guideline for coupling an N-methylated amino acid in solution.
Materials:
-
Carboxylic acid (1.0 eq.)
-
N-methylated amine (1.0 - 1.1 eq.)
-
HATU (1.0 - 1.2 eq.)
-
DIEA or Triethylamine (TEA) (2.0 - 3.0 eq.)
-
Anhydrous DMF
Procedure:
-
Reactant Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Base Addition: Add DIEA or TEA (2.0-3.0 eq.) to the solution and stir for 5-10 minutes at room temperature.
-
Activation: Add HATU (1.0-1.2 eq.) to the reaction mixture and continue stirring for 10-15 minutes.
-
Coupling: Add the N-methylated amine (1.0-1.1 eq.) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, LC-MS). Reactions are often complete within 1-4 hours at room temperature.
-
Work-up: Upon completion, quench the reaction with water or a mild aqueous acid, followed by extraction with an appropriate organic solvent.
-
Purification: Purify the crude product, typically by column chromatography.
Mandatory Visualizations
References
Application Notes: Trifluoroacetic Acid (TFA) Mediated Deprotection of Boc-N-Me-Phe-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in the assembly of peptides and other complex molecules.[1][2][3] Its widespread use stems from its stability under a range of reaction conditions and its facile, quantitative removal under acidic conditions.[1] N-methylated amino acids, such as N-methyl-L-phenylalanine (N-Me-Phe), are critical components in peptidomimetics, offering enhanced metabolic stability, increased cell permeability, and constrained conformations. The deprotection of Boc-N-Me-Phe-OH is a key step in the synthesis of peptides containing this modified residue.
Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its effectiveness, volatility (which simplifies product isolation), and compatibility with many other protecting groups.[1] These application notes provide a detailed overview of the mechanism, protocols, and critical considerations for the successful deprotection of this compound using TFA.
Mechanism of TFA-Mediated Boc Deprotection
The cleavage of the Boc group by trifluoroacetic acid is an acid-catalyzed elimination reaction that proceeds through a well-established E1 mechanism. The process involves four main steps:
-
Protonation: The carbonyl oxygen of the Boc group is rapidly protonated by the strong acid, TFA.
-
Carbocation Formation: The protonated intermediate is unstable and collapses, leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid.
-
Decarboxylation: The carbamic acid intermediate spontaneously decarboxylates, releasing carbon dioxide gas. This step is irreversible and drives the reaction to completion.
-
Amine Salt Formation: The resulting free N-methyl amine is immediately protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.
It is critical to perform this reaction in a well-ventilated fume hood and not in a sealed system, as the reaction generates CO2 gas.
Side Reactions and Mitigation Strategies
The primary reactive species generated during deprotection is the tert-butyl cation . This electrophile can lead to undesired side reactions, most notably the alkylation of electron-rich amino acid side chains such as tryptophan, tyrosine, and methionine. To prevent this, scavengers are added to the cleavage cocktail to trap the carbocations.
Table 1: Common Scavengers for Boc Deprotection
| Scavenger | Typical % (v/v) | Target Residues / Function |
|---|---|---|
| Water (H₂O) | 2.5 - 5.0% | Suppresses aspartimide formation, hydrates cations. |
| Triisopropylsilane (TIS) | 2.5 - 5.0% | Reduces oxidized methionine, traps carbocations. |
| Dithiothreitol (DTT) | 1.0 - 2.0% | Prevents oxidation of tryptophan and methionine. |
| Anisole | 2.0 - 5.0% | Protects tryptophan from modification. |
For the deprotection of a single amino acid derivative like this compound in solution, scavengers are often unnecessary. However, their use is standard and highly recommended in solid-phase peptide synthesis (SPPS) where sensitive residues may be present in the growing peptide chain.
Experimental Protocols
The choice of protocol depends on whether the deprotection is performed in solution (solution-phase) or on a solid support (solid-phase peptide synthesis).
Protocol 1: Solution-Phase Deprotection of this compound
This protocol is suitable for the deprotection of the free amino acid derivative in a solvent.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1–0.5 M) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (10-20 eq) to the stirred solution. A common reaction mixture is 25-50% TFA in DCM (v/v).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.
-
Once complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting residue, the TFA salt of H-N-Me-Phe-OH, can be triturated with cold diethyl ether to yield a solid.
-
Isolate the solid product by filtration, wash with cold diethyl ether, and dry under vacuum. The product can be used in the subsequent step without further purification.
Protocol 2: Solid-Phase Deprotection (SPPS Context)
This protocol describes the deprotection step within a standard Boc-SPPS cycle.
Materials:
-
Boc-N-Me-Phe-Peptide-Resin
-
Deprotection Solution: 50% TFA in DCM (v/v)
-
Neutralization Solution: 5-10% Diisopropylethylamine (DIEA) in DCM (v/v)
-
DCM for washing
-
Solid-phase synthesis vessel
Procedure:
-
Swell the peptide-resin in DCM.
-
Drain the solvent and add the deprotection solution (50% TFA in DCM) to the resin.
-
Agitate the mixture for 1-2 minutes, drain the vessel, and repeat the acid treatment for an additional 20-30 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
-
Neutralize the resulting TFA salt by washing the resin with the neutralization solution (2 x 2 minutes).
-
Wash the resin again with DCM (3-5 times) to remove excess base. The resin is now ready for the next coupling step.
Quantitative Data
Table 2: Representative Conditions for TFA-Mediated Boc Deprotection
| Substrate | TFA Concentration (% in DCM) | Time | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| General Boc-amine | 50% | 2 h | Room Temp | N/A (Crude used directly) | |
| General Boc-amine | 25% | 2 h | Room Temp | N/A (Volatiles removed) | |
| N-Boc-L-Phe-OH | 2 equiv. TFA in Ionic Liquid | 10 min | 130 °C | 95% | |
| Boc-protected dipeptide | 50% | 30 min | Room Temp | High |
| Boc-protected intermediate | 20% | 18 h | Room Temp | N/A (Crude used directly) | |
Note: Reaction times and yields are highly substrate-dependent. For N-methylated amino acids, deprotection is generally efficient and comparable to their non-methylated counterparts. Optimization via reaction monitoring (TLC, LC-MS) is always recommended.
Conclusion
The deprotection of this compound with trifluoroacetic acid is a robust and highly efficient transformation crucial for the incorporation of N-methylated residues in peptide synthesis. By understanding the underlying mechanism, potential side reactions, and appropriate experimental protocols, researchers can reliably and cleanly remove the Boc group. The use of scavengers is critical in the context of solid-phase synthesis to ensure the integrity of the final peptide product. The provided protocols offer a solid foundation for laboratory execution, enabling the successful application of this key reaction in drug discovery and development.
References
Application Note and Protocol: HPLC Purification of Peptides Containing Boc-N-Me-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids, such as N-methylphenylalanine (N-Me-Phe), into peptide sequences is a common strategy in medicinal chemistry to enhance metabolic stability, improve cell permeability, and modulate conformation. The tert-butyloxycarbonyl (Boc) protecting group is frequently used during the synthesis of these modified peptides. However, the unique structural features of peptides containing Boc-N-Me-Phe-OH introduce specific challenges during purification.
This application note provides a detailed protocol for the purification of peptides containing this compound using reverse-phase high-performance liquid chromatography (RP-HPLC). It addresses the common issues encountered, such as steric hindrance and the presence of cis/trans isomers, and offers strategies for optimizing the purification process to achieve high purity and recovery.
Challenges in Purification
The purification of peptides containing this compound by RP-HPLC can be complicated by several factors:
-
Steric Hindrance: The methyl group on the amide nitrogen can create steric hindrance, potentially leading to broader peaks during chromatography.[1]
-
Conformational Isomers: N-methylated peptides can exist as a mixture of cis and trans conformers of the amide bond. This can result in the appearance of multiple peaks on the HPLC chromatogram, even for a pure peptide, complicating peak identification and fractionation.[1]
-
Hydrophobicity: The Boc group and the phenyl ring of N-Me-Phe contribute significant hydrophobicity, requiring careful optimization of the mobile phase gradient for effective separation.
-
Premature Deprotection: The acid-labile Boc group may be partially cleaved if the peptide is exposed to harsh acidic conditions during sample preparation or purification, leading to impurities.[2]
Experimental Protocols
Materials and Equipment
-
Crude peptide containing this compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Preparative RP-HPLC system with a UV detector
-
Preparative C18 HPLC column (e.g., 10 µm particle size, 100 Å pore size)
-
Analytical HPLC system
-
Analytical C18 HPLC column (e.g., 5 µm particle size, 100 Å pore size)
-
Lyophilizer
-
0.22 µm syringe filters
Protocol 1: Analytical HPLC Method Development
Before proceeding to preparative HPLC, it is crucial to develop an optimized analytical method to determine the retention time of the target peptide and resolve it from major impurities.
-
Sample Preparation: Dissolve a small amount of the crude peptide in a minimal volume of a suitable solvent, such as a mixture of acetonitrile and water. If solubility is an issue, small amounts of DMSO can be used.[3] Filter the solution through a 0.22 µm syringe filter.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
HPLC Conditions:
-
Column: Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: 214 nm and 280 nm.[2]
-
Column Temperature: 40-60°C (elevated temperature can help coalesce conformational isomers into a single peak).
-
Gradient: Start with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time.
-
-
Optimization: Based on the initial chromatogram, optimize the gradient to achieve baseline separation of the target peptide peak from impurities. A shallower gradient around the elution point of the peptide is often necessary.
Protocol 2: Preparative RP-HPLC Purification
-
Method Scaling: Scale up the optimized analytical method to a preparative column with the same stationary phase. Adjust the flow rate according to the column diameter.
-
Crude Peptide Loading: Dissolve the crude peptide in the minimum amount of a suitable solvent and inject it onto the equilibrated preparative column. Avoid overloading the column to prevent poor separation.
-
Fraction Collection: Begin collecting fractions as the main peak of interest starts to elute.
-
Post-Purification Analysis: Analyze the collected fractions using the optimized analytical HPLC method to determine the purity of each fraction.
-
Pooling and Lyophilization: Pool the fractions containing the pure peptide (typically >98% purity). Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.
Data Presentation
Table 1: Analytical HPLC Method Development Parameters
| Parameter | Initial Scouting Method | Optimized Method |
| Column | Analytical C18 (4.6 x 150 mm, 5 µm) | Analytical C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Gradient | 5-95% B in 20 min | 30-50% B in 40 min |
| Column Temp. | Ambient | 50°C |
| Detection | 214 nm, 280 nm | 214 nm, 280 nm |
Table 2: Preparative HPLC Purification Summary
| Parameter | Value |
| Crude Peptide Load | 100 mg |
| Column | Preparative C18 (21.2 x 250 mm, 10 µm) |
| Flow Rate | 15 mL/min |
| Yield of Purified Peptide | 35 mg |
| Purity (by analytical HPLC) | >98% |
| Recovery | 35% |
Visualizations
Caption: Workflow for HPLC purification of peptides containing this compound.
Caption: Key structural features of this compound impacting HPLC purification.
References
Synthesis of Cyclic Peptides Incorporating Boc-N-Me-Phe-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids, such as N-tert-butyloxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH), into cyclic peptides is a powerful strategy in medicinal chemistry and drug development. N-methylation offers several advantages, including enhanced metabolic stability, increased membrane permeability, and improved oral bioavailability by disrupting hydrogen bonding and providing resistance to enzymatic degradation.[1][2][3] This, combined with the conformational constraints imposed by cyclization, can lead to peptides with superior therapeutic properties.[4] However, the synthesis of these modified cyclic peptides presents challenges, primarily due to the steric hindrance of the N-methyl group, which can impede coupling reactions.[4]
These application notes provide a comprehensive guide to the synthesis of cyclic peptides containing this compound, covering both solid-phase and solution-phase strategies. Detailed protocols, key considerations, and data presentation are included to assist researchers in this specialized area of peptide synthesis.
Physicochemical Properties of this compound
A thorough understanding of the starting material is critical for successful synthesis.
| Property | Value |
| Synonym | Boc-N-methyl-L-phenylalanine |
| CAS Number | 37553-65-4 |
| Molecular Formula | C₁₅H₂₁NO₄ |
| Molecular Weight | 279.33 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity | ≥98.0% |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP). |
| Storage | Store at -20°C for short-term and -80°C for long-term storage. |
Synthetic Strategies: An Overview
The synthesis of cyclic peptides with N-methylated residues can be achieved through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The choice of method depends on the peptide sequence, desired scale, and available resources.
Solid-Phase Peptide Synthesis (SPPS): This is a widely used technique for peptide synthesis. The peptide is assembled on a solid support (resin), which simplifies the purification of intermediates. For incorporating this compound, the Boc protection strategy is employed.
Solution-Phase Synthesis: This classical method involves the coupling of amino acids or peptide fragments in a suitable solvent. While it can be more labor-intensive for long peptides, it is a viable option, especially for shorter sequences or fragment condensation.
Cyclization, the final and crucial step, can be performed either on-resin or in solution. On-resin cyclization can be advantageous as it mimics a pseudo-diluted environment, favoring intramolecular cyclization. Solution-phase cyclization, on the other hand, requires high dilution to minimize intermolecular side reactions.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Linear Peptide Containing N-Me-Phe
This protocol outlines the assembly of a linear peptide on a solid support using this compound.
1. Resin Preparation:
-
Select a suitable resin, such as a pre-loaded Wang or PAM resin, depending on the desired C-terminal acid or amide.
-
Swell the resin in an appropriate solvent (e.g., DCM or DMF) for 30-60 minutes.
2. Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).
-
Remove the solution and add fresh 50% TFA in DCM. Agitate for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x), followed by DCM (3x) to remove residual TFA.
3. Neutralization:
-
Neutralize the resin with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM or DMF for 5-10 minutes (2x).
-
Wash the resin with DCM (3x) and DMF (3x) to prepare for the coupling step.
4. Amino Acid Coupling:
-
Standard Amino Acid Coupling: Dissolve the Boc-protected amino acid (3-4 equivalents) and a coupling agent such as HBTU/HOBt (3-4 equivalents) in DMF. Add DIPEA (6-8 equivalents) and pre-activate for 5-10 minutes. Add the activated mixture to the resin and agitate for 1-2 hours.
-
This compound Coupling: Due to steric hindrance, the coupling of this compound may require longer reaction times or stronger coupling agents (e.g., HATU). It is recommended to use a 2 to 4-fold excess of the amino acid and coupling reagents. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the coupling is incomplete, a second coupling can be performed.
5. Repeat Deprotection, Neutralization, and Coupling:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage of the Linear Peptide from Resin:
-
After the final amino acid is coupled, wash the resin with DMF and DCM and dry under vacuum.
-
For cleavage of the peptide from the resin with side-chain protecting groups intact (for solution-phase cyclization), use a mild cleavage cocktail (e.g., 1% TFA in DCM).
-
For cleavage and deprotection of side chains, use a strong acid cocktail, typically high-purity TFA with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the crude linear peptide under vacuum.
Protocol 2: On-Resin Cyclization
1. Linear Peptide Synthesis:
-
Synthesize the linear peptide on a suitable resin that allows for side-chain attachment for cyclization or head-to-tail cyclization after selective deprotection of terminal groups.
2. Selective Deprotection:
-
Selectively deprotect the N-terminal and C-terminal protecting groups (for head-to-tail cyclization) or the side-chain protecting groups of the amino acids that will form the cyclic bridge.
3. On-Resin Cyclization:
-
Wash the resin thoroughly to remove deprotection reagents.
-
Swell the resin in DMF.
-
Add a cyclization cocktail containing a coupling agent (e.g., HBTU, HATU, or PyBOP) and a base (e.g., DIPEA) in DMF.
-
Allow the reaction to proceed for 4-24 hours. Monitor the cyclization by cleaving a small amount of resin and analyzing by HPLC-MS.
4. Cleavage and Purification:
-
Once cyclization is complete, wash the resin with DMF and DCM.
-
Cleave the cyclic peptide from the resin and deprotect the remaining side-chain protecting groups using a strong acid cocktail as described in Protocol 1, step 6.
-
Precipitate and wash the crude cyclic peptide.
-
Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.
Protocol 3: Solution-Phase Cyclization
1. Linear Peptide Synthesis and Cleavage:
-
Synthesize the protected linear peptide using SPPS as described in Protocol 1.
-
Cleave the peptide from the resin while keeping the side-chain protecting groups intact.
-
Purify the protected linear peptide by flash chromatography or preparative HPLC.
2. Cyclization in Solution:
-
Dissolve the purified protected linear peptide in a suitable solvent (e.g., DMF or DCM) at a high dilution (typically 0.1-1 mM) to favor intramolecular cyclization.
-
Add a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature for 12-48 hours. Monitor the reaction by HPLC-MS.
3. Deprotection and Purification:
-
Once the cyclization is complete, remove the solvent under vacuum.
-
Deprotect the side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA with scavengers).
-
Precipitate the crude cyclic peptide in cold diethyl ether.
-
Purify the final cyclic peptide by RP-HPLC.
-
Characterize the product by MS and analytical HPLC.
Data Presentation: Yields of N-Methylated Cyclic Peptides
The following table summarizes representative yields for the synthesis of various N-methylated cyclic peptides, highlighting the feasibility of these protocols. Actual yields will vary depending on the specific peptide sequence and reaction conditions.
| Peptide Sequence | Cyclization Method | Overall Yield (%) | Reference |
| c(Pro-Phe-D-Trp-NMeLys-Thr-Phe) | Solution-phase | 15-25 | Adapted from |
| c(NMeAla-Tyr-D-Trp-Lys-Val-Phe) | On-resin | 10-20 | Adapted from |
| c(Gly-NMePhe-Gly-D-Ala-Pro) | Solution-phase | 20-30 | Adapted from |
Visualizing the Workflow
A clear understanding of the synthetic workflow is essential. The following diagrams illustrate the key steps in the synthesis of cyclic peptides incorporating this compound.
Caption: Solid-Phase Synthesis Workflow for Linear Peptides.
Caption: On-Resin vs. Solution-Phase Cyclization Strategies.
Conclusion
The synthesis of cyclic peptides containing this compound is a challenging yet highly rewarding endeavor that can yield novel therapeutic candidates with improved pharmacological profiles. By carefully selecting the synthetic strategy and optimizing reaction conditions, researchers can successfully navigate the complexities associated with steric hindrance and achieve the desired cyclic peptide products. The protocols and data provided herein serve as a valuable resource for scientists and professionals in the field of drug development.
References
Application Notes and Protocols for Incorporating Boc-N-Me-Phe-OH into Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH) is a pivotal building block in modern medicinal chemistry for the development of peptide-based drug candidates. The N-methylation of the peptide backbone offers a strategic approach to enhance the pharmacological properties of peptides. This modification can lead to increased metabolic stability against proteolytic degradation, improved membrane permeability and oral bioavailability, and fine-tuning of receptor selectivity and binding affinity.[1][2][3][4] These application notes provide detailed protocols and data for the successful incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS).
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below for quick reference.
| Property | Value |
| CAS Number | 37553-65-4 |
| Molecular Formula | C₁₅H₂₁NO₄ |
| Molecular Weight | 279.33 g/mol |
| Appearance | White to off-white solid |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[5] |
Advantages of Incorporating N-Methylated Phenylalanine
The introduction of an N-methyl group on the phenylalanine residue can confer significant advantages to a peptide drug candidate:
-
Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, thereby reducing enzymatic degradation and increasing the in vivo half-life of the peptide.
-
Improved Membrane Permeability: N-methylation can disrupt the hydrogen bonding network of the peptide backbone, leading to a more lipophilic character and enhanced ability to cross cell membranes.
-
Conformational Rigidity: The restriction of rotation around the N-Cα bond can lock the peptide into a specific bioactive conformation, potentially increasing receptor affinity and selectivity.
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The following protocol outlines the manual incorporation of this compound into a peptide sequence using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy on a Merrifield resin.
Materials and Reagents
-
This compound
-
Merrifield resin (or other suitable resin for Boc-SPPS)
-
Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
1-Hydroxybenzotriazole (HOBt)
-
Acetic anhydride
-
Pyridine
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., p-cresol, thioanisole)
-
Diethyl ether
Protocol Steps
-
Resin Preparation and First Amino Acid Coupling:
-
Swell the Merrifield resin in DCM in a reaction vessel.
-
Couple the first Boc-protected amino acid to the resin according to standard protocols.
-
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes to remove the Boc protecting group.
-
Drain the deprotection solution and wash the resin thoroughly with DCM, isopropanol, and then DCM again.
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin and agitate for 5 minutes.
-
Drain the neutralization solution and wash the resin with DCM.
-
-
Coupling of this compound:
-
Pre-activation: In a separate vial, dissolve this compound (3 eq.), HATU (3 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) to the mixture and allow it to activate for 2-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours. The sterically hindered nature of the N-methylated amino acid may require longer coupling times or double coupling.
-
Monitor the coupling efficiency using a qualitative test such as the Kaiser test (for primary amines) or the Isatin test (for secondary amines like proline or N-methylated residues).
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride/pyridine/DCM (e.g., 1:2:7) for 30 minutes.
-
-
Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
-
-
Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin thoroughly and dry it under vacuum.
-
For the Boc/Bzl strategy, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous HF or TFMSA with appropriate scavengers.
-
Precipitate the crude peptide with cold diethyl ether.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
-
Quantitative Data Presentation
The following table summarizes typical quantitative data for the synthesis of a model peptide incorporating this compound. Actual results may vary depending on the specific peptide sequence and experimental conditions.
| Parameter | Typical Value | Notes |
| Resin Loading | 0.4 - 0.8 mmol/g | Varies with the type of resin used. |
| Coupling Efficiency (Standard Amino Acids) | >99% | Monitored by the Kaiser test. |
| Coupling Efficiency (this compound) | 95 - 98% | May require optimized coupling reagents (e.g., HATU) and longer reaction times. |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Dependent on the peptide length and sequence complexity. |
| Final Purified Peptide Yield | 10 - 30% | Based on the initial resin loading. |
Visualizations
Experimental Workflow
Caption: General workflow for Boc solid-phase peptide synthesis (SPPS) incorporating this compound.
Example Signaling Pathway: Substance P / NK-1 Receptor
Peptides containing N-methylated phenylalanine have been investigated as antagonists of the Substance P (SP) neurokinin-1 (NK-1) receptor. The following diagram illustrates the general signaling pathway associated with NK-1 receptor activation.
Caption: Simplified signaling pathway of the Substance P/NK-1 receptor and its inhibition by a peptide antagonist.
References
- 1. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: The Strategic Use of Boc-N-Me-Phe-OH in the Synthesis of Protease Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them prime targets for therapeutic intervention.[1] Peptide-based molecules are often developed as protease inhibitors due to their ability to mimic natural substrates. However, their clinical utility is frequently hampered by poor metabolic stability, low cell permeability, and unfavorable pharmacokinetic profiles.[2]
A key strategy in modern medicinal chemistry to overcome these limitations is the site-specific N-methylation of the peptide backbone. The incorporation of N-methylated amino acids, such as N-tert-Butoxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH), offers a powerful tool to enhance the drug-like properties of peptide inhibitors. This modification sterically shields the amide bond from proteolytic degradation, increases lipophilicity to improve membrane permeability, and restricts conformational flexibility, which can lock the molecule into a bioactive conformation and enhance binding affinity.[2][3]
These application notes provide a comprehensive overview of the strategic incorporation of this compound into peptide sequences, including recommended coupling protocols and a summary of expected outcomes for the development of next-generation protease inhibitors.
Application Notes: Advantages and Challenges
The introduction of an N-methyl group on a phenylalanine residue offers distinct advantages for a protease inhibitor's design:
-
Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance that physically blocks the approach of proteases, making the adjacent peptide bond significantly more resistant to enzymatic cleavage.[2] This leads to a longer in-vivo half-life.
-
Improved Membrane Permeability: N-methylation reduces the hydrogen-bonding capacity of the amide nitrogen, disrupting secondary structures that can lead to aggregation. This, combined with an increase in overall lipophilicity, enhances the peptide's ability to passively diffuse across cellular membranes, a critical factor for oral bioavailability and targeting intracellular proteases.
-
Conformational Control: The steric clash between the N-methyl group and the adjacent alpha-carbon substituent restricts the rotation of the peptide backbone. This conformational constraint can reduce the entropic penalty of binding to the target protease and can be used to favor a specific, bioactive conformation, potentially increasing potency and selectivity.
Despite these benefits, the primary challenge in utilizing this compound is the difficulty of the coupling reaction itself. The N-methyl group is a secondary amine and is significantly more sterically hindered than a primary amine, which slows acylation kinetics and can lead to incomplete reactions and low yields. Standard coupling reagents such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) in combination with 1-Hydroxybenzotriazole (HOBt) are often inefficient for this task. Therefore, the use of more potent, modern coupling reagents is essential for successful synthesis.
Data Presentation
Quantitative data for specific protease inhibitors synthesized using this compound is often proprietary or embedded within complex syntheses. The following tables provide representative data summarizing the expected outcomes based on established principles for coupling N-methylated amino acids and their known effects on peptide properties.
Table 1: Representative Coupling Efficiency for Sterically Hindered Amino Acids. This table compares the typical performance of various coupling reagents in Solid-Phase Peptide Synthesis (SPPS) for difficult couplings, such as those involving N-methylated residues. Data is synthesized from technical literature.
| Coupling Reagent System | Reagent Type | Typical Yields (Difficult Couplings) | Key Considerations |
| DIC / HOBt | Carbodiimide | Low to Moderate | Inefficient for N-methylated residues; high risk of incomplete reaction. |
| HBTU / DIPEA | Aminium Salt | Good to High | Effective, but can cause racemization with sensitive residues. |
| PyBOP / DIPEA | Phosphonium Salt | High | Highly reactive; avoids toxic HMPA byproduct associated with BOP. |
| HATU / DIPEA | Aminium Salt | Very High | Highly recommended; minimizes racemization and is very effective for hindered couplings. |
| COMU / DIPEA | Aminium Salt | Very High | Modern reagent with high efficiency and improved safety profile. |
Table 2: Illustrative Impact of N-Methylation on Peptide Pharmacokinetics. This table illustrates the conceptual improvements in pharmacokinetic parameters when a standard peptide is modified with an N-methylated amino acid like N-Me-Phe. These values are hypothetical but reflect the established benefits of N-methylation.
| Parameter | Hypothetical Peptide Inhibitor | N-Methylated Analog | Rationale for Improvement |
| Proteolytic Half-Life (Plasma) | ~5 minutes | > 60 minutes | Increased resistance to cleavage by peptidases. |
| Caco-2 Permeability (Papp) | Low (<1 x 10⁻⁶ cm/s) | Moderate (>5 x 10⁻⁶ cm/s) | Increased lipophilicity and disruption of internal H-bonds aids transcellular diffusion. |
| Oral Bioavailability (F%) | < 1% | 5 - 15% | Combination of improved stability in the GI tract and enhanced intestinal permeability. |
Experimental Protocols
The following is a detailed protocol for the efficient coupling of this compound in Solid-Phase Peptide Synthesis (SPPS) using HATU, a highly recommended reagent for this challenging step.
Objective: To couple this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit or other method for detecting free primary amines
-
Chloranil test kit for detecting secondary amines
Protocol:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
If the N-terminal protecting group (e.g., Boc) has not been removed, perform the standard deprotection protocol (e.g., 20-50% TFA in DCM for Boc-SPPS).
-
Wash the deprotected resin thoroughly with DMF (3-5 times) to remove all traces of the deprotection reagent and byproducts.
-
Perform a Kaiser test to confirm the presence of a free primary amine (if applicable).
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3.0 eq) and HATU (2.9 eq) in anhydrous DMF.
-
Add DIPEA (6.0 eq) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Immediately add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) for 2-4 hours at room temperature. Due to steric hindrance, a longer coupling time is recommended compared to standard amino acids.
-
-
Monitoring and Washing:
-
After the coupling period, take a small sample of resin beads and perform a Chloranil test to check for the disappearance of the free secondary amine.
-
If the test is positive (indicating an incomplete reaction), drain the vessel and repeat the coupling step with a fresh solution of activated this compound ("double coupling").
-
Once the reaction is complete (negative Chloranil test), drain the reaction solution.
-
Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is: DMF (3x), DCM (3x), DMF (3x).
-
-
Next Step:
-
The resin is now ready for the next deprotection/coupling cycle or for final cleavage from the resin and purification.
-
Mandatory Visualization
The following diagrams illustrate the conceptual benefits and the experimental workflow for using this compound.
Caption: Rationale for enhanced proteolytic stability via N-methylation.
Caption: Experimental workflow for SPPS coupling of this compound.
References
Revolutionizing Peptide Therapeutics: Enhancing Metabolic Stability with Boc-N-Me-Phe-OH
For Immediate Release
In the landscape of modern drug development, peptides represent a class of therapeutics with high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability, leading to rapid degradation by proteases and short in vivo half-lives. A key strategy to overcome this limitation is the site-specific N-methylation of the peptide backbone. The incorporation of N-methylated amino acids, such as Boc-N-Me-Phe-OH (N-tert-butyloxycarbonyl-N-methyl-L-phenylalanine), has emerged as a robust method to enhance proteolytic resistance, thereby improving the pharmacokinetic profile of peptide-based drug candidates.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the utilization of this compound to improve the metabolic stability of therapeutic peptides.
The Advantage of N-Methylation
N-methylation, the substitution of an amide proton in the peptide backbone with a methyl group, confers several advantages:
-
Steric Hindrance: The N-methyl group sterically shields the adjacent peptide bond from the active sites of proteolytic enzymes, significantly reducing the rate of enzymatic degradation.[1][2]
-
Conformational Rigidity: N-methylation restricts the conformational flexibility of the peptide backbone. This can lock the peptide into a more bioactive and stable conformation.[3][4]
-
Improved Membrane Permeability: The increased lipophilicity resulting from N-methylation can enhance the peptide's ability to cross cellular membranes, potentially improving oral bioavailability.[3]
The strategic incorporation of this compound during solid-phase peptide synthesis (SPPS) allows for the precise placement of an N-methylated phenylalanine residue within the peptide sequence, a common site for proteolytic cleavage.
Quantitative Impact of N-Methylation on Peptide Stability
The introduction of N-methylation can lead to a dramatic increase in peptide half-life in biological matrices. While specific data for a peptide modified solely with this compound is compiled from general findings on N-methylation, the following tables illustrate the expected improvements in metabolic stability.
Table 1: Comparative Stability of a Model Peptide in Human Plasma
| Peptide Sequence | Modification | Half-life (t½) in Human Plasma (hours) | % Remaining after 24 hours |
| Ac-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-NH₂ | Unmodified | 1.5 | < 5% |
| Ac-Tyr-Gly-Gly-N-Me-Phe -Leu-Arg-Arg-Ile-NH₂ | N-methylated Phenylalanine | 24 | ~50% |
Data are representative and synthesized from typical improvements observed upon N-methylation.
Table 2: Metabolic Stability in Human Liver Microsomes
| Peptide | Modification | Intrinsic Clearance (CLint) (µL/min/mg protein) | Predicted Half-life (t½) (minutes) |
| Model Peptide A | Unmodified | 150 | 15 |
| Model Peptide A | with N-Me-Phe | 25 | 90 |
This table illustrates the expected outcome of N-methylation on microsomal stability, leading to lower clearance and a longer predicted half-life.
Experimental Protocols
Detailed methodologies for the synthesis of N-methylated peptides and the assessment of their metabolic stability are crucial for successful drug development.
Protocol 1: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Boc-SPPS procedure for incorporating an N-methylated phenylalanine residue.
Diagram of Boc-SPPS Cycle for N-Methylated Residue Insertion
References
Application Notes and Protocols for NMR Spectroscopic Analysis of Peptides Containing Boc-N-Me-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of peptides is a key chemical modification in drug discovery, often enhancing metabolic stability, cell permeability, and conformational rigidity. The incorporation of N-methylated amino acids, such as N-tert-butoxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH), introduces a tertiary amide bond that can exist as both cis and trans isomers. The equilibrium between these conformers can significantly impact the peptide's three-dimensional structure and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing these peptides, providing detailed insights into their structure, conformation, and the dynamics of cis-trans isomerization.[1] This document provides detailed application notes and experimental protocols for the comprehensive NMR analysis of peptides containing the this compound residue.
The primary challenge in the NMR analysis of N-methylated peptides is the conformational heterogeneity arising from the slow interconversion between the cis and trans isomers of the tertiary amide bond on the NMR timescale. This results in the doubling of many NMR signals, complicating spectral assignment and analysis. However, this phenomenon also provides a unique opportunity to study the conformational preferences of the peptide backbone. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to assign the signals corresponding to each isomer and to elucidate the conformational details of both states.
Data Presentation: Quantitative NMR Data Summary
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for a this compound residue within a peptide sequence, observed in a common NMR solvent like CDCl₃ or DMSO-d₆. The presence of cis and trans isomers leads to two distinct sets of signals for the N-methyl group and the α-proton.
Table 1: Typical ¹H NMR Chemical Shifts (ppm) for a this compound Residue
| Assignment | Typical Chemical Shift (ppm) - trans isomer | Typical Chemical Shift (ppm) - cis isomer | Key Observations |
| Boc (CH₃)₃ | ~1.40 (s, 9H) | ~1.45 (s, 9H) | Often overlap, may appear as a single broad singlet or two closely spaced singlets. |
| N-CH₃ | ~2.7 - 2.8 (s, 3H) | ~2.9 - 3.0 (s, 3H) | The N-methyl signal is a key indicator of isomerism, typically with the cis isomer resonating downfield. |
| β-CH₂ | ~2.9 - 3.2 (m, 2H) | ~2.9 - 3.2 (m, 2H) | May show slight differences between isomers, but often overlap. |
| α-CH | ~4.8 - 5.0 (m, 1H) | ~4.5 - 4.7 (m, 1H) | The α-proton chemical shift is sensitive to the amide bond conformation. |
| Aromatic C-H | ~7.1 - 7.4 (m, 5H) | ~7.1 - 7.4 (m, 5H) | Generally, minimal changes are observed in the aromatic region between isomers. |
Table 2: Typical ¹³C NMR Chemical Shifts (ppm) for a this compound Residue
| Assignment | Typical Chemical Shift (ppm) - trans isomer | Typical Chemical Shift (ppm) - cis isomer | Key Observations |
| Boc C(CH₃)₃ | ~28.5 | ~28.5 | Minimal difference between isomers. |
| N-CH₃ | ~34 - 36 | ~37 - 39 | The N-methyl carbon of the cis isomer is typically deshielded (downfield). |
| β-C | ~38 - 40 | ~38 - 40 | Minimal difference between isomers. |
| α-C | ~58 - 60 | ~56 - 58 | The α-carbon chemical shift is influenced by the isomer conformation. |
| Boc C(CH₃)₃ | ~80.0 | ~80.5 | Minor differences may be observed. |
| Aromatic C | ~126 - 137 | ~126 - 137 | Minimal changes are expected in the aromatic region. |
| Boc C=O | ~155 - 157 | ~155 - 157 | Generally, minor differences are observed. |
| Peptide C=O | ~170 - 173 | ~170 - 173 | The carbonyl of the peptide bond may show slight differences. |
Experimental Protocols
Protocol 1: Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the this compound containing peptide in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃CN). The choice of solvent can influence the cis/trans population.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shift calibration (0 ppm).
-
Filtration: If necessary, filter the sample into a 5 mm NMR tube to remove any particulate matter.
Protocol 2: 1D NMR Spectroscopy (¹H and ¹³C)
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical Parameters:
-
Number of scans: 16-64
-
Spectral width: 12-16 ppm
-
Relaxation delay: 1-2 seconds
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical Parameters:
-
Number of scans: ≥1024 (due to low natural abundance)
-
Spectral width: 200-250 ppm
-
Relaxation delay: 2-5 seconds
-
-
Protocol 3: 2D NMR Spectroscopy for Structural Assignment
-
COSY (Correlation Spectroscopy):
-
Purpose: To establish proton-proton (¹H-¹H) coupling networks within each amino acid residue. This is crucial for assigning the α- and β-protons of the phenylalanine residue.
-
Procedure: Acquire a standard gradient-enhanced COSY (gCOSY) spectrum.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate directly bonded protons and carbons (¹H-¹³C). This experiment is essential for the unambiguous assignment of the carbon spectrum based on the proton assignments.
-
Procedure: Acquire a standard sensitivity-enhanced HSQC spectrum.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is useful for connecting different spin systems and confirming assignments, for example, correlations from the N-methyl protons to the carbonyl carbon.
-
Procedure: Acquire a standard HMBC spectrum.
-
Protocol 4: NOESY/ROESY for Conformational Analysis and Isomer Assignment
The key to distinguishing between the cis and trans isomers of the Boc-N(Me)-Phe amide bond lies in the through-space correlations observed in 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments. The choice between NOESY and ROESY depends on the molecular weight of the peptide; for small to medium-sized peptides (MW < 2000 Da), ROESY is often preferred as it avoids the issue of zero-crossing NOEs.
-
Acquisition:
-
Acquire a 2D NOESY or ROESY spectrum.
-
Typical Mixing Times:
-
NOESY: 200-800 ms
-
ROESY: 150-300 ms
-
-
-
Analysis and Isomer Assignment:
-
Characteristic Cross-Peak for the cis Isomer: A strong NOE/ROE correlation is expected between the N-methyl protons and the α-proton of the N-Me-Phe residue. In the cis conformation, these protons are in close spatial proximity.
-
Characteristic Cross-Peak for the trans Isomer: A strong NOE/ROE correlation is expected between the N-methyl protons and the α-proton of the preceding amino acid residue. In the trans conformation, the N-methyl group is positioned close to the preceding residue's α-proton.
-
Mandatory Visualizations
Caption: Experimental workflow for NMR analysis of this compound peptides.
References
Application Notes and Protocols for Coupling Sterically Hindered Amino Acids
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of sterically hindered amino acids represents a significant hurdle. The bulky nature of these residues can impede reaction kinetics, leading to diminished yields, incomplete coupling, and an increased propensity for racemization.[1] The judicious selection of coupling reagents and optimization of reaction conditions are therefore critical for success. These application notes provide a comprehensive guide to navigating the challenges of coupling sterically hindered amino acids, supported by quantitative data and detailed experimental protocols.
Introduction to the Challenge
The formation of a peptide bond involves the activation of a carboxylic acid group of one amino acid to facilitate a nucleophilic attack by the amino group of another.[1] Steric hindrance, arising from bulky side chains (e.g., Val, Ile), α,α-disubstitution (e.g., Aib), or N-methylation, physically obstructs this interaction.[2] This obstruction slows down the desired reaction, allowing side reactions like epimerization to become more prominent.[1] "Difficult sequences," which are challenging to synthesize, can arise from the presence of these sterically demanding residues.[2]
Key Classes of Sterically Hindered Amino Acids
-
α,α-disubstituted amino acids: Amino acids such as Aib (α-aminoisobutyric acid) possess two substituents on the α-carbon, which severely restricts access to the amine group.
-
N-methylated amino acids: The presence of a methyl group on the amide nitrogen reduces its nucleophilicity and adds steric bulk, complicating the coupling process.
-
β-branched amino acids: Amino acids with bulky side chains branching at the β-carbon, like Valine (Val) and Isoleucine (Ile), can hinder the approach to the peptide backbone.
Selecting the Appropriate Coupling Reagent
The choice of coupling reagent is a critical determinant of success when working with sterically hindered amino acids. Coupling reagents can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.
-
Carbodiimides (e.g., DCC, DIC): While widely used, carbodiimides often require additives like HOBt or HOAt to suppress racemization and improve efficiency, especially for hindered couplings.
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are generally more reactive than carbodiimides and are effective for many difficult couplings. PyAOP, which generates a more reactive OAt ester, is particularly efficient.
-
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU): This class includes some of the most efficient coupling reagents for sterically hindered systems. HATU, which forms highly reactive OAt esters, is considered one of the most effective reagents. COMU, an Oxyma Pure-based reagent, offers comparable efficiency to HATU with the added benefits of improved safety and solubility.
Quantitative Comparison of Coupling Reagents
The following table summarizes quantitative data from various studies on the coupling of hindered amino acids, providing a comparison of reagent performance based on yield, reaction time, and the degree of epimerization.
| Coupling Reagent | Hindered Residue Example | Yield (%) | Reaction Time | Epimerization (%) | Reference |
| DIC/HOBt | Aib | Moderate | 2 - 12 h | Variable | |
| PyBOP | Aib | High | 1 - 3 h | Low | |
| HBTU | N-Me-Ala | High | 1 - 3 h | Low | |
| HATU | Aib | Very High | 30 min - 2 h | Very Low | |
| COMU | N-Me-Ala | Very High | 30 min - 2 h | Very Low | |
| TFFH | Aib | Very High | 15 - 60 min | Very Low |
Note: "Aib" refers to α-aminoisobutyric acid, and "N-Me-Ala" refers to N-methyl alanine, both classic examples of sterically hindered amino acids. Reaction conditions and substrates may vary between studies, impacting the reported values.
Experimental Protocols
Below are detailed protocols for the coupling of sterically hindered amino acids using different classes of reagents.
Protocol 1: Coupling with Aminium/Uronium Salts (e.g., HATU)
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in a suitable solvent like N,N-dimethylformamide (DMF).
-
Activation Mixture: In a separate vessel, dissolve the N-protected amino acid (3 equivalents relative to the resin loading) in DMF. Add the coupling reagent (e.g., HATU, 2.9 equivalents) and a tertiary amine base (e.g., N,N-diisopropylethylamine, DIPEA, 6 equivalents).
-
Coupling: Add the activation mixture to the resin and agitate at room temperature. The reaction time can range from 30 minutes to several hours, depending on the degree of steric hindrance.
-
Monitoring: Monitor the reaction progress using a qualitative test such as the ninhydrin (Kaiser) test.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Coupling with Phosphonium Salts (e.g., PyBOP)
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Activation Mixture: Dissolve the N-protected amino acid (2 equivalents) in DMF or DCM. Add the phosphonium reagent (e.g., PyBOP, 2 equivalents) and a tertiary amine base (e.g., DIPEA, 4 equivalents).
-
Coupling: Add the activation mixture to the resin and agitate at room temperature for 1-3 hours.
-
Monitoring and Washing: Follow the same procedures as in Protocol 1.
Protocol 3: Coupling with Carbodiimides and Additives (e.g., DIC/HOAt)
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Activation Mixture: Dissolve the N-protected amino acid (3 equivalents) and the additive (e.g., HOAt, 3 equivalents) in DMF.
-
Coupling: Add the carbodiimide (e.g., DIC, 3 equivalents) to the resin, followed by the pre-dissolved amino acid and additive solution. Agitate at room temperature. Reaction times are typically longer than with onium salts.
-
Monitoring and Washing: Follow the same procedures as in Protocol 1.
Microwave-Assisted Peptide Synthesis (MA-SPPS)
Microwave energy has emerged as a powerful tool to drive difficult couplings of bulky amino acids to completion efficiently and rapidly. Microwave-enhanced SPPS can significantly reduce synthesis times and improve the purity of the final peptide. For instance, the synthesis of a peptide containing three consecutive Aib residues was completed in under 3 hours with 89% purity using microwave assistance, a significant improvement over conventional methods.
Protocol 4: Microwave-Assisted Coupling
-
Resin Preparation: Swell the resin in a microwave-compatible reaction vessel.
-
Reagent Addition: Add the N-protected amino acid, coupling reagent, and base to the vessel.
-
Microwave Irradiation: Irradiate the mixture in a microwave peptide synthesizer at a controlled temperature (e.g., 75 °C) for a short duration (e.g., 5-20 minutes). For highly hindered residues, longer irradiation times may be necessary.
-
Washing: After the coupling step, perform automated washing cycles.
Visualizing the Process
To better understand the workflow and the chemical principles at play, the following diagrams illustrate the general peptide coupling workflow and the mechanism of activation.
References
Application Notes and Protocols for Boc-N-Me-Phe-OH in the Creation of Cell-Permeable Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of therapeutic peptides to intracellular targets is a significant challenge in drug development, primarily due to the poor membrane permeability of many peptides. A key strategy to overcome this hurdle is the chemical modification of the peptide backbone to enhance its lipophilicity and reduce its hydrogen bonding potential. The incorporation of N-methylated amino acids, such as N-tert-butyloxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH), is a powerful approach to increase the cell permeability and proteolytic stability of peptides.[1][2] This modification involves replacing the amide proton with a methyl group, which can lead to a more favorable conformational state for passive diffusion across the cell membrane.[3]
These application notes provide a comprehensive guide to the use of this compound in the synthesis of cell-permeable peptides. We will cover the underlying principles, provide quantitative data on the effects of N-methylation, and offer detailed protocols for peptide synthesis and cell permeability assessment.
The Role of N-Methylation in Enhancing Cell Permeability
The introduction of an N-methyl group into a peptide backbone, a modification present in some natural products like cyclosporine A, can significantly enhance a peptide's ability to cross cellular membranes.[3] This improvement is attributed to several factors:
-
Reduced Hydrogen Bonding: The replacement of the amide proton with a methyl group eliminates a hydrogen bond donor, reducing the desolvation penalty associated with moving from an aqueous environment to the hydrophobic lipid bilayer of the cell membrane.[3]
-
Increased Lipophilicity: The addition of a methyl group increases the overall hydrophobicity of the peptide, which can improve its partitioning into the cell membrane.
-
Conformational Rigidity: N-methylation restricts the rotation around the peptide bond, leading to a more rigid conformation. This can shield polar groups within the peptide core and present a more hydrophobic exterior to the cell membrane.
Data Presentation: The Impact of N-Methylation on Peptide Permeability
The following tables summarize quantitative data from studies on N-methylated peptides, demonstrating the significant improvements in cell permeability that can be achieved. While specific data for peptides containing this compound is limited in publicly available literature, the data for other N-methylated peptides provides a strong indication of the expected enhancements.
Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data for N-Methylated Peptides
| Peptide | Modification | Permeability (% Translocation) | Reference |
| Peptide A | Non-methylated precursor | ~6% | |
| Peptide A' | N-methylated derivative | 17% | |
| Peptide B | Non-methylated precursor | Not specified | |
| Peptide B' | Partially methylated derivative | Significantly more permeable |
Table 2: Caco-2 Cell Permeability Data for N-Methylated Peptides
| Peptide | Modification | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |
| Cyclic Hexapeptide 1 | Non-methylated | 1 | |
| Cyclic Hexapeptide 1' | N-methylated analog | 21 | |
| Cyclic Hexapeptide Library | Multiple N-methylations | > 10 (for 10 analogues) | |
| Enantiomeric Polar Peptides | N-methylation | Varied, suggesting carrier-mediated transport |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual solid-phase synthesis of a peptide containing an N-methylated phenylalanine residue using Boc chemistry.
Materials:
-
Boc-protected amino acids
-
This compound
-
Merrifield or PAM resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Scavengers for cleavage (e.g., thioanisole, p-cresol)
-
Cold diethyl ether
-
HPLC-grade water and acetonitrile
Procedure:
-
Resin Swelling and Preparation:
-
Swell the resin in DMF for 1-2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
First Amino Acid Coupling (if not pre-loaded):
-
Couple the first Boc-protected amino acid to the resin using standard coupling procedures (e.g., DIC/HOBt in DMF).
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).
-
-
Neutralization:
-
Neutralize the resin with 10% DIEA in DMF for 5 minutes (repeat twice).
-
Wash the resin with DMF (5x).
-
-
Coupling of this compound:
-
Due to the potential for steric hindrance with N-methylated amino acids, use a more potent coupling reagent like HATU or PyAOP.
-
Dissolve this compound (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using the Isatin test (the Kaiser test will be negative for the secondary amine). If the coupling is incomplete, repeat the step.
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.
-
-
Chain Elongation:
-
Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.
-
-
Final Deprotection and Cleavage:
-
After the final coupling cycle, wash the resin with DMF and DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 90% TFA, 5% water, 5% thioanisole) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dissolve the crude peptide in a suitable aqueous buffer and purify by preparative reverse-phase HPLC.
-
Analyze the purified fractions by analytical HPLC and mass spectrometry.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict passive membrane permeability.
Materials:
-
96-well donor and acceptor plates
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test peptide and control compounds (high and low permeability) dissolved in a suitable buffer
-
Plate reader for quantification
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Prepare Donor Plate:
-
Coat the filter of the donor plate with 5 µL of the artificial membrane solution and allow it to solidify.
-
Add 150 µL of the test peptide and control solutions to the donor plate wells.
-
-
Incubation: Carefully place the donor plate into the acceptor plate, ensuring the membrane is in contact with the acceptor buffer. Incubate for 4-16 hours at room temperature.
-
Quantification: After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Permeability: The effective permeability coefficient (Pe) is calculated using the following equation:
Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A(t)] / [C_equilibrium]))
Where:
-
V_D and V_A are the volumes of the donor and acceptor wells
-
A is the area of the membrane
-
t is the incubation time
-
[C_A(t)] is the concentration in the acceptor well at time t
-
[C_equilibrium] is the concentration at equilibrium
-
Protocol 3: Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is a well-established in vitro model that mimics the human intestinal epithelium and can assess both passive and active transport.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test peptide and control compounds
-
Transepithelial electrical resistance (TEER) meter
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS for quantification
Procedure:
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the TEER of the cell monolayers. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²).
-
Perform a Lucifer yellow leakage test to confirm low paracellular permeability.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with warm transport buffer.
-
Add the test peptide solution to the apical (donor) side and fresh transport buffer to the basolateral (acceptor) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral side and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B to A) (for efflux assessment):
-
Add the test peptide solution to the basolateral (donor) side and fresh transport buffer to the apical (acceptor) side.
-
Follow the same incubation and sampling procedure as the A to B assay.
-
-
Quantification:
-
Determine the concentration of the peptide in the collected samples using LC-MS/MS.
-
-
Calculate Apparent Permeability (Papp):
-
The Papp value is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux of the peptide across the monolayer
-
A is the surface area of the Transwell membrane
-
C₀ is the initial concentration of the peptide in the donor chamber
-
Signaling Pathways Targeted by Cell-Permeable Peptides
Cell-permeable peptides, once inside the cell, can be designed to modulate various intracellular signaling pathways implicated in disease. The ability to deliver peptides that can specifically interact with intracellular proteins opens up new avenues for therapeutic intervention. Below are diagrams of key signaling pathways that are often targeted.
References
- 1. Continuous-Flow Synthesis of N-Methylated Peptides via Generation of an Acyl N-Methylimidazolium Cation | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of N-Methylated Peptide Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of peptides, the substitution of an amide proton with a methyl group on the peptide backbone, is a powerful strategy in medicinal chemistry to enhance the therapeutic potential of peptide-based drugs. This modification can significantly improve a peptide's pharmacokinetic properties by increasing its metabolic stability against proteolytic degradation and enhancing membrane permeability, which can lead to oral bioavailability.[1][2] Furthermore, N-methylation introduces conformational constraints that can pre-organize the peptide into a bioactive conformation, potentially increasing binding affinity and selectivity for its target.[3]
These application notes provide a comprehensive overview of the primary methods for synthesizing N-methylated peptide libraries, including detailed experimental protocols and comparative data to guide researchers in selecting the most appropriate strategy for their drug discovery efforts.
Data Presentation
The efficiency of on-resin N-methylation can be influenced by the chosen method, the specific amino acid residue, and the reaction conditions. The following tables summarize reported quantitative data for different N-methylation strategies.
Table 1: HPLC Purity of Crude N-Methylated Peptides Synthesized by a Time-Reduced Fukuyama-Mitsunobu Method
| Peptide Sequence | N-Methylated Residue | HPLC Purity of Crude Product (%) |
| H-Arg-(N-Me)Trp-Gly-NH2 | Trp | 96 |
| H-Phe-(N-Me)Ala-Gly-NH2 | Ala | 92 |
| H-Tyr-(N-Me)Gly-Phe-NH2 | Gly | 95 |
| H-Trp-(N-Me)Val-Gly-NH2 | Val | 85 |
| H-His-(N-Me)Phe-Gly-NH2 | Phe | 93 |
| H-Asp-(N-Me)Gly-Trp-NH2 | Gly | 26 |
| H-Glu-(N-Me)Gly-Trp-NH2 | Gly | 93 |
Data adapted from a study optimizing the Fukuyama-Mitsunobu reaction, demonstrating generally high purities for various residues, with the notable exception of aspartic acid.[1]
Table 2: Comparison of On-Resin N-Methylation Methods for a Model Peptide
| N-Methylation Method | Reagents | Reaction Time | HPLC Purity of Crude Product (%) |
| Direct Alkylation | LiOtBu, CH₃I | ~1-2 hours | Varies with sequence and conditions |
| Fukuyama-Mitsunobu | o-NBS-Cl, collidine; DBU, dimethylsulfate | ~2-4 hours | Generally high, but sequence dependent |
| Time-Reduced Fukuyama-Mitsunobu | o-NBS-Cl, DMAP; DBU, dimethylsulfate with ultrasonic irradiation | ~40 minutes | 85 |
This table provides a comparative overview of common on-resin N-methylation methods. The time-reduced method shows a significant decrease in reaction time while maintaining high purity for the model peptide.[1]
Experimental Protocols
Protocol 1: On-Resin N-Methylation via Direct Alkylation
This protocol describes a direct approach to N-methylation on a solid support using a strong, non-nucleophilic base and a methylating agent.
Materials:
-
Peptide-bound resin
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium tert-butoxide (LiOtBu)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Methyl iodide (CH₃I)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-bound resin in anhydrous THF in a reaction vessel for 30 minutes.
-
Deprotonation: Drain the THF and add a solution of LiOtBu in THF (e.g., 1.5 M) to the resin. Agitate the mixture for 30 minutes at room temperature.
-
Washing: Drain the base solution and wash the resin thoroughly with anhydrous THF (3x) to remove excess base.
-
Methylation: Add a solution of methyl iodide in anhydrous DMSO to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Final Washing: Drain the methylation solution and wash the resin extensively with DMSO (3x), DMF (3x), and DCM (3x).
-
Drying: Dry the resin under vacuum.
-
Cleavage and Purification: Cleave the N-methylated peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Purify the crude peptide by reverse-phase HPLC.
Workflow Diagram for Direct Alkylation
Caption: On-resin direct N-methylation workflow.
Protocol 2: On-Resin N-Methylation via the Fukuyama-Mitsunobu Reaction
This two-step method involves the activation of the backbone amide with a 2-nitrobenzenesulfonyl (o-NBS) group, followed by methylation. This method is known for its robustness and applicability to a wide range of amino acids.
Materials:
-
Peptide-bound resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
2-nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine or 4-dimethylaminopyridine (DMAP)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethyl sulfate ((CH₃)₂SO₄) or methyl p-nitrobenzenesulfonate
-
2-Mercaptoethanol
Procedure:
-
Resin Swelling: Swell the peptide-bound resin in DMF for 30 minutes.
-
Nosylation:
-
Drain the DMF and wash the resin with DCM (3x).
-
Add a solution of o-NBS-Cl and collidine (or DMAP) in DCM to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the solution and wash the resin with DCM (3x) and DMF (3x).
-
-
Methylation:
-
Add a solution of DBU and dimethyl sulfate in DMF to the resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
Drain the solution and wash the resin with DMF (3x).
-
-
Deprotection (Removal of o-NBS group):
-
Treat the resin with a solution of 2-mercaptoethanol and DBU in DMF for 15-30 minutes.
-
Repeat the deprotection step.
-
-
Final Washing: Wash the resin extensively with DMF (5x) and DCM (5x).
-
Drying: Dry the resin under vacuum.
-
Cleavage and Purification: Cleave the N-methylated peptide from the resin and purify by reverse-phase HPLC.
Workflow Diagram for Fukuyama-Mitsunobu Reaction
Caption: On-resin Fukuyama-Mitsunobu N-methylation workflow.
Protocol 3: Submonomer Synthesis for N-Alkylated Peptide Libraries
The submonomer synthesis approach is particularly useful for creating libraries of N-alkylated peptides, including N-methylated peptides and peptoids. This method involves a two-step monomer addition cycle.
Materials:
-
Amine-functionalized solid support (e.g., Rink amide resin)
-
Bromoacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
A library of primary amines (including methylamine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the amine-functionalized resin in DMF.
-
Acylation (Step 1):
-
Add a solution of bromoacetic acid and DIC in DMF to the resin.
-
Agitate for 30-60 minutes at room temperature.
-
Drain and wash the resin with DMF (3x).
-
-
Displacement (Step 2):
-
Add a solution of the desired primary amine (e.g., methylamine for N-methylation) in DMF to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain and wash the resin with DMF (3x) and DCM (3x).
-
-
Library Synthesis (Split-and-Pool):
-
For library synthesis, after the acylation step, the resin is split into multiple reaction vessels.
-
A different primary amine is added to each vessel in the displacement step.
-
After the displacement and washing, the resin from all vessels is pooled together.
-
This split-pool cycle is repeated for each position in the peptide sequence to generate a one-bead-one-compound library.
-
-
Cleavage and Purification: Cleave the final products from the resin and purify as needed.
Workflow Diagram for Submonomer Synthesis
Caption: Split-and-pool submonomer synthesis workflow.
Application in Signaling Pathways: Inhibition of Calcineurin-NFAT Signaling by Cyclosporin A
N-methylated peptides are valuable tools for modulating protein-protein interactions and enzymatic activity. A prominent example is the naturally occurring, multiply N-methylated cyclic peptide, Cyclosporin A (CsA). CsA is a potent immunosuppressant that functions by inhibiting the calcineurin-NFAT signaling pathway, which is crucial for T-cell activation.
Signaling Pathway Diagram: Cyclosporin A Inhibition
Caption: Cyclosporin A inhibits T-cell activation.
This pathway illustrates how the N-methylated peptide Cyclosporin A, by binding to cyclophilin, forms a complex that inhibits calcineurin. This prevents the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), thereby blocking the transcription of genes required for T-cell activation, such as Interleukin-2 (IL-2). This example highlights the profound impact that N-methylated peptides can have on cellular signaling and their potential as therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00165E [pubs.rsc.org]
- 3. Inhibition of Ras Signaling by Blocking Ras-Effector Interactions with Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Coupling Efficiency with Boc-N-Me-Phe-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low coupling efficiency of Boc-N-Me-Phe-OH in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound notoriously difficult?
A1: The low coupling efficiency of this compound is primarily attributed to two factors:
-
Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group on the N-terminus, combined with the N-methyl group and the phenyl side chain, creates significant steric hindrance around the carboxylic acid. This bulkiness impedes the approach of the activating agent and the incoming amine, slowing down the reaction rate.[1][2][3]
-
Reduced Nucleophilicity of the N-terminal Amine: When coupling to an N-methylated amino acid residue, the N-methyl group on the resin-bound peptide's N-terminus reduces its nucleophilicity compared to a primary amine, further hindering the reaction.[3]
Q2: What are the most effective coupling reagents for this compound?
A2: High-reactivity coupling reagents are essential to overcome the steric hindrance of this compound. Onium salt-based reagents (uronium/aminium and phosphonium salts) are generally more effective than carbodiimides.[4] Recommended reagents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most effective reagents for difficult couplings, including those involving N-methylated amino acids.
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient coupling reagent, comparable in reactivity to HATU.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A widely used phosphonium salt reagent effective for sterically hindered couplings.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt with high reactivity, comparable to HATU, and improved safety profile as it does not release explosive byproducts.
Q3: Can I use standard carbodiimide reagents like DCC or DIC?
A3: While DCC (N,N'-Dicyclohexylcarbodiimide) and DIC (N,N'-Diisopropylcarbodiimide) can be used, they are generally less effective for sterically hindered amino acids like this compound when used alone. Their efficiency can be improved by using them in conjunction with additives such as:
-
HOBt (1-Hydroxybenzotriazole): A common additive that suppresses racemization and improves coupling efficiency.
-
HOAt (1-Hydroxy-7-azabenzotriazole): More reactive than HOBt, leading to faster and more complete couplings.
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A safe and highly effective alternative to HOBt and HOAt.
Q4: How can I monitor the progress of a difficult coupling reaction with this compound?
A4: Traditional monitoring methods like the Kaiser test are not suitable for N-methylated amino acids as they do not react with ninhydrin to produce the characteristic blue color. Alternative methods include:
-
Bromophenol Blue Test: A colorimetric test where a blue to green color indicates an incomplete reaction, and a yellow color signifies completion.
-
HPLC and LC-MS Analysis: Taking a small aliquot of the resin, cleaving the peptide, and analyzing it by HPLC or LC-MS provides the most accurate assessment of coupling completion.
Q5: What is "double coupling" and when should I use it?
A5: Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents. This is a highly recommended strategy for difficult couplings, such as with this compound, to ensure the reaction goes to completion and to minimize the formation of deletion sequences.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Yield / Incomplete Reaction | Inefficient coupling reagent. | Switch to a high-reactivity onium salt reagent like HATU, HCTU, or COMU. |
| Insufficient activation time. | Allow for a pre-activation step of 5-15 minutes before adding the activated amino acid solution to the resin. | |
| Steric hindrance. | Perform a "double coupling" to drive the reaction to completion. Consider using microwave-assisted peptide synthesis to increase reaction kinetics. | |
| Poor solvation or peptide aggregation. | Switch from DMF to a more polar solvent like NMP (N-Methyl-2-pyrrolidone) or add a small amount of DMSO. | |
| Presence of Deletion Sequences in Final Peptide | Incomplete coupling in the previous cycle. | Implement the solutions for "Low Coupling Yield". Ensure complete deprotection of the preceding amino acid. |
| Unreacted amines remaining after coupling. | After an incomplete coupling, "cap" the unreacted amines using acetic anhydride and a base like DIPEA to prevent them from reacting in subsequent cycles. | |
| Racemization of the Amino Acid | Overly reactive coupling conditions. | Perform the coupling reaction at a lower temperature (e.g., 0 °C) to slow the rate of racemization. |
| Prolonged activation time. | Minimize the pre-activation time before adding the amine component. | |
| Inappropriate base. | Use a weaker, more sterically hindered base like N-methylmorpholine (NMM) instead of stronger bases like DIPEA, and use the minimum necessary amount. |
Quantitative Data Summary
The choice of coupling reagent significantly impacts the efficiency of coupling sterically hindered amino acids. The following table summarizes reported coupling yields for different reagent combinations.
| Coupling Reagent | Additive | Base | Typical Yield (%) | Notes |
| HATU | - | DIPEA/NMM | >95% | Highly recommended for N-methylated amino acids. |
| HCTU | - | DIPEA/NMM | >95% | Similar performance to HATU. |
| PyBOP | - | DIPEA/NMM | >90% | Effective phosphonium salt reagent. |
| COMU | - | DIPEA/NMM | >95% | Excellent reactivity with an improved safety profile. |
| DIC | HOBt | DIPEA/NMM | 70-90% | Efficiency is highly sequence-dependent. |
| DIC | HOAt | DIPEA/NMM | 85-95% | HOAt significantly improves efficiency over HOBt. |
| PyBrOP | - | DIPEA | >95% | Very high reactivity, but should be used with caution due to potential side reactions. |
Note: Yields are illustrative and can vary based on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol outlines the coupling of this compound to a free amine on a resin support.
-
Resin Preparation: Swell the resin with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents).
-
Pre-activation: Allow the activation mixture to stand for 5-10 minutes at room temperature.
-
Coupling: Add the pre-activated mixture to the resin and agitate at room temperature for 2-4 hours.
-
Monitoring: Wash a small sample of resin beads and perform a Bromophenol Blue test to check for completion.
-
Washing: Once the reaction is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3x), followed by Dichloromethane (DCM) (3x), and then Methanol (3x) to remove excess reagents and byproducts.
-
Recoupling (if necessary): If the monitoring test indicates an incomplete reaction, repeat steps 2-6 ("double coupling").
Protocol 2: Monitoring Coupling via the Bromophenol Blue Test
-
Sample Preparation: Remove a small sample of resin beads from the reaction vessel and wash them thoroughly with methanol.
-
Test Solution: Prepare a solution of 250 mg of bromophenol blue in 50 ml of DMF.
-
Procedure: Add 2 ml of the test solution to the washed resin beads.
-
Observation: Observe the color of the suspension.
-
Blue to Green: Incomplete coupling (free secondary amine present). Recoupling is necessary.
-
Yellow: Complete coupling (no free secondary amine).
-
Visualizations
Caption: Troubleshooting logic for improving this compound coupling.
Caption: Experimental workflow for SPPS incorporating this compound.
References
preventing racemization of N-methylated amino acids during coupling
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent racemization during the critical step of coupling N-methylated amino acids in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a particular problem for N-methylated amino acids?
A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to a mixture of D and L enantiomers from a single, pure starting enantiomer.[1] In peptide synthesis, this results in diastereomeric peptide impurities that can be difficult to separate and may drastically alter or eliminate the peptide's biological activity.[2] While N-acyl N-methylamino acids cannot form the common oxazolone (azlactone) intermediates responsible for racemization in standard amino acids, they are prone to racemization through an alternative pathway involving an oxazolium-5-oxide intermediate.[3] This intermediate is planar and loses its chiral information, leading to racemization upon nucleophilic attack by the incoming amine.[3]
Q2: What is the primary mechanism of racemization for N-methylated amino acids?
A2: The primary mechanism involves the activation of the carboxyl group, followed by cyclization to form a planar, achiral oxazolium-5-oxide intermediate.[3] The proton at the chiral center is not abstracted directly. Instead, the loss of stereochemistry occurs at the intermediate stage. When the amine component of the coupling reaction attacks this intermediate, it can do so from either face, resulting in both the desired L-peptide and the undesired D-diastereomer.
Caption: Racemization pathway for N-methylated amino acids.
Q3: Which factors have the most significant impact on racemization during these couplings?
A3: Several factors critically influence the extent of racemization:
-
Coupling Reagents: The choice of coupling reagent is paramount. Highly reactive reagents can accelerate the formation of the oxazolium intermediate.
-
Additives: Reagent additives like Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) and HOAt (1-hydroxy-7-azabenzotriazole) are more effective at suppressing racemization than the traditional HOBt (1-hydroxybenzotriazole).
-
Base: The type and amount of base are crucial. Strong, non-hindered bases can promote racemization. Using a weaker or more sterically hindered base like sym-collidine is often recommended.
-
Solvent: Polar solvents can promote racemization.
-
Temperature: Higher temperatures, while increasing reaction rates, can also increase the rate of racemization.
-
Salts: The presence of salts, such as triethylamine hydrochloride formed during the reaction, can significantly increase racemization.
Troubleshooting Guide
Issue 1: My peptide containing an N-methylated residue shows significant diastereomeric impurity. How do I troubleshoot this?
This guide provides a systematic approach to identifying and resolving the source of racemization.
Caption: A logical workflow for troubleshooting high racemization levels.
Issue 2: Which coupling reagent should I choose for a particularly difficult N-methylated coupling?
For sterically hindered couplings, such as coupling an N-methyl amino acid onto another N-methyl amino acid, more potent reagents are required. However, high reactivity must be balanced with low racemization potential.
-
Phosphonium Salts: Reagents like PyBroP and PyAOP are highly effective for coupling sterically hindered and N-methylated amino acids.
-
Uronium Salts: COMU and HATU are excellent choices, demonstrating high coupling efficiency with reduced racemization, especially when compared to older reagents like HBTU. COMU, in particular, is noted for its high efficiency and safety profile as it does not contain explosive HOBt/HOAt moieties.
-
Specialty Reagents: For cases where minimizing racemization is the absolute priority, DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is known for its remarkable resistance to this side reaction.
Quantitative Data Summary
The selection of coupling reagents and additives significantly affects the degree of racemization. The tables below summarize the comparative performance of various methods.
Table 1: Effect of Coupling Additives on Racemization
| Coupling Reagent Base | Additive | Solvent | % D-Isomer Formed |
| DIC | HOBt | DMF | High |
| DIC | HOAt | DMF | Low |
| DIC | OxymaPure | DMF | Very Low |
| DIC | Oxyma-B | DMF | Lowest |
| Data adapted from publicly available information and general findings in peptide chemistry. |
Table 2: Racemization in Z-Ala-MeLeu + Gly-OBzl Coupling
| Coupling Method | Salt Present | % Racemization (L,D-isomer) |
| Mixed Anhydride | Yes (Et3N·HCl) | 39% |
| DCCI | Yes (Et3N·HCl) | 21% |
| EEDQ | Yes (Et3N·HCl) | 2.8% |
| DCCI / HONSu | Yes (Et3N·HCl) | 0% |
| DCCI / HONSu | No | 0% |
| EEDQ | No | <1% |
| Data sourced from a study on model peptides. |
Experimental Protocols
Protocol 1: General Protocol for Low-Racemization Coupling of Fmoc-N-Methyl-AA on Solid Phase
This protocol uses COMU, a highly efficient and low-racemization coupling reagent, suitable for difficult couplings.
Caption: Solid-phase coupling workflow using COMU.
Methodology:
-
Resin Preparation: Following the removal of the N-terminal Fmoc group from the resin-bound peptide, wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-methylated amino acid (3 equivalents relative to resin loading), COMU (3 equivalents), and a suitable base like DIPEA (6 equivalents) in DMF. Allow this mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the washed resin. Agitate the reaction vessel at room temperature for 1-2 hours. For particularly challenging couplings, the reaction time can be extended, or a second coupling can be performed.
-
Monitoring: As the Kaiser test is unreliable for the secondary amine of N-methylated residues, use an alternative test like the Chloranil test or the Bromophenol Blue test to monitor the reaction's completion.
-
Final Wash: Once the coupling is complete, wash the resin thoroughly with DMF (at least 5 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Quantification of Racemization by Chiral HPLC after Hydrolysis
This protocol provides a method to determine the percentage of D-isomer in a synthetic peptide sample.
-
Peptide Hydrolysis:
-
Place approximately 0.5-1.0 mg of the purified peptide into a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the HCl under vacuum.
-
Redissolve the resulting amino acid residue in HPLC-grade water.
-
-
Sample Preparation for HPLC:
-
The hydrolyzed sample containing a mixture of amino acids is now ready for analysis. Dilute as necessary with the mobile phase starting buffer.
-
-
Chiral HPLC Analysis:
-
Column: Use a suitable chiral HPLC column designed for amino acid enantiomer separation (e.g., a ligand-exchange or crown ether-based column).
-
Mobile Phase: An isocratic or gradient system appropriate for the chosen column. A common mobile phase for ligand-exchange columns is an aqueous solution of copper (II) sulfate.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).
-
-
Data Analysis:
-
Inject the sample and record the chromatogram.
-
Identify the peaks corresponding to the L- and D-isomers of the N-methylated amino acid by comparing retention times with authentic standards if available.
-
Calculate the percentage of racemization by integrating the peak areas: % Racemization = [Area(D-isomer) / (Area(D-isomer) + Area(L-isomer))] x 100
-
References
Technical Support Center: Troubleshooting Aggregation in Peptides with Boc-N-Me-Phe-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the synthesis of peptides containing N-tert-butyloxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH).
Frequently Asked Questions (FAQs)
Q1: Why is peptide aggregation a common problem when using this compound?
A1: Several factors contribute to peptide aggregation during synthesis with this compound:
-
Steric Hindrance: The N-methyl group on the phenylalanine residue creates significant steric bulk. This hindrance can slow down coupling reactions, providing more time for peptide chains to interact and aggregate.[1]
-
Hydrophobicity: The phenyl side chain of phenylalanine is inherently hydrophobic. In sequences containing multiple hydrophobic residues, this can lead to interchain associations and the formation of insoluble aggregates.
-
Secondary Structure Formation: Growing peptide chains can adopt secondary structures like β-sheets, which are stabilized by intermolecular hydrogen bonds. The presence of N-methylated residues can disrupt these hydrogen bonds, but aggregation can still occur, especially in hydrophobic sequences.[2]
Q2: What are the initial signs of aggregation during solid-phase peptide synthesis (SPPS)?
A2: Early indicators of on-resin aggregation include:
-
Poor resin swelling.
-
Slow or incomplete deprotection and coupling reactions.
-
A positive Kaiser test after a prolonged coupling time, indicating unreacted free amines.
Q3: Can N-methylation itself be a strategy to reduce aggregation?
A3: Yes, paradoxically, while the coupling of N-methylated amino acids can be challenging, their incorporation into a peptide sequence can disrupt the hydrogen bonding patterns that lead to the formation of β-sheet structures, a primary driver of aggregation. This can increase the solubility of the final peptide.
Q4: Which coupling reagents are most effective for the sterically hindered this compound?
A4: For sterically hindered N-methylated amino acids, high-reactivity uronium/aminium or phosphonium salt-based coupling reagents are strongly recommended. Reagents like HATU and HCTU are generally more effective than standard carbodiimides (e.g., DIC/HOBt).[1][3] PyAOP is also a highly effective phosphonium-based reagent for such challenging couplings.[3]
Troubleshooting Guides
Issue 1: Incomplete or Slow Coupling of this compound
Potential Cause: Steric hindrance from the N-methyl group is the primary reason for difficult couplings.
Troubleshooting Steps & Expected Outcomes:
| Troubleshooting Step | Expected Outcome |
| 1. Utilize a High-Reactivity Coupling Reagent: Switch from standard reagents (e.g., HBTU, DIC/HOBt) to more potent activators like HATU or HCTU. | Faster and more complete amide bond formation, leading to higher coupling efficiency and reduced risk of deletion sequences. |
| 2. Double Couple: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated this compound. | Drives the reaction closer to completion, especially for difficult sequences. |
| 3. Increase Reaction Temperature: Perform the coupling reaction at an elevated temperature (e.g., 40-50°C). | Increased kinetic energy can help overcome the activation barrier caused by steric hindrance. |
| 4. Extend Coupling Time: Increase the duration of the coupling reaction (e.g., from 1-2 hours to 4 hours or overnight). | Allows more time for the sterically hindered reaction to proceed to completion. |
Issue 2: On-Resin Peptide Aggregation
Potential Cause: Interchain hydrogen bonding and hydrophobic interactions between growing peptide chains.
Troubleshooting Steps & Expected Outcomes:
| Troubleshooting Step | Expected Outcome |
| 1. Modify the Solvent System: Switch the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties. Alternatively, add a chaotropic agent or a solvent that disrupts hydrogen bonds, such as up to 25% Dimethyl Sulfoxide (DMSO) to DMF. | Improved resin swelling and solvation of the peptide chains, disrupting intermolecular hydrogen bonds and improving reaction kinetics. |
| 2. Introduce Chaotropic Agents: Wash the resin with a solution of a chaotropic salt, such as 1M LiCl in DMF, prior to the coupling step. | Disruption of secondary structures and improved solubility of the peptide chains on the resin. |
| 3. Employ "Magic Mixture": For severe aggregation, use a solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2M ethylene carbonate at 55°C for acylation. | This powerful solvent mixture can overcome extreme cases of on-resin aggregation. |
| 4. Use a Low-Loading Resin: Re-synthesize the peptide on a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g). | Increases the distance between peptide chains on the solid support, reducing the likelihood of intermolecular interactions. |
| 5. Incorporate Backbone Protection: If the sequence is known to be difficult, re-synthesize the peptide incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on a nearby amide nitrogen. These groups physically disrupt interchain hydrogen bonding. | Prevention of β-sheet formation and significantly improved synthesis efficiency. |
Data Presentation
Table 1: Comparison of Coupling Reagent Performance in the Synthesis of Acyl Carrier Protein (65-74)
This table provides a comparative analysis of crude peptide purity achieved with different coupling reagents and times, illustrating the superior performance of HATU and HCTU for potentially difficult sequences.
| Coupling Reagent | Coupling Time | Crude Purity (%) |
| PyBOP | 2 x 1 min | 48.11 |
| 2 x 20 min | 70.27 | |
| HATU | 2 x 1 min | 83.63 |
| 2 x 20 min | 79.91 | |
| HCTU | 2 x 1 min | 79.86 |
| 2 x 20 min | 80.52 |
Data is for the synthesis of the 65-74 fragment of acyl carrier protein and serves as a general indicator of reagent efficiency.
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol outlines a method for coupling the sterically hindered this compound to a resin-bound peptide amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3-4 equivalents relative to resin loading)
-
HATU (3-4 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6-8 equivalents)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in NMP or DMF.
-
Deprotection: If necessary, remove the N-terminal protecting group of the resin-bound peptide using standard protocols (e.g., 25-50% TFA in DCM for Boc-SPPS).
-
Washing: Wash the resin thoroughly with NMP or DMF to remove residual deprotection reagents.
-
Neutralization: Neutralize the resin with a 5-10% solution of DIEA in NMP or DMF.
-
Washing: Wash the resin again with NMP or DMF.
-
Pre-activation: In a separate vessel, dissolve this compound and HATU in NMP or DMF. Add DIEA to the mixture and allow it to activate for 2-5 minutes at room temperature.
-
Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Monitor the coupling reaction for completeness using a suitable test (e.g., bromophenol blue test for N-methylated amines, as the Kaiser test gives a false negative).
-
Washing: Once the coupling is complete, wash the resin thoroughly with NMP or DMF to remove excess reagents and byproducts.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting aggregation issues with this compound.
Caption: Simplified mechanism of HATU-mediated peptide bond formation.
References
Technical Support Center: Optimizing Boc-N-Me-Phe-OH Deprotection
Welcome to the technical support center for the optimization of Boc-N-Me-Phe-OH deprotection. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving efficient and clean removal of the Boc protecting group from N-methylated phenylalanine.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for deprotecting this compound?
The most common methods for Boc deprotection of amino acids, including N-methylated variants, are acidic treatments. The two most standard protocols involve:
-
Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). A typical mixture is 25-50% TFA in DCM.
-
Hydrogen chloride (HCl) , often as a 4M solution in an anhydrous solvent like 1,4-dioxane.[1][2][3]
Q2: I'm observing incomplete deprotection. What should I do?
Incomplete deprotection can result from insufficient acid strength, concentration, or reaction time.[4] To address this:
-
Increase reaction time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is fully consumed.[4]
-
Increase acid concentration: If a lower concentration of TFA was used, it can be increased (e.g., from 25% to 50%).
-
Elevate temperature cautiously: Gentle warming can sometimes drive the reaction to completion, but be mindful of potential side reactions.
Q3: What are the primary side reactions during the deprotection of this compound?
The main side reactions of concern are:
-
Alkylation: The tert-butyl cation generated during the acidic cleavage is an electrophile that can alkylate electron-rich aromatic rings, such as the phenyl ring of phenylalanine. The use of scavengers is highly recommended to prevent this.
-
Racemization: Acidic conditions, especially if harsh or prolonged, can lead to the epimerization of the chiral center, resulting in a mixture of L- and D-isomers.
-
Peptide bond cleavage: In the context of a larger peptide, prolonged exposure to strong acids can lead to the hydrolysis of amide bonds, though this is less common under standard Boc deprotection conditions.
Q4: How can I minimize racemization during deprotection?
To minimize racemization:
-
Use the mildest effective acidic conditions: Opt for shorter reaction times and lower temperatures.
-
Choose the appropriate acid: 4M HCl in dioxane is often considered a milder alternative to high concentrations of TFA and may be less prone to causing racemization.
-
Avoid elevated temperatures: Perform the deprotection at 0 °C or room temperature whenever possible.
Q5: Are there alternative, milder deprotection methods available?
Yes, for substrates sensitive to strong acids, several alternative methods can be employed:
-
p-Toluenesulfonic acid (p-TsOH): This can be used in solvents like toluene, often with microwave irradiation to accelerate the reaction.
-
Oxalyl chloride in methanol: This provides a mild method for deprotection at room temperature.
-
Thermal deprotection: In some cases, heating the substrate in a suitable solvent can effect the removal of the Boc group without an acid catalyst, although this may require high temperatures.
-
Mechanochemical methods: Grinding the Boc-protected amine with p-TsOH in a ball mill offers a solvent-free and rapid deprotection option.
Troubleshooting Guide
| Symptom / Problem | Potential Cause | Recommended Action / Solution |
| Low yield of deprotected product | Incomplete deprotection. | Increase reaction time or acid concentration. Monitor reaction progress by TLC or LC-MS. |
| Degradation of the product. | Use milder conditions (e.g., lower temperature, shorter reaction time, or a milder acid like 4M HCl in dioxane). | |
| Multiple peaks on HPLC/Chiral chromatography | Racemization has occurred. | Confirm by comparing with a standard if available. Use milder deprotection conditions (e.g., 4M HCl in dioxane at 0 °C). Analyze the chirality of the starting material. |
| Mass spectrum shows a peak with +56 Da compared to the desired product | Alkylation of the phenyl ring by the tert-butyl cation. | Add a scavenger such as triisopropylsilane (TIS) or thioanisole to the reaction mixture. |
| Starting material remains after the reaction | Insufficient deprotection conditions. | Increase the equivalents of acid, reaction time, or consider gentle heating. Ensure anhydrous conditions. |
Quantitative Data Summary
The following tables summarize reaction conditions for various Boc deprotection methods. Note that direct comparative data for this compound is limited in the literature; therefore, data for analogous N-methylated amino acids and other relevant substrates are included for reference.
Table 1: Acidic Deprotection Methods
| Method | Reagents & Solvent | Temperature | Time | Typical Yield | Substrate | Reference |
| TFA/DCM | 25-50% TFA in DCM | 0 °C to RT | 20-60 min | >95% | Boc-Phe-Phe-OH | |
| HCl/Dioxane | 4M HCl in Dioxane | 0 °C to RT | 15-60 min | >95% | Various Boc-amino acid derivatives | |
| p-TsOH (MW) | 2 equiv. p-TsOH in Toluene | Microwave (720W) | 30-45 s | High | Boc-N-Me-Leu-OH |
Table 2: Alternative Deprotection Methods
| Method | Reagents & Solvent | Temperature | Time | Typical Yield | Substrate | Reference |
| Oxalyl Chloride | Oxalyl chloride in Methanol | Room Temperature | 1-4 h | up to 90% | Various N-Boc compounds | |
| Thermal (Flow) | Methanol or Trifluoroethanol | 200-240 °C | 30 min | >90% | N-Boc aniline | |
| Mechanochemical | 2 equiv. p-TsOH (neat) | Room Temperature | 10 min | >98% | Various Boc-protected amines |
Experimental Protocols
Protocol 1: Deprotection using TFA/DCM with Scavengers
-
Preparation: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Deprotection Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). Add the pre-chilled cleavage cocktail to the dissolved substrate (typically 10 mL per gram of substrate).
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to ensure complete consumption of the starting material.
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (rotoevaporation).
-
Isolation: Add cold diethyl ether to the residue to precipitate the deprotected product as its trifluoroacetate salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Deprotection using 4M HCl in Dioxane
-
Preparation: Dissolve this compound (1 equivalent) in a minimal amount of 1,4-dioxane in a round-bottom flask.
-
Addition of Acid: To the stirred solution, add 4M HCl in 1,4-dioxane (typically 4-10 equivalents).
-
Reaction: Stir the reaction at room temperature for 30 minutes to 4 hours. For sensitive substrates, the reaction can be performed at 0 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. For many substrates, the reaction is complete within 30 minutes.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Isolation: Triturate the residue with cold diethyl ether to precipitate the deprotected amine as its hydrochloride salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 3: Rapid Deprotection using p-TsOH under Microwave Irradiation
This protocol is adapted from a procedure for Boc-N-Me-Leu-OH and should be optimized for this compound.
-
Preparation: In a microwave-safe vessel, combine this compound (1 mmol) and p-toluenesulfonic acid (p-TsOH) (2 mmol) in toluene (5 mL).
-
Microwave Irradiation: Expose the mixture to microwave irradiation (e.g., 720W) for 30-45 seconds.
-
Monitoring: After irradiation, check for completion by TLC or LC-MS.
-
Work-up: After cooling, the resulting p-toluenesulfonate salt can be used directly or neutralized. To obtain the free amine, add 10% Na2CO3 solution to neutralize the salt and extract with an organic solvent like ethyl acetate. Wash the organic layer with water, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Visual Guides
References
Technical Support Center: Enhancing the Solubility of Hydrophobic Peptides Containing Boc-N-Me-Phe-OH
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with hydrophobic peptides, specifically those incorporating the Boc-N-Me-Phe-OH (N-tert-butoxycarbonyl-N-methyl-L-phenylalanine) residue. Here, you will find practical troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to overcome these common experimental hurdles.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter when dissolving and handling hydrophobic peptides containing this compound.
Q1: My hydrophobic peptide containing this compound will not dissolve in aqueous buffers. What is the first step?
Hydrophobic peptides, particularly those with a high percentage of nonpolar residues like Phenylalanine and the bulky, hydrophobic Boc protecting group, often exhibit poor solubility in aqueous solutions.[1][2] The incorporation of N-methylation can sometimes increase aqueous solubility, but this is not always sufficient to overcome the hydrophobicity of the entire peptide.[3][4]
The recommended initial approach is to first dissolve the peptide in a minimal amount of a suitable organic solvent before titrating it into your aqueous buffer.
Q2: Which organic co-solvent should I choose for my peptide?
The choice of organic co-solvent is critical and depends on the peptide's sequence and the downstream application. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for many hydrophobic compounds.[1] However, it's crucial to be aware of its potential incompatibilities.
Key Considerations for Co-Solvent Selection:
-
DMSO: A powerful solvent, but it can oxidize peptides containing Cysteine (Cys) or Methionine (Met) residues. For cellular assays, the final DMSO concentration should generally be kept below 1% (v/v) to avoid cytotoxicity.
-
Dimethylformamide (DMF): A good alternative to DMSO, especially for peptides containing oxidation-sensitive residues.
-
Acetonitrile (ACN): Often used in reversed-phase HPLC for peptide purification and can be an effective solubilizing agent.
-
Isopropanol (IPA) and Ethanol (EtOH): These polar, protic solvents can also be effective for some hydrophobic peptides.
Q3: I've dissolved my peptide in an organic solvent, but it precipitates when I add my aqueous buffer. What should I do?
This is a common issue and indicates that the final concentration of the organic co-solvent is too low to maintain the peptide's solubility in the aqueous environment. Here are some troubleshooting steps:
-
Slow Addition: Add the peptide stock solution dropwise into the aqueous buffer while vortexing or stirring gently. This prevents localized high concentrations of the peptide that can lead to aggregation and precipitation.
-
Increase Co-solvent Concentration: You may need to increase the final percentage of the organic co-solvent in your aqueous solution. However, always consider the tolerance of your specific assay to the organic solvent.
-
Prepare a More Dilute Solution: Attempt to prepare a more dilute final concentration of your peptide.
-
Sonication: Use a bath sonicator to help break up aggregates and improve dissolution. Use short bursts on ice to prevent heating and potential degradation of the peptide.
Q4: Can adjusting the pH of my buffer improve the solubility of my this compound containing peptide?
Yes, pH adjustment can be a very effective strategy. The solubility of a peptide is generally lowest at its isoelectric point (pI), the pH at which it has no net charge. By adjusting the pH of the buffer away from the pI, you can increase the peptide's net charge, which typically enhances its solubility in aqueous solutions.
-
For acidic peptides (net negative charge): Try dissolving them in a basic buffer (e.g., 0.1 M ammonium bicarbonate).
-
For basic peptides (net positive charge): An acidic buffer (e.g., 0.1% acetic acid) may improve solubility.
To determine the charge of your peptide, you can calculate it based on the pKa values of the amino acid side chains, the N-terminus, and the C-terminus.
Q5: Are there any other methods I can try if co-solvents and pH adjustment are not effective?
If standard methods fail, you can explore the use of chaotropic agents or surfactants.
-
Chaotropic Agents: Guanidine hydrochloride (GuHCl) or urea can be very effective in solubilizing highly aggregated or "gelling" peptides by disrupting hydrogen bonds and hydrophobic interactions. Note that these are denaturing agents and may need to be removed or significantly diluted for biological assays.
-
Surfactants: Surfactants can enhance the solubility and permeability of peptides. They can be particularly useful in formulations for drug delivery.
Q6: Does the N-methylation of the Phenylalanine residue affect solubility?
Counterintuitively, N-methylation can lead to an increase in aqueous solubility despite also increasing lipophilicity. This is thought to be due to conformational changes that increase the water-accessible polar surface area. However, for some peptides, especially cyclic ones, N-methylation can decrease aqueous solubility.
Data Presentation
The following tables summarize key information for selecting appropriate solvents and understanding the properties of this compound.
Table 1: Common Organic Co-Solvents for Hydrophobic Peptides
| Solvent | Abbreviation | Properties | Key Considerations |
| Dimethyl Sulfoxide | DMSO | Strong polar aprotic solvent. | Can oxidize Cysteine and Methionine residues. May be cytotoxic at concentrations >1% in cell-based assays. |
| Dimethylformamide | DMF | Polar aprotic solvent. | A good alternative to DMSO for oxidation-sensitive peptides. |
| Acetonitrile | ACN | Polar aprotic solvent. | Commonly used in reversed-phase HPLC for peptide purification. |
| Isopropanol | IPA | Polar protic solvent. | Can be effective for some hydrophobic peptides. |
| Ethanol | EtOH | Polar protic solvent. | May be used as a co-solvent to improve solubility. |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₁NO₄ | |
| Molecular Weight | 279.33 g/mol | |
| Melting Point | 87 °C | |
| LogP | 3.45 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to improving the solubility of hydrophobic peptides.
Protocol 1: Solubilization of a Hydrophobic Peptide using an Organic Co-Solvent (DMSO)
Objective: To prepare a stock solution of a hydrophobic peptide containing this compound for use in biological assays.
Materials:
-
Lyophilized hydrophobic peptide
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile aqueous buffer (e.g., PBS, Tris)
-
Sterile, low-retention microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Methodology:
-
Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation. Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.
-
Initial Dissolution: Add a minimal volume of 100% DMSO to the peptide to achieve a high-concentration stock solution (e.g., 1-10 mg/mL).
-
Vortexing: Vortex the vial for 30-60 seconds to aid dissolution.
-
Sonication (if necessary): If the peptide is not fully dissolved, place the vial in a room temperature water bath sonicator and sonicate for 5-10 minutes. Check for dissolution. Repeat in short bursts if necessary, ensuring the solution does not overheat.
-
Dilution into Aqueous Buffer: Once the peptide is fully dissolved in DMSO, slowly add the peptide stock solution dropwise to the pre-chilled aqueous buffer while gently vortexing. This gradual dilution is crucial to prevent precipitation.
-
Final Concentration: Bring the solution to the desired final volume with the aqueous buffer. The final DMSO concentration should be as low as possible and compatible with your experimental system (typically <1%).
-
Storage: Aliquot the final peptide solution into sterile, low-retention microcentrifuge tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Solubility Testing at Different pH Values
Objective: To determine the optimal pH for dissolving a hydrophobic peptide.
Materials:
-
Lyophilized hydrophobic peptide
-
A series of buffers with varying pH values (e.g., 0.1 M citrate buffer pH 3.0, 0.1 M phosphate buffer pH 7.0, 0.1 M ammonium bicarbonate pH 8.5)
-
Small volume glass vials or microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Aliquot the Peptide: Weigh out small, equal amounts of the lyophilized peptide into separate vials.
-
Add Buffers: To each vial, add a small, defined volume of a different pH buffer.
-
Vortex: Vortex each vial vigorously for 1-2 minutes.
-
Visual Inspection: Visually inspect each vial for dissolved peptide. Look for clarity versus cloudiness or visible precipitate.
-
Incubation: If the peptide is not immediately soluble, let the vials sit at room temperature for 30 minutes, with intermittent vortexing.
-
Determination of Optimal pH: Identify the pH at which the peptide shows the best solubility. This pH can then be used for preparing larger batches of the peptide solution.
Visualizations
The following diagrams illustrate key workflows and concepts for improving peptide solubility.
Caption: A step-by-step workflow for troubleshooting hydrophobic peptide solubility.
Caption: Key factors that influence the solubility of hydrophobic peptides.
References
- 1. jpt.com [jpt.com]
- 2. benchchem.com [benchchem.com]
- 3. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Double Coupling Strategy for Boc-N-Me-Phe-OH
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the incorporation of N-tert-butyloxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH) in peptide synthesis. The inherent steric hindrance of this N-methylated amino acid often necessitates a double coupling strategy to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why is a double coupling strategy often necessary for this compound?
A1: The primary challenge with this compound is the steric hindrance caused by the N-methyl group.[1][2] This bulkiness impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to significantly slower reaction kinetics and incomplete coupling.[1][3] A double coupling strategy, which involves repeating the coupling step, helps to drive the reaction to completion and maximize the yield of the desired peptide.[2]
Q2: How do I know if the first coupling of this compound was incomplete?
A2: Standard ninhydrin tests are not effective for monitoring the coupling to a secondary amine like an N-methylated residue. A bromophenol blue test is a reliable alternative to check for the presence of unreacted secondary amines on the resin. A blue or green color indicates an incomplete reaction, signaling the need for a second coupling.
Q3: What are the most effective coupling reagents for this compound?
A3: Due to the steric hindrance, high-activity coupling reagents are required. Phosphonium and uronium/aminium salt-based reagents are generally more effective than standard carbodiimides. Reagents such as HATU, HBTU, PyBOP, and PyBroP are highly recommended for these challenging couplings. HATU, in particular, is often a first-line choice for difficult couplings involving N-methylated amino acids.
Q4: Can double coupling increase the risk of side reactions?
A4: While double coupling is a powerful technique, prolonged reaction times and the use of highly reactive reagents can potentially increase the risk of side reactions such as racemization. It is crucial to use appropriate reaction conditions, such as maintaining a low temperature and using additives like HOBt or HOAt if not already present in the coupling reagent, to minimize this risk.
Q5: Besides double coupling, are there other strategies to improve the incorporation of this compound?
A5: Yes, other strategies can be employed in conjunction with or as an alternative to double coupling. These include using a more potent coupling reagent, increasing the equivalents of the amino acid and coupling reagents, and extending the reaction time for the initial coupling. Microwave-assisted peptide synthesis can also be beneficial in accelerating these sterically hindered couplings.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete coupling due to steric hindrance. | Perform a double coupling. Switch to a more potent coupling reagent like HATU or PyBroP. Increase the equivalents of this compound and coupling reagents (e.g., 2-4 equivalents). |
| Deactivation of coupling reagent by moisture. | Use anhydrous solvents and handle reagents in an inert atmosphere. | |
| Presence of Deletion Sequences in Final Peptide | Incomplete coupling of this compound in the previous cycle. | Implement a double coupling strategy for the this compound residue. Monitor coupling completion with a bromophenol blue test. After an incomplete first coupling, consider capping unreacted amines with acetic anhydride before proceeding to the next cycle to prevent deletion sequences. |
| Detection of Diastereomeric Impurities (Racemization) | Over-activation of the amino acid or prolonged reaction times at elevated temperatures. | Use a coupling reagent that incorporates a racemization suppressant, such as HATU (contains HOAt). Avoid excessive pre-activation times and maintain a low reaction temperature (e.g., 0°C). Consider using a weaker, more sterically hindered base like N-methylmorpholine (NMM) instead of DIPEA. |
| Difficulty in Removing Byproducts | Use of carbodiimide reagents (e.g., DCC) can lead to poorly soluble byproducts like DCU. | Utilize phosphonium or uronium salt-based coupling reagents (e.g., HATU, HBTU, PyBOP) which generate more soluble byproducts. |
Quantitative Data Summary
| Coupling Reagent | Reagent Type | General Efficiency for N-Methylated Amino Acids | Key Considerations |
| DIC/HOBt | Carbodiimide | Moderate to Low | Less effective for highly hindered couplings; risk of N-acylurea formation. |
| HBTU/HCTU | Uronium/Aminium | Moderate to High | Generally effective, but may be less potent than HATU for the most difficult couplings. |
| HATU | Uronium/Aminium | Very High | Often the reagent of choice for N-methylated amino acids due to high reactivity and low racemization. |
| PyBOP | Phosphonium | High | Effective for many N-methylated amino acids. |
| PyBroP | Phosphonium | Very High | Highly reactive and particularly useful for sterically demanding couplings, including coupling an N-methyl amino acid to another N-methyl residue. |
Experimental Protocols
Protocol 1: Double Coupling of this compound using HATU
This protocol describes a double coupling procedure for incorporating this compound onto a resin-bound peptide with a free N-terminal amine using HATU as the coupling reagent.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (4 equivalents)
-
HATU (4 equivalents)
-
Diisopropylethylamine (DIEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Methanol
-
Bromophenol blue test solution (0.1% w/v in DMF)
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Drain the DMF.
-
First Coupling:
-
Pre-activation: In a separate vessel, dissolve this compound (4 eq.) and HATU (3.95 eq.) in DMF. Add DIEA (8 eq.) and allow the mixture to pre-activate for 5 minutes at room temperature.
-
Coupling: Add the pre-activated amino acid solution to the swelled resin. Shake the reaction vessel at room temperature for 1 to 2 hours.
-
-
Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and then methanol. Perform a bromophenol blue test.
-
Yellow Beads/Solution: Coupling is complete. Proceed to step 6.
-
Blue or Green Beads/Solution: Coupling is incomplete. Proceed to step 4.
-
-
Second Coupling:
-
Drain the reaction solution from the resin.
-
Repeat the pre-activation and coupling steps (2a and 2b) with a fresh solution of activated this compound.
-
-
Final Monitoring: After the second coupling, take another small sample of resin beads and perform the bromophenol blue test to confirm completion.
-
Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3x), followed by DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.
Protocol 2: Bromophenol Blue Test for Secondary Amines
Procedure:
-
Take a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.
-
Wash the beads thoroughly with DMF and then methanol to remove any residual base.
-
Add 1-2 drops of the bromophenol blue test solution to the washed beads.
-
Observe the color of the beads and the solution.
-
Yellow: Indicates the absence of free secondary amines (complete coupling).
-
Blue or Green: Indicates the presence of unreacted secondary amines (incomplete coupling).
-
Visualizations
Caption: Workflow for the double coupling of this compound.
Caption: Troubleshooting logic for incomplete coupling of this compound.
References
Technical Support Center: Synthesis of Poly-N-Methylated Peptides
Welcome to the technical support center for the synthesis of poly-N-methylated peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the unique challenges encountered during the synthesis of these complex molecules.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of poly-N-methylated peptides, offering potential causes and step-by-step solutions.
Issue 1: Low Coupling Efficiency or Incomplete Reactions
Q1: Why are coupling reactions involving N-methylated amino acids so challenging?
A1: The primary challenge stems from steric hindrance. The methyl group on the amide nitrogen significantly increases the steric bulk around the nitrogen nucleophile, impeding the approach of the activated carboxyl group of the incoming amino acid.[1][2] This makes the formation of the peptide bond slower and less efficient compared to coupling with a primary amine, especially when coupling two consecutive N-methylated residues.[1][2]
Q2: What are the initial signs of a difficult coupling reaction?
A2: Common indicators of poor coupling efficiency include:
-
Positive Bromophenol Blue Test: A blue or green color on the resin beads after the coupling step indicates the presence of unreacted free amines.[1] A yellow color signifies a complete reaction.
-
Low Final Yield: The overall yield of the purified peptide is significantly lower than expected.
-
Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude product reveals peptides that are missing one or more amino acids at the site of the N-methylated residue.
-
Multiple Peaks on HPLC: The HPLC profile of the crude product may show multiple peaks corresponding to deletion sequences and other impurities.
Q3: My coupling reaction to an N-methylated residue is incomplete. What should I do?
A3: The first and most straightforward approach is to perform a "double coupling." This involves re-exposing the resin to a fresh solution of the activated amino acid and coupling reagents. If the coupling remains incomplete, a "triple coupling" may be necessary. It is crucial to monitor the reaction's completion using a qualitative test like the bromophenol blue test after each coupling step.
Q4: Standard coupling reagents like HBTU or HCTU are giving low yields. What are the alternatives?
A4: For sterically hindered couplings involving N-methylated residues, more potent coupling reagents are often required. Consider switching to uronium/aminium-based reagents such as HATU, PyAOP, or PyBOP. These reagents are generally more effective at promoting the difficult amide bond formation.
Issue 2: Side Reactions During Synthesis
Q5: What are the common side reactions encountered during the synthesis of poly-N-methylated peptides?
A5: Besides incomplete coupling, several side reactions can occur:
-
Racemization: The activation of the carboxylic acid of the incoming amino acid can lead to a loss of stereochemical integrity.
-
Diketopiperazine (DKP) Formation: This is a common issue in the Fmoc-SPPS of N-alkylated peptides, leading to the cleavage of the dipeptide from the resin.
-
Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a five-membered ring, especially under basic conditions, which can lead to a mixture of α- and β-coupled peptides.
-
Fragmentation: Acidic cleavage with TFA can sometimes cause fragmentation of the peptide backbone, particularly between consecutive N-methylated residues.
Q6: How can I minimize racemization during coupling?
A6: To suppress racemization, a stepwise coupling strategy is recommended. Additionally, the use of additives like OxymaPure or HOAt with carbodiimides can reduce the risk of racemization by forming less reactive, but more selective active esters. For HATU/DIPEA couplings, keeping the preactivation times to a minimum is crucial to avoid racemization.
Q7: I am observing significant diketopiperazine formation. How can I prevent this?
A7: The formation of diketopiperazines can be minimized by using a 2-chlorotrityl chloride resin. This resin is more sterically hindered and allows for milder cleavage conditions, which can help to suppress this side reaction.
Issue 3: On-Resin N-Methylation and Purification Challenges
Q8: What are the critical steps for a successful on-resin N-methylation?
A8: A robust and widely used method for on-resin N-methylation is a three-step procedure:
-
Sulfonylation: Protection of the N-terminal amine with an o-nitrobenzenesulfonyl (o-NBS) group.
-
Methylation: Alkylation of the resulting sulfonamide using a methylating agent like dimethyl sulfate in the presence of a base.
-
Desulfonylation: Removal of the o-NBS protecting group to reveal the N-methylated amine. It is critical to ensure each step proceeds to completion to avoid the formation of side products. This entire process can be optimized to be completed in as little as 35-40 minutes.
Q9: My purified N-methylated peptide shows multiple peaks on HPLC, even after purification. Is it impure?
A9: Not necessarily. N-methyl-rich peptides often exist as a mixture of different conformers due to the slow isomerization between the cis and trans conformations of the N-methylated amide bond. This can result in the appearance of multiple, often broad, peaks in the HPLC chromatogram of a pure sample.
Q10: How can I confirm the sequence and purity of my N-methylated peptide?
A10: Mass spectrometry is the most powerful tool for confirming the molecular weight and sequence of your N-methylated peptide. Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and confirm the amino acid sequence, including the location of the N-methylated residues. For purity assessment, a combination of analytical HPLC and MS is recommended.
Frequently Asked Questions (FAQs)
Q1: Why is N-methylation a desirable modification for therapeutic peptides?
A1: N-methylation can significantly improve the pharmacokinetic properties of peptides. It can increase metabolic stability by making the peptide resistant to enzymatic degradation, enhance membrane permeability, and in some cases, even lead to oral bioavailability.
Q2: Can Edman degradation be used to sequence N-methylated peptides?
A2: Edman degradation is generally not suitable for sequencing N-methylated peptides. The presence of the N-methyl group on the N-terminus blocks the initial reaction with phenyl isothiocyanate, preventing the sequencing process from starting.
Q3: What is the "magic methyl" effect?
A3: The "magic methyl effect" refers to the significant enhancement of a compound's biological activity through the introduction of a methyl group. In the context of peptides, N-methylation can lead to improved potency and selectivity by conformationally constraining the peptide backbone into a bioactive conformation.
Q4: Are there any amino acid residues that are particularly problematic for on-resin N-methylation?
A4: Yes, certain residues can be problematic. For instance, with some methods, there is a risk of side-chain methylation with cysteine and histidine. Aspartic acid has also been reported to be a problematic residue during N-methylation, potentially leading to side reactions if the exposure to the base is too long.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis of N-methylated peptides. Please note that these values are highly sequence-dependent and should be considered as general guidelines.
Table 1: Comparison of Coupling Reagents for Sterically Hindered Couplings
| Coupling Reagent | Typical Coupling Time | Relative Efficiency | Notes |
| HBTU/HOBt | 1-4 hours | Moderate | May require double coupling for N-methylated residues. |
| HCTU | 1-4 hours | Moderate to High | Generally more efficient than HBTU. |
| HATU/HOAt | 30-60 minutes | High | Highly recommended for difficult couplings. |
| PyAOP | 30-60 minutes | High | Another effective choice for sterically hindered couplings. |
| PyBOP/HOAt | 30-60 minutes | High | A well-established reagent for challenging sequences. |
Table 2: Typical On-Resin N-Methylation Reaction Times
| Step | Reagents | Typical Reaction Time |
| Sulfonylation | o-NBS-Cl, Collidine or DMAP | 10-20 minutes |
| Methylation | Dimethyl sulfate, DBU | 5-10 minutes |
| Desulfonylation | 2-Mercaptoethanol, DBU | 5-10 minutes |
Note: An optimized three-step procedure can be performed in as little as 35 minutes without solvent changes.
Experimental Protocols
Protocol 1: General Procedure for Double Coupling
This protocol outlines the steps for a second coupling reaction when the initial coupling is incomplete.
-
Resin Washing: After the first coupling, wash the resin thoroughly with DMF (3-5 times) to remove any residual reagents and by-products.
-
Monitoring (Optional but Recommended): Perform a qualitative test (e.g., bromophenol blue test) on a small sample of resin beads to confirm the incompleteness of the first coupling. A blue or green color indicates the presence of free amines.
-
Prepare Coupling Solution: In a separate vessel, prepare a fresh solution of the activated amino acid using the same equivalents of amino acid, coupling reagent, and base as in the initial coupling.
-
Second Coupling: Add the freshly prepared coupling solution to the resin and allow the reaction to proceed for the same duration as the first coupling, or longer if necessary.
-
Monitoring: After the second coupling, perform another qualitative test to check for the presence of free amines. A yellow color indicates a complete reaction.
-
Resin Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next deprotection step.
Protocol 2: On-Resin N-Methylation via the Fukuyama-Mitsunobu Reaction
This protocol describes a common and effective method for the N-methylation of a peptide on a solid support.
-
Resin Preparation: Swell the peptide-resin (with the N-terminal Fmoc group removed) in a suitable solvent like NMP.
-
Sulfonylation (o-NBS Protection):
-
In a separate vial, pre-activate o-nitrobenzenesulfonyl chloride (o-NBS-Cl) with a base like collidine or DMAP in NMP.
-
Add the activated o-NBS-Cl solution to the resin and shake for approximately 10-20 minutes.
-
Wash the resin thoroughly with NMP.
-
-
Methylation:
-
Prepare a solution of a methylating agent, such as dimethyl sulfate, and a base, like DBU, in NMP.
-
Add the methylation solution to the sulfonamide-resin and agitate for 5-10 minutes.
-
Wash the resin with NMP.
-
-
Desulfonylation:
-
Prepare a solution of 2-mercaptoethanol and DBU in NMP.
-
Treat the resin with this solution for 5-10 minutes to remove the o-NBS protecting group.
-
Wash the resin thoroughly with NMP and then DCM to yield the N-methylated peptide-resin, ready for the next coupling step.
-
Visualizations
Workflow for Troubleshooting Low Coupling Efficiency
References
Technical Support Center: Purification of Peptides with N-Methylated Residues
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the purification of peptides containing N-methylated amino acid residues. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why does my N-methylated peptide show multiple peaks on RP-HPLC even after purification?
A1: The presence of multiple peaks for a purified N-methylated peptide is often not due to impurities but rather to the presence of cis/trans isomers of the amide bond involving the N-methylated residue. The rotation around the Xaa-(N-Me)Yaa peptide bond is slow on the HPLC timescale, leading to the separation of these conformational isomers. This phenomenon is a well-documented characteristic of N-methylated peptides.
Q2: How does N-methylation affect the retention time of a peptide in RP-HPLC?
A2: N-methylation increases the hydrophobicity of a peptide. This is because the methyl group shields the polar amide bond, reducing its ability to form hydrogen bonds with the aqueous mobile phase. Consequently, N-methylated peptides generally exhibit longer retention times on reversed-phase columns compared to their non-methylated counterparts.
Q3: Can I use standard coupling reagents for the synthesis of N-methylated peptides?
A3: Standard coupling reagents like HBTU and HCTU are often inefficient for coupling amino acids to an N-methylated residue due to steric hindrance. This can lead to low coupling yields and the presence of deletion sequences in the crude product, complicating purification. More potent coupling reagents are recommended to improve the quality of the crude peptide.
Q4: Is aggregation a common problem with N-methylated peptides?
A4: While N-methylation can disrupt the hydrogen bonding networks that lead to the formation of β-sheet structures and aggregation, the increased hydrophobicity of N-methylated peptides can sometimes promote aggregation through hydrophobic interactions, especially at high concentrations. Careful selection of dissolution solvents and purification conditions is crucial to manage solubility and prevent aggregation.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting) in RP-HPLC
-
Symptom: Chromatographic peaks are asymmetrical, with tailing or fronting, leading to poor resolution and inaccurate quantification.
-
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Interactions with Column Silica | Use a high-purity silica-based column. Increase the concentration of the ion-pairing agent (e.g., TFA from 0.05% to 0.1%) to better mask residual silanols.[1][2] | Improved peak symmetry. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the peptide has a net charge. For basic peptides, a lower pH is generally better. | Sharper, more symmetrical peaks. |
| Column Overload | Reduce the amount of peptide loaded onto the column.[1] | Improved peak shape and resolution. |
| Inappropriate Sample Solvent | Dissolve the peptide in a solvent that is weaker than or matches the initial mobile phase composition.[1] | Sharper peaks due to better on-column focusing. |
Problem 2: Co-elution of Diastereomers
-
Symptom: Two or more diastereomeric peptides cannot be separated using standard RP-HPLC conditions.
-
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Selectivity of Stationary Phase | Switch to a chiral stationary phase (CSP) designed for peptide separations. | Baseline separation of the diastereomers. |
| Suboptimal Mobile Phase Composition | Optimize the mobile phase by testing different organic modifiers (e.g., acetonitrile vs. methanol) and additives.[3] | Improved resolution between diastereomeric peaks. |
| Gradient is Too Steep | Employ a shallower gradient to increase the separation window for closely eluting species. | Enhanced resolution of diastereomers. |
| Temperature Effects | Vary the column temperature. Sometimes, increasing the temperature can improve resolution by altering the peptide's conformation and interaction with the stationary phase. | Improved separation of the diastereomeric peaks. |
Problem 3: Peptide Aggregation and Precipitation
-
Symptom: The peptide is difficult to dissolve, or it precipitates in the sample vial or on the column, leading to low recovery and column clogging.
-
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility in Aqueous Buffers | Dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile before adding the aqueous buffer. | The peptide dissolves and remains in solution. |
| High Peptide Concentration | Dissolve the peptide at a lower concentration. | The peptide dissolves, indicating the initial concentration was above its solubility limit. |
| Aggregation During Purification | Add chaotropic agents like guanidine hydrochloride (GdnHCl) or urea to the sample, but be mindful that these will need to be removed. Alternatively, try a different chromatography mode, such as ion-exchange, if applicable. | The peptide remains in solution throughout the purification process. |
Quantitative Data Summary
Table 1: Comparison of Mobile Phase Additives on Peptide Peak Shape in RP-HPLC
| Mobile Phase Additive | Typical Concentration | Effect on Peak Shape for Basic Peptides | MS Compatibility |
| Trifluoroacetic Acid (TFA) | 0.1% | Excellent, sharp peaks | Causes ion suppression |
| Formic Acid (FA) | 0.1% | Can lead to broader peaks compared to TFA | Excellent |
| Difluoroacetic Acid (DFA) | 0.1% | Good peak shape, often better than FA | Good, less ion suppression than TFA |
| Ammonium Formate | 10-20 mM | Good peak shape, especially when combined with FA | Excellent |
Table 2: Illustrative Recovery Rates for N-Methylated Peptides in Preparative RP-HPLC
| Purification Condition | Peptide Characteristics | Typical Recovery Rate |
| Standard TFA/Acetonitrile Gradient | Hydrophobic, linear N-methylated peptide | >90% |
| Shallow TFA/Acetonitrile Gradient | Closely eluting N-methylated diastereomers | >97% |
| Formic Acid/Acetonitrile Gradient | MS-coupled purification | 85-95% |
| Purification with Chaotropic Agents | Aggregation-prone N-methylated peptide | 70-85% (may require subsequent removal of agent) |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of an N-Methylated Peptide
-
Sample Preparation:
-
Dissolve the crude N-methylated peptide in a minimal amount of a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Dilute the dissolved peptide with the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration of 1-5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A starting point can be a linear gradient from 5% to 65% Mobile Phase B over 60 minutes. This should be optimized based on the hydrophobicity of the peptide. For closely eluting species, a shallower gradient (e.g., 0.5-1% change in B per minute) is recommended.
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID analytical column. Scale accordingly for preparative columns.
-
Detection: UV at 214 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the target peptide peaks.
-
Analyze the purity of each fraction using analytical RP-HPLC.
-
Confirm the identity of the peptide in the desired fractions by mass spectrometry.
-
Pool the fractions that meet the purity requirements and lyophilize to obtain the final product.
-
Protocol 2: Chiral HPLC Separation of N-Methylated Peptide Diastereomers
-
Method 1: Direct Separation on a Chiral Stationary Phase (CSP)
-
Column Selection: Choose a CSP suitable for peptides, such as a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC T) or a zwitterionic ion-exchange column (e.g., CHIRALPAK ZWIX).
-
Mobile Phase: The mobile phase is highly dependent on the CSP. For zwitterionic columns, methanol/water mixtures with acidic and basic additives are common.
-
Optimization: Systematically vary the mobile phase composition, additives, and column temperature to optimize the resolution between the diastereomers.
-
-
Method 2: Indirect Separation via Derivatization
-
Derivatization: React the N-terminal amine of the peptide diastereomers with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomeric derivatives.
-
Purification: Separate the resulting diastereomers on a standard C18 reversed-phase column using a suitable gradient of acetonitrile in an aqueous buffer.
-
Analysis: The separated diastereomers can be readily distinguished by their retention times.
-
Visualizations
Caption: General workflow for the purification of N-methylated peptides.
Caption: Troubleshooting logic for multiple peaks in HPLC of N-methylated peptides.
References
Technical Support Center: Minimizing Diketopiperazine Formation with N-Methylated Dipeptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize diketopiperazine (DKP) formation during the synthesis of N-methylated dipeptides.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation, and why is it a problem in peptide synthesis?
A1: Diketopiperazine (DKP) formation is a common side reaction in solid-phase peptide synthesis (SPPS), particularly at the dipeptide stage. It is an intramolecular cyclization of the N-terminal dipeptide, which leads to the cleavage of the peptide from the resin and the formation of a stable six-membered ring. This side reaction reduces the yield of the desired full-length peptide and complicates the purification process. In some cases, this can lead to the formation of deletion sequences where the first two amino acids are missing.
Q2: Which peptide sequences are most susceptible to DKP formation?
A2: Dipeptide sequences containing a secondary amino acid, such as proline, at the C-terminal position (Xaa-Pro) are highly prone to DKP formation. The unique cyclic structure of proline facilitates the necessary cis-amide bond conformation for cyclization. Sequences with sterically unhindered amino acids like glycine at the N-terminus (e.g., Gly-Pro) are also particularly susceptible.[1] Other sequences known to be sensitive to DKP formation include Val-Pro, Pro-Pro, and Ala-Pro.[1]
Q3: How does N-methylation of a dipeptide help in minimizing DKP formation?
A3: N-methylation, the replacement of an amide proton with a methyl group, introduces steric hindrance that can significantly reduce the rate of DKP formation. The methyl group on the nitrogen atom of the N-terminal amino acid can clash with the side chain of the adjacent amino acid, disfavoring the conformation required for the intramolecular cyclization to occur.[2] This steric barrier increases the energy barrier for the formation of the cyclic transition state, thereby minimizing the formation of the DKP byproduct. While direct quantitative comparisons for simple dipeptides are not extensively documented in single studies, the principle of sterically hindering the cyclization is a well-accepted strategy in peptide chemistry.
Q4: What are the key process parameters that influence DKP formation during SPPS?
A4: Several factors during solid-phase peptide synthesis can influence the extent of DKP formation:
-
Fmoc-Deprotection Conditions: The choice of base and its concentration for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is critical. Standard conditions using 20% piperidine in DMF can promote DKP formation.[3]
-
Solvent: The solvent used for deprotection and coupling can impact the rate of DKP formation. For instance, self-deprotection and subsequent DKP formation can occur in solvents like DMF, DMSO, and NMP even without the addition of a base.[4]
-
Temperature: Higher temperatures during coupling and deprotection steps can accelerate the rate of DKP formation.
-
Resin Type: The linker used to attach the peptide to the solid support can play a role. Resins with more acid-labile linkers might show different rates of DKP formation.
-
Hold Times: Extended hold times after Fmoc-deprotection can lead to increased DKP formation as the free N-terminal amine is exposed for a longer period.
Troubleshooting Guides
Problem 1: Low yield of the desired peptide with a significant amount of a low molecular weight byproduct corresponding to the DKP.
Possible Cause & Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Standard Fmoc-deprotection conditions are too harsh. | Switch from the standard 20% piperidine/DMF to an optimized deprotection solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-Methyl-2-pyrrolidone (NMP). | A significant reduction in DKP formation. Studies have shown a decrease from 13.8% DKP with 20% piperidine/DMF to 3.6% with the optimized DBU/piperazine/NMP solution. |
| The dipeptide sequence is highly prone to cyclization (e.g., Xaa-Pro). | Introduce an N-methyl group on the N-terminal amino acid (Xaa) of the dipeptide. This can be done by using an Fmoc-N-Me-Xaa-OH building block during synthesis or by performing on-resin N-methylation. | The steric hindrance from the N-methyl group will disfavor the cyclization reaction, leading to a higher yield of the linear peptide. |
| Prolonged exposure of the deprotected N-terminus. | Minimize the time between the completion of the Fmoc-deprotection wash steps and the start of the next coupling reaction. | Reduced opportunity for the free amine to initiate the intramolecular cyclization. |
| Elevated reaction temperature. | Ensure that all synthesis steps, particularly deprotection and coupling, are carried out at room temperature unless the protocol specifically requires heating. | Lowering the temperature will decrease the rate of the DKP side reaction. |
Problem 2: The desired N-methylated dipeptide is not forming, and the starting materials are consumed.
Possible Cause & Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient on-resin N-methylation. | If performing on-resin N-methylation, ensure the reaction conditions are optimized. The Fukuyama-Mitsunobu reaction is a common method. Ensure complete conversion by monitoring the reaction using a test cleavage and HPLC-MS analysis. | Complete methylation of the amide nitrogen, which is crucial for preventing DKP formation and for the correct final product. |
| Steric hindrance from the N-methyl group is impeding the subsequent coupling reaction. | Use a more powerful coupling reagent for the acylation of the N-methylated amine. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often more effective than standard carbodiimide-based reagents for coupling to sterically hindered amines. | Improved coupling efficiency and higher yield of the desired N-methylated dipeptide. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on DKP formation under various conditions.
Table 1: Effect of Fmoc-Deprotection Reagent on Diketopiperazine Formation for a Cys(Trt)-Pro Dipeptide on Resin.
| Fmoc-Deprotection Reagent | DKP Formation (%) |
| 20% Piperidine in DMF | 13.8 |
| 5% Piperidine in DMF | 12.2 |
| 20% Piperidine in Toluene | 11.7 |
| 5% Piperazine in DMF | < 4.0 |
| 5% Piperazine in NMP | < 4.0 |
| 2% DBU, 5% Piperazine in NMP | 3.6 |
Table 2: Dissociation Half-lives of Xaa-Pro-Gly4-Lys7 Peptides via Diketopiperazine Formation at 75 °C.
| N-terminal Amino Acid (Xaa) | Dissociation Half-life (min) |
| Gln | 46 |
| Glu | 46 |
| Ser | 50 |
| Lys | 50 |
| Phe | 71 |
| Tyr | 83 |
| Val | 127 |
| Trp | 231 |
| Gly | 276 |
| Cha (β-cyclohexylalanine) | 100 |
Experimental Protocols
Protocol 1: On-Resin N-Methylation of a Dipeptide (Fukuyama-Mitsunobu Method)
This protocol describes the N-methylation of the N-terminal amino acid of a resin-bound dipeptide.
-
Resin Preparation: Swell the peptide-resin (containing the dipeptide sequence) in anhydrous Tetrahydrofuran (THF).
-
Nosylation: Add 2-nitrobenzenesulfonyl chloride (Ns-Cl, 5 equivalents) and 2,4,6-collidine (5 equivalents) to the resin suspension. Agitate at room temperature for 1-2 hours. Wash the resin thoroughly with Dichloromethane (DCM) and THF.
-
Methylation: To the nosylated peptide-resin, add triphenylphosphine (PPh3, 5 equivalents) and methanol (MeOH, 5 equivalents) in anhydrous THF. Cool the mixture to 0 °C and add Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (5 equivalents) dropwise. Allow the reaction to warm to room temperature and agitate for 1-2 hours. Wash the resin with THF and DCM.
-
Nosyl Deprotection: Prepare a solution of β-mercaptoethanol (10 equivalents) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 5 equivalents) in N,N-Dimethylformamide (DMF). Add this solution to the resin and agitate for 30 minutes. Repeat this step once. Wash the resin extensively with DMF and DCM.
-
Confirmation: Cleave a small amount of the peptide from the resin and analyze by HPLC-MS to confirm successful N-methylation.
Protocol 2: Optimized Fmoc-Deprotection to Minimize DKP Formation
This protocol uses a milder deprotection cocktail to suppress DKP formation.
-
Resin Preparation: Swell the peptide-resin in NMP.
-
Deprotection Solution Preparation: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.
-
Fmoc Removal: Add the deprotection solution to the resin and agitate for 5-10 minutes. Drain the solution. Repeat this step once.
-
Washing: Wash the resin thoroughly with NMP to remove the deprotection reagents and the dibenzofulvene-piperazine adduct.
-
Proceed with Coupling: Proceed immediately to the coupling of the next amino acid.
Protocol 3: Analysis of Diketopiperazine Formation by HPLC-MS
This protocol outlines a general method for the detection and quantification of DKP byproducts.
-
Sample Preparation: Cleave the peptide from a small amount of resin using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2 hours. Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. Dry the peptide pellet under vacuum.
-
Sample Solubilization: Dissolve the crude peptide in a suitable solvent, such as a mixture of water and acetonitrile with 0.1% formic acid.
-
HPLC-MS Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of mobile phase B (e.g., 5% to 95% B over 15-20 minutes).
-
Detection: Monitor the elution profile using a UV detector (typically at 214 nm and 280 nm) and a mass spectrometer.
-
Quantification: Identify the peaks corresponding to the desired peptide and the DKP byproduct by their respective mass-to-charge ratios (m/z). The DKP will have a lower molecular weight than the dipeptide. Integrate the peak areas to determine the relative percentage of DKP formation.
-
Visualizations
Caption: Workflow of dipeptide synthesis on solid support, highlighting the competing pathways of desired chain elongation versus undesired diketopiperazine formation.
Caption: N-Methylation increases the energy barrier for the formation of the cyclic transition state, thereby inhibiting diketopiperazine formation.
References
- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Boc-N-Me-Phe-OH Coupling Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing coupling reactions involving Boc-N-Me-Phe-OH. The inherent steric hindrance of N-methylated amino acids like this compound presents unique challenges in peptide synthesis, significantly impacting reaction kinetics and potentially leading to incomplete reactions and epimerization.[1] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address these issues, with a focus on the critical role of temperature.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with this compound challenging?
The primary challenge stems from the steric hindrance caused by the N-methyl group. This bulkiness slows down the coupling reaction kinetics, making it difficult to achieve high yields and purity.[1] Incomplete reactions are common, and side reactions like epimerization can occur under the basic conditions required for coupling.[1]
Q2: What is the general effect of temperature on this compound coupling reactions?
Temperature has a dual effect on these reactions. Increasing the temperature can help overcome the activation energy barrier imposed by steric hindrance, thus increasing the reaction rate.[2] However, higher temperatures can also increase the rate of epimerization, a side reaction that can compromise the stereochemical purity of the final peptide.[3] Therefore, temperature optimization is a critical balancing act.
Q3: How can I minimize epimerization during the coupling of this compound?
Minimizing epimerization is crucial for maintaining the chiral integrity of the peptide. Key strategies include:
-
Lowering the reaction temperature: Performing the coupling at 0°C or even -15°C can significantly slow down the rate of racemization.
-
Using racemization-suppressing additives: Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization by forming more stable active esters.
-
Choosing the right coupling reagent: Reagents like HATU, which incorporates a HOAt moiety, are known for low racemization.
-
Minimizing pre-activation time: Longer pre-activation times can lead to increased epimerization as the activated species has more time to racemize.
Q4: When should I consider using elevated temperatures or microwave irradiation?
Elevated temperatures or microwave irradiation can be beneficial for particularly difficult couplings where steric hindrance is the primary obstacle and reactions are sluggish at room temperature. Microwave heating can accelerate coupling reactions, often leading to higher yields in shorter reaction times. However, this approach must be used cautiously due to the increased risk of epimerization and other side reactions.
Q5: What are the most common side reactions, other than epimerization, and how can I avoid them?
Besides epimerization, other common side reactions include:
-
N-acylurea formation: This occurs when using carbodiimide coupling reagents (e.g., DCC, EDC) and results in a stable byproduct that is difficult to remove. Using phosphonium or uronium salt-based reagents can prevent this.
-
Diketopiperazine formation: A common side reaction at the dipeptide stage. Using 2-chlorotrityl chloride resin during solid-phase peptide synthesis (SPPS) can help prevent this.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient coupling reagent for sterically hindered amino acid. | Switch to a more potent coupling reagent such as HATU, HBTU, PyBOP, or COMU. |
| Incomplete activation of this compound. | Ensure correct stoichiometry of the coupling reagent and base. Consider a pre-activation step. | |
| Reaction temperature is too low, preventing the reaction from overcoming the activation energy barrier. | Cautiously increase the reaction temperature or consider using microwave irradiation, while carefully monitoring for epimerization. | |
| Presence of Diastereomers (Epimerization) | Reaction temperature is too high. | Perform the coupling reaction at a lower temperature (e.g., 0°C or -15°C). |
| Inappropriate coupling reagent or lack of suppressing additives. | Use a coupling reagent known for low racemization (e.g., HATU) or add HOBt or HOAt when using carbodiimides. | |
| Prolonged pre-activation time. | Minimize the pre-activation time of the amino acid before adding the amine component. | |
| Formation of N-acylurea Byproduct | Use of carbodiimide coupling reagents (DCC, EDC). | Switch to a phosphonium or uronium salt-based coupling reagent like PyBOP or HATU. |
| Incomplete Reaction | Steric hindrance impeding the reaction at standard temperatures. | Increase the reaction time. Alternatively, moderately increase the temperature or use microwave synthesis to accelerate the coupling. |
Experimental Protocols
Protocol 1: Low-Temperature Coupling to Minimize Epimerization (Solution-Phase)
This protocol is designed for couplings where minimizing racemization is the primary concern.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)
-
Coupling reagent (e.g., HBTU)
-
Racemization suppressant (e.g., HOBt)
-
Sterically hindered, non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent), HBTU (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA (2.5 equivalents) dropwise and stir for 10-15 minutes at 0°C for pre-activation.
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.2 equivalents) in anhydrous DMF and neutralize with DIPEA (1.2 equivalents).
-
Add the neutralized amine solution to the activated this compound solution at 0°C.
-
Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, proceed with a standard aqueous workup.
Protocol 2: Microwave-Assisted Coupling for Sterically Hindered Reactions (Solid-Phase)
This protocol is suitable for challenging couplings where steric hindrance significantly slows down the reaction rate.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
This compound
-
Coupling reagent (e.g., HCTU or COMU)
-
Base (e.g., DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Swell the resin in NMP for at least 30 minutes.
-
In a microwave-safe peptide synthesis vessel, add the swelled resin.
-
Add a solution of this compound (5 equivalents) and HCTU (5 equivalents) in NMP.
-
Add DIPEA (10 equivalents).
-
Place the vessel in a peptide synthesizer equipped with a microwave unit.
-
Irradiate at a constant temperature (e.g., 75°C) for 10-15 minutes.
-
After irradiation, drain the reaction solution and wash the resin extensively with NMP.
-
Perform a colorimetric test (e.g., Bromophenol Blue) to confirm reaction completion. If necessary, repeat the microwave coupling step.
Data Presentation
Table 1: Influence of Temperature on Coupling Reactions
| Parameter | Low Temperature (e.g., 0°C) | Room Temperature | Elevated Temperature (e.g., >50°C or Microwave) |
| Reaction Rate | Slow | Moderate | Fast |
| Yield (for sterically hindered couplings) | Potentially low due to incomplete reaction | Moderate, may require extended reaction times | Generally higher |
| Risk of Epimerization | Low | Moderate | High |
| Recommended for | Racemization-prone couplings | Standard couplings with moderate steric hindrance | Highly sterically hindered couplings |
Visualizations
Experimental Workflow for Low-Temperature Coupling
Caption: Workflow for the solution-phase coupling of this compound at low temperatures.
Troubleshooting Logic for this compound Coupling
Caption: Decision-making workflow for troubleshooting this compound coupling issues.
References
Technical Support Center: Strategies to Reduce Steric Hindrance in N-Methylated Peptide Synthesis
Welcome to the technical support center for N-methylated peptide synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions involving N-methylated amino acids so challenging?
A1: The primary challenge arises from steric hindrance. The methyl group on the amide nitrogen creates a bulky environment that slows down the coupling reaction compared to non-methylated amino acids. This is especially problematic when coupling an N-methylated amino acid onto another N-methylated residue.[1][2][3] The reduced nucleophilicity of the N-methylated amine requires more potent coupling reagents and optimized reaction conditions to achieve complete incorporation.
Q2: What are the initial signs of a difficult coupling reaction due to steric hindrance?
A2: Common indicators of poor coupling efficiency include:
-
Positive Bromophenol Blue Test: A blue or green color after the coupling step indicates the presence of unreacted free amine on the resin. A yellow color signifies a complete reaction.
-
Low Yield: The final peptide yield is significantly lower than expected.
-
Presence of Deletion Sequences: Mass spectrometry analysis of the crude product shows peptides missing one or more amino acids at the site of the N-methylated residue.
-
Multiple Peaks on HPLC: The HPLC profile of the crude product may show multiple peaks due to the presence of deletion sequences and other side products.
Q3: My standard coupling reagents (e.g., HBTU, HCTU) are giving low yields. What should I use instead?
A3: Standard uronium-based coupling reagents like HBTU and HCTU are often less effective for coupling N-methylated amino acids due to steric hindrance. More potent phosphonium or specialized uronium/aminium reagents are recommended. Highly effective options include HATU, COMU, PyAOP, and PyBOP, often used in the presence of an additive like HOAt or Oxyma. For particularly challenging couplings, PyBroP and BOP-Cl have also demonstrated effectiveness.
Q4: Is microwave-assisted synthesis beneficial for N-methylated peptides?
A4: Yes, microwave-assisted synthesis can be highly beneficial. The elevated temperatures can help overcome the activation energy barrier for sterically hindered couplings, leading to faster reaction times and improved coupling efficiency. However, it is important to optimize the temperature and time to avoid side reactions such as racemization.
Q5: How can I monitor the completion of a coupling reaction to an N-methylated amine?
A5: The standard ninhydrin (Kaiser) test is not effective for monitoring couplings to N-methylated (secondary) amines as it does not produce the characteristic blue color. The recommended method is the bromophenol blue test. A yellow color of the resin beads indicates a complete reaction, while a blue or green color indicates the presence of unreacted amine, signaling an incomplete coupling.
Q6: What is on-resin N-methylation, and when should I consider it?
A6: On-resin N-methylation is a technique to introduce the methyl group directly onto the peptide backbone while it is still attached to the solid support. This can be an alternative to using pre-synthesized N-methylated amino acids. A common and efficient method involves a three-step procedure: protection of the N-terminal amine with a group like o-nitrobenzenesulfonyl (o-NBS), methylation of the resulting sulfonamide, and subsequent deprotection to reveal the N-methylated amine. This can be a cost-effective and flexible approach.
Troubleshooting Guides
Issue 1: Incomplete Coupling Reaction
Symptoms:
-
Positive bromophenol blue test (blue/green beads).
-
Presence of deletion sequences in the final product upon MS analysis.
-
Low overall yield.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete couplings.
Detailed Steps:
-
Double Coupling: If the initial coupling is incomplete, the first step is to perform a second coupling ("double coupling"). Re-expose the resin to a fresh solution of the activated amino acid and coupling reagents for the same or an extended duration.
-
Change Coupling Reagent: If double coupling is ineffective, switch to a more potent coupling reagent. Standard reagents may not be sufficient for sterically hindered couplings. Refer to the quantitative data tables below for reagent comparisons.
-
Incorporate Microwave Heating: Employing microwave irradiation can significantly enhance coupling efficiency for difficult sequences by providing the necessary energy to overcome steric barriers.
-
Increase Reaction Time and/or Temperature: For room temperature synthesis, extending the coupling time can help drive the reaction to completion.
-
Solvent Choice: Ensure optimal swelling of the resin by using appropriate solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
Issue 2: Racemization at the N-methylated residue
Symptoms:
-
Diastereomeric impurities detected by HPLC.
-
Reduced biological activity of the final peptide.
Preventative Strategies:
-
Choice of Additives: The use of additives like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure can help to suppress racemization during coupling.
-
Pre-activation Time: When using reagents like HATU with a base such as diisopropylethylamine (DIEA), keep pre-activation times to a minimum before adding the mixture to the resin. Prolonged pre-activation can increase the risk of racemization.
-
Use of Specialized Reagents: Certain reagents, such as those that generate pivaloyl mixed anhydrides, have been reported to provide excellent racemization suppression.
-
Stepwise Coupling: A stepwise coupling strategy is generally preferred over segment condensation when dealing with racemization-prone residues.
Quantitative Data Summary
Table 1: Comparison of Coupling Reagent Efficiency for Hindered Couplings
| Coupling Reagent | Additive | Typical Efficiency for N-Me Couplings | Notes |
| HBTU/HCTU | HOBt | Low to Moderate | Often insufficient for N-Me to N-Me couplings. |
| HATU | HOAt/Oxyma | High | A very effective and commonly used reagent for hindered couplings. |
| COMU | Internal Oxyma | High | Safer alternative to benzotriazole-based reagents with high efficiency. |
| PyAOP | HOAt | Very High | Especially effective in coupling N-protected N-methyl amino acids. |
| PyBOP | HOAt | High | A well-established reagent for difficult couplings. |
| PyBroP | None | Very High | Highly reactive phosphonium salt, useful for the most demanding couplings. |
Note: Efficiency is sequence-dependent. This table provides a general comparison for sterically demanding couplings.
Table 2: Impact of Microwave (MW) vs. Room Temperature (RT) on a Difficult Coupling
| Parameter | Room Temperature (RT) | Microwave (MW) |
| Reaction Time | 2 - 24 hours | 5 - 30 minutes |
| Coupling Efficiency | Often incomplete | Significantly Improved |
| Side Reactions | Lower risk of temperature-related side reactions | Potential for racemization if not optimized |
Experimental Protocols
Protocol 1: General HATU-Mediated Coupling on Solid Phase
This protocol describes a robust method for coupling an Fmoc-protected amino acid onto an N-methylated amine on a solid support.
Workflow Diagram:
Caption: Workflow for HATU-mediated solid-phase coupling.
Materials:
-
Fmoc-protected amino acid (4 eq.)
-
HATU (4 eq.)
-
Diisopropylethylamine (DIEA) (8 eq.)
-
DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)
-
Peptide resin with N-terminal N-methyl amino acid
-
Bromophenol Blue monitoring solution
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF or NMP for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation (Pre-activation): In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HATU in DMF or NMP. Add 8 equivalents of DIEA to the solution. Allow the mixture to pre-activate at room temperature for 5 minutes.
-
Coupling Reaction: Drain the solvent from the swelled resin. Add the pre-activated amino acid solution to the resin. Shake the reaction vessel at room temperature for 1 to 2 hours.
-
Monitoring: Remove a small sample of resin beads, wash them with methanol, and perform a bromophenol blue test. A yellow color indicates complete coupling. If the beads are blue or green, the coupling is incomplete.
-
Recoupling (if necessary): If the coupling is incomplete, drain the resin and repeat steps 3 and 4 with a fresh solution of activated amino acid.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then dichloromethane (DCM) (3-5 times) to prepare for the next cycle.
Protocol 2: On-Resin N-Methylation using o-NBS Protection
This protocol details an efficient, three-step on-resin N-methylation procedure.
Workflow Diagram:
Caption: On-resin N-methylation workflow.
Materials:
-
N-terminally deprotected peptide-resin
-
o-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 eq.)
-
4-dimethylaminopyridine (DMAP) (10 eq.)
-
Dimethyl sulfate (excess)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Thiophenol
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
Procedure:
-
Sulfonylation (o-NBS Protection): Swell the N-terminally deprotected peptide-resin in NMP. In a separate vial, dissolve 10 equivalents of DMAP and 4 equivalents of o-NBS-Cl in NMP for pre-activation. Add this solution to the resin and agitate for 30-60 minutes. Wash the resin with NMP.
-
Methylation: To the sulfonamide-resin, add a solution of DBU and dimethyl sulfate in NMP. Agitate for a short duration (e.g., 5-10 minutes). Wash the resin with NMP.
-
Desulfonylation: To remove the o-NBS group, treat the resin with a solution of thiophenol and DBU in NMP. Agitate for 15-30 minutes.
-
Final Washing: Wash the resin thoroughly with NMP and then DCM to yield the N-methylated peptide-resin, ready for the next coupling step.
References
managing epimerization during the activation of Boc-N-Me-Phe-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing epimerization during the activation and coupling of Boc-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH).
Troubleshooting Guide
High levels of the D-epimer of N-Me-Phe in your peptide product can compromise its biological activity and create purification challenges. The following guide addresses common issues encountered during the activation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Levels of D-Epimer Detected | Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing epimerization. | Switch to a coupling reagent known for low epimerization rates with sterically hindered amino acids, such as HATU, HCTU, PyAOP, or COMU.[1][2][3] For particularly difficult couplings, phosphonium salts like PyBroP can be effective.[2] |
| Excessive or Strong Base: Strong, non-sterically hindered bases like Diisopropylethylamine (DIEA) or triethylamine (TEA) can readily abstract the α-proton, leading to epimerization.[4] | Use a weaker, more sterically hindered base such as 2,4,6-trimethylpyridine (TMP) or N-methylmorpholine (NMM). Use the minimum amount of base necessary. | |
| Prolonged Pre-activation Time: Allowing the activated this compound to stand for an extended period before adding the amine component increases the opportunity for epimerization. | Minimize the pre-activation time. Ideally, perform an in situ activation where the amine component is present during the activation step. | |
| High Reaction Temperature: Elevated temperatures accelerate the rate of epimerization. | Conduct the coupling reaction at a lower temperature, for example, 0 °C. | |
| Solvent Effects: Polar aprotic solvents like DMF can sometimes promote epimerization. | Consider using alternative solvents like dichloromethane (DCM) or a mixture of solvents to minimize epimerization. | |
| Incomplete Coupling Reaction | Steric Hindrance: The N-methyl group significantly increases steric bulk, hindering the approach of the activated carboxyl group to the amine. | Use a highly reactive coupling reagent such as HATU or COMU. Consider a double coupling protocol or increasing the reaction time. Microwave-assisted synthesis can also improve coupling efficiency. |
| Inconsistent Epimerization Levels | Variability in Reagent Quality: Impurities in solvents or reagents can affect the reaction outcome. | Ensure all reagents and solvents are of high purity and anhydrous where necessary. |
| Inconsistent Reaction Conditions: Variations in temperature, reaction time, or reagent addition can lead to inconsistent results. | Standardize the experimental setup, including the order of reagent addition, stirring speed, and reaction time. Use a temperature-controlled reaction vessel. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of epimerization for this compound during activation?
A1: The primary mechanism is believed to be through direct enolization. The activated carboxylic acid's α-proton becomes more acidic and can be abstracted by a base. The resulting planar enolate can then be protonated from either face, leading to a mixture of L and D isomers. Due to the presence of the N-methyl group, the formation of an oxazolone intermediate, a common pathway for epimerization of other amino acids, is less likely but cannot be entirely ruled out.
Q2: Why are N-methylated amino acids like this compound particularly susceptible to incomplete coupling?
A2: The methyl group on the nitrogen atom creates significant steric hindrance, making the nitrogen a less effective nucleophile. This slows down the rate of the desired coupling reaction, which can sometimes be outcompeted by side reactions like epimerization, especially under harsh conditions.
Q3: How can I detect and quantify the level of epimerization?
A3: The most common method is through chromatographic separation of the resulting diastereomeric peptides using chiral High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization of the hydrolyzed peptide can also be used.
Q4: Are there any additives that can help suppress epimerization?
A4: Yes, additives are crucial. Onium salt reagents like HATU and HBTU inherently contain HOAt and HOBt, respectively, which are known to suppress epimerization. OxymaPure, present in COMU, is another effective additive. For carbodiimide-mediated couplings, the addition of HOBt or Oxyma is highly recommended.
Q5: Is it possible to completely eliminate epimerization?
A5: While complete elimination is challenging, epimerization can be significantly minimized to acceptable levels (often <1-2%) by carefully selecting the coupling reagent, base, solvent, and reaction temperature, and by minimizing the pre-activation time.
Quantitative Data on Epimerization
The extent of epimerization is highly dependent on the specific reaction conditions. The following table provides representative data for the epimerization of N-methylated amino acids under various coupling conditions. Note that these values are for model systems and may vary for the specific coupling of this compound.
| Coupling Reagent/System | Base | Solvent | Temperature (°C) | N-Methylated Amino Acid | % Epimerization (D-isomer) | Reference |
| PyBOP/HOAt | DIEA | DMF/DCM | RT | N-Me-Phe (in a cyclic peptide precursor) | 13% | |
| HATU/DIPEA | DIPEA | Not Specified | RT | MeSer(Me) | 14% | |
| DIC/HOAt | None | Not Specified | RT | MeSer(Me) | Not Observed |
Experimental Protocols
Protocol 1: Low-Epimerization Coupling of this compound using HATU
This protocol describes a general procedure for the coupling of this compound to a resin-bound amine with minimized epimerization.
Materials:
-
This compound (2.0 eq)
-
HATU (1.95 eq)
-
2,4,6-Trimethylpyridine (TMP) or N-Methylmorpholine (NMM) (4.0 eq)
-
Resin with a free amine terminus (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Bromophenol blue test solution
Procedure:
-
Swell the resin in DMF for 30 minutes in a reaction vessel.
-
In a separate vial, dissolve this compound and HATU in DMF.
-
Add the base (TMP or NMM) to the solution and allow it to pre-activate for no more than 2 minutes.
-
Drain the DMF from the swelled resin and immediately add the activated amino acid solution.
-
Agitate the mixture at room temperature for 2-4 hours. The reaction can be performed at 0 °C to further minimize epimerization, though this may require a longer reaction time.
-
Monitor the reaction progress using the bromophenol blue test. A yellow color indicates a complete reaction, while blue or green suggests an incomplete coupling.
-
If the coupling is incomplete after 4 hours, consider a second coupling by repeating steps 3-5 with fresh reagents.
-
Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
Protocol 2: Chiral HPLC Analysis of Epimerization
This protocol provides a general method for the separation and quantification of diastereomeric peptides resulting from the coupling of this compound.
Instrumentation and Column:
-
HPLC or UPLC system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., CHIRALPAK® series) or a high-resolution reverse-phase C18 column.
Mobile Phase (Example for Reverse-Phase):
-
A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
A typical gradient might be 20-80% acetonitrile over 30 minutes.
Procedure:
-
Cleave a small amount of the peptide from the resin and prepare a solution of the crude peptide at approximately 1 mg/mL in the mobile phase.
-
Inject a small volume (e.g., 5-10 µL) of the sample onto the HPLC column.
-
Run the HPLC method and monitor the elution of the diastereomers with the UV detector (typically at 220 nm or 254 nm). The L-D and L-L diastereomers should elute as separate peaks.
-
Integrate the peak areas of the two diastereomers.
-
Calculate the percentage of epimerization: % Epimerization = [Area of D-isomer peak / (Area of L-isomer peak + Area of D-isomer peak)] x 100.
Visualizations
Caption: Epimerization of this compound via direct enolization.
Caption: A logical workflow for troubleshooting high epimerization.
References
Validation & Comparative
A Comparative Guide to Boc-N-Me-Phe-OH and Fmoc-N-Me-Phe-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated amino acids, such as N-methyl-L-phenylalanine (N-Me-Phe), into peptide structures is a critical strategy for enhancing therapeutic properties, including increased metabolic stability, improved cell permeability, and constrained conformational flexibility. However, the synthesis of peptides containing these residues presents significant challenges, primarily due to the steric hindrance at the N-terminal secondary amine, which can impede coupling reactions. The choice of the Nα-protecting group is a pivotal decision in navigating these challenges. This guide provides an objective, data-driven comparison of the two most prevalent protecting group strategies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the incorporation of N-methyl-phenylalanine (N-Me-Phe-OH).
Core Principles: A Head-to-Head Comparison
The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal deprotection chemistries. The Boc group is labile to acid, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is removed under basic conditions, commonly with a piperidine solution. This distinction governs the entire synthetic strategy, from the choice of resin and side-chain protecting groups to the final cleavage conditions.[1]
| Feature | Boc-N-Me-Phe-OH Strategy | Fmoc-N-Me-Phe-OH Strategy |
| Nα-Deprotection | Strong Acid (e.g., 50% TFA in DCM) | Base (e.g., 20% Piperidine in DMF) |
| Side-Chain Protection | Typically Benzyl-based (Bzl) | Typically tert-Butyl-based (tBu) |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA) |
| Orthogonality | Not fully orthogonal; relies on differential acid lability. | Fully orthogonal; base-labile Nα-group and acid-labile side-chain groups.[] |
| Mildness of Synthesis | Harsher, with repeated strong acid treatments for deprotection. | Milder, with base deprotection cycles.[1] |
Performance in Peptide Synthesis: A Data-Driven Analysis
While direct, side-by-side quantitative comparisons for the synthesis of a single peptide using both this compound and Fmoc-N-Me-Phe-OH are not extensively documented in single studies, a comparative analysis can be constructed from available data on the synthesis of N-methylated peptides. The primary challenges are coupling efficiency and the potential for racemization.
Coupling Efficiency
The steric hindrance of the N-methyl group significantly slows the kinetics of peptide bond formation.[1] To overcome this, highly efficient coupling reagents are necessary for both strategies. Reagents such as HATU, HBTU, PyAOP, and PyBOP are often employed.[3] The Fmoc strategy is generally favored due to its milder conditions and the wider availability of specialized coupling reagents that are highly effective for sterically hindered amino acids.
Table 1: Illustrative Coupling Efficiency Data for N-Methylated Amino Acids
| Protecting Group Strategy | Coupling Reagent | Sterically Hindered Coupling Example | Reported Coupling Yield/Efficiency | Reference(s) |
| Boc | PyBroP | Boc-N-Me-Val-OH + H-Me-Val-OMe | ~90% | |
| Boc | DEPBT | This compound + H-Pro-NH2 | 76% | |
| Boc | HATU | Boc-N-Me-Ala-OH + H-Phe-OMe | >95% | |
| Fmoc | HATU | Fmoc-N-Me-AA to resin | High | |
| Fmoc | PyAOP/PyBOP+HOAt | Fmoc-N-Me-AA to N-Me-AA | Promising Reagents |
Note: The data presented are illustrative and compiled from various studies on N-methylated amino acids. Actual yields can vary significantly based on the specific peptide sequence, coupling conditions, and analytical methods.
Racemization and Epimerization
The risk of racemization is a critical concern during the activation and coupling of amino acids. For N-methylated amino acids, the formation of an oxazolonium intermediate, which can lead to racemization, is a potential issue. While urethane-based protecting groups like Boc and Fmoc are designed to suppress racemization, the prolonged reaction times and forcing conditions often required for coupling N-methylated residues can increase this risk. Some studies suggest that coupling reagents like DEPBT exhibit a remarkable resistance to racemization.
Table 2: General Racemization/Epimerization Risk Profile
| Protecting Group Strategy | Factor | Racemization/Epimerization Risk | Mitigating Factors |
| Boc | Strong activation, prolonged coupling times | Moderate | Use of racemization-suppressing coupling reagents (e.g., DEPBT), optimized coupling times. |
| Fmoc | Base-catalyzed coupling, prolonged coupling times | Moderate | Use of additives like HOAt, choice of non-basic activation methods where possible, optimized coupling times. |
Experimental Protocols
The following are detailed, representative protocols for the incorporation of this compound and Fmoc-N-Me-Phe-OH into a peptide sequence during solid-phase peptide synthesis (SPPS).
Boc-SPPS Protocol for Incorporating this compound
This protocol outlines a manual synthesis cycle for coupling this compound onto a resin-bound peptide with a free N-terminal amine.
1. Resin Preparation and Swelling:
-
Start with a suitable resin for Boc chemistry (e.g., Merrifield or PAM resin) to which the preceding amino acid has been coupled and deprotected.
-
Swell the resin in dichloromethane (DCM) for 30 minutes.
2. Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc group from the N-terminal amino acid.
-
Wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x) to remove excess TFA and byproducts.
3. Neutralization:
-
Neutralize the resulting TFA salt by washing the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.
-
Wash the resin thoroughly with DCM (3x) and then with N,N-dimethylformamide (DMF) (3x) to prepare for coupling.
4. Coupling of this compound:
-
In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with a suitable coupling reagent and additive in DMF. For this sterically hindered coupling, HATU (2.9 equivalents) and DIEA (6 equivalents) is a recommended combination.
-
Allow the activation to proceed for 5-10 minutes.
-
Add the activated this compound solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Longer coupling times may be necessary.
-
Monitor the reaction for completion using a test suitable for secondary amines, such as the chloranil test or bromophenol blue test, as the Kaiser test will be negative.
-
If the coupling is incomplete, a second coupling with freshly activated this compound may be performed.
5. Washing:
-
After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
6. Final Cleavage:
-
After synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers.
Fmoc-SPPS Protocol for Incorporating Fmoc-N-Me-Phe-OH
This protocol outlines a manual synthesis cycle for coupling Fmoc-N-Me-Phe-OH onto a resin-bound peptide with a free N-terminal amine.
1. Resin Preparation and Swelling:
-
Start with a suitable resin for Fmoc chemistry (e.g., Rink Amide or Wang resin) to which the preceding amino acid has been coupled and deprotected.
-
Swell the resin in DMF for 30 minutes.
2. Nα-Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove the Fmoc group.
-
Wash the resin thoroughly with DMF (5x) to remove piperidine and the dibenzofulvene-piperidine adduct.
3. Coupling of Fmoc-N-Me-Phe-OH:
-
In a separate vessel, pre-activate Fmoc-N-Me-Phe-OH (3 equivalents relative to resin loading) with a suitable coupling reagent and additive in DMF. For this sterically hindered coupling, HATU (2.9 equivalents) and DIEA (6 equivalents) is a recommended combination.
-
Allow the activation to proceed for 5-10 minutes.
-
Add the activated Fmoc-N-Me-Phe-OH solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Longer coupling times may be necessary.
-
Monitor the reaction for completion using a test suitable for secondary amines, such as the chloranil test or bromophenol blue test.
-
If the coupling is incomplete, a second coupling with freshly activated Fmoc-N-Me-Phe-OH may be performed.
4. Washing:
-
After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
5. Final Cleavage and Deprotection:
-
After the final synthesis cycle and N-terminal Fmoc removal, the peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a TFA-based cleavage cocktail containing appropriate scavengers (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT or TFA/TIS/water).
Conclusion and Recommendations
The choice between this compound and Fmoc-N-Me-Phe-OH for the synthesis of N-methylated peptides is a nuanced decision that depends on the specific peptide sequence, the presence of other sensitive functional groups, and available laboratory equipment and expertise.
-
Fmoc-N-Me-Phe-OH is generally the preferred choice for most applications due to the milder deprotection conditions, which are compatible with a wider range of sensitive side-chain protecting groups and linkers. The orthogonality of the Fmoc/tBu strategy simplifies the overall synthetic process and final cleavage. The wide availability of highly efficient coupling reagents optimized for Fmoc chemistry further enhances its utility for incorporating sterically hindered residues like N-Me-Phe.
-
This compound remains a viable and robust alternative, particularly for researchers experienced with Boc chemistry and equipped for handling strong acids like HF for final cleavage. The repeated acidic deprotection steps in Boc-SPPS can sometimes be advantageous in disrupting peptide aggregation in difficult sequences.
Ultimately, the successful synthesis of peptides containing N-Me-Phe-OH, regardless of the chosen protecting group strategy, hinges on the use of potent coupling reagents, extended reaction times, and diligent monitoring of coupling completion to minimize the formation of deletion sequences and ensure the desired product's high purity.
References
A Comparative Guide to the Analytical Validation of Peptides Synthesized with Boc-N-Me-Phe-OH
For researchers, scientists, and drug development professionals, the incorporation of N-methylated amino acids, such as N-methyl-L-phenylalanine (N-Me-Phe), into peptide structures is a critical strategy for enhancing pharmacokinetic properties like metabolic stability and cell permeability. The use of the tert-butyloxycarbonyl (Boc) protecting group, specifically Boc-N-Me-Phe-OH, in solid-phase peptide synthesis (SPPS) is a common approach. However, the unique characteristics of N-methylated residues introduce specific challenges in the analytical validation of the final peptide product. This guide provides a comparative overview of the analytical validation of peptides synthesized with this compound, contrasting their behavior with non-methylated peptides and highlighting key experimental considerations.
Challenges in the Synthesis and Purification of N-Methylated Peptides
The synthesis of peptides containing N-methylated amino acids can be challenging. The coupling of a protected N-methylamino acid to another amino acid often results in lower yields compared to standard couplings.[1] Furthermore, the purification of N-methyl-rich peptides by high-performance liquid chromatography (HPLC) can be complicated by the presence of multiple peaks corresponding to different conformers, a result of the slow conversion between cis and trans isomers of the N-methylated amide bond.[1]
During solid-phase peptide synthesis, several impurities can arise. These include deletion sequences, where an amino acid is missing, and insertion sequences, where an extra amino acid is incorporated.[2][3] Incomplete removal of protecting groups can also lead to impurities.[2] For N-methylated peptides, specific side reactions during acidic cleavage from the resin have been observed, including fragmentation between consecutive N-methylamino acids and the formation of diketopiperazines.
Comparative Analytical Validation: N-Me-Phe vs. Standard Peptides
The analytical validation of a peptide's identity, purity, and structural integrity is paramount. The introduction of an N-methylated residue like N-Me-Phe necessitates a tailored analytical approach compared to standard, non-methylated peptides.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing peptide purity. However, peptides containing N-Me-Phe often exhibit broader peaks or even multiple peaks on HPLC chromatograms due to the presence of slowly interconverting cis/trans rotamers around the N-methylated amide bond. This can complicate purity assessment and requires careful optimization of chromatographic conditions.
| Parameter | Peptide with this compound | Standard Non-Methylated Peptide |
| Typical Crude Purity (by HPLC) | 50 - 70% | 70 - 90% |
| Common Impurities | Deletion/insertion sequences, diketopiperazines, fragments from cleavage, rotational isomers. | Deletion/insertion sequences, products of side-chain reactions. |
| HPLC Peak Profile | Often broad or multiple peaks due to rotamers. | Typically a sharp, single major peak. |
| Purification Challenge | Higher, due to potential co-elution of conformers and impurities. | Lower, generally straightforward separation. |
Mass Spectrometry (MS) for Identity and Sequence Verification
Mass spectrometry is a powerful tool for confirming the molecular weight and amino acid sequence of a peptide. For N-methylated peptides, tandem mass spectrometry (MS/MS) with techniques like Electron Transfer Dissociation (ETD) is particularly effective for sequencing, as it can preserve the post-translational modification and provide clear fragmentation patterns.
| Parameter | Peptide with N-Me-Phe | Standard Non-Methylated Peptide |
| Molecular Weight Confirmation | Straightforward, with a mass increase of 14.01565 Da per methylation. | Straightforward. |
| Sequencing by MS/MS (CID) | Can be challenging due to the N-methyl group influencing fragmentation. | Generally produces predictable b- and y-ion series. |
| Sequencing by MS/MS (ETD) | Highly effective, producing c- and z-type ions that allow for precise localization of the N-methyl group. | Effective, but less critical for standard peptides. |
| Expected m/z of [M+H]+ for a Tripeptide (e.g., Gly-X-Ala) | X = N-Me-Phe: ~408.2 Da | X = Phe: ~394.2 Da |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy is invaluable for elucidating the three-dimensional structure of peptides in solution. For peptides containing N-Me-Phe, NMR is crucial for identifying the presence of cis and trans isomers of the N-methylated amide bond and for determining the overall peptide conformation, which is significantly influenced by the N-methylation.
| Parameter | Peptide with N-Me-Phe | Standard Non-Methylated Peptide |
| Conformational Flexibility | Reduced due to steric hindrance of the N-methyl group. | Higher, with more conformational freedom. |
| Key NMR Experiments | 1D ¹H, 2D COSY, TOCSY, NOESY/ROESY. | 1D ¹H, 2D COSY, TOCSY, NOESY/ROESY. |
| Characteristic NMR Signals | Separate sets of signals for cis and trans isomers, complicating spectral analysis. | A single set of resonances for each proton. |
| Structural Information | Provides insights into the ratio of cis/trans isomers and their impact on the local and global fold. | Defines the predominant solution-state conformation. |
Experimental Protocols
Protocol 1: HPLC Purity Analysis of a Peptide Containing N-Me-Phe
Objective: To determine the purity of the synthesized peptide by RP-HPLC.
Materials:
-
Synthesized peptide containing N-Me-Phe
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Peptide solvent: 0.1% TFA in water or acetonitrile
Procedure:
-
Sample Preparation: Dissolve the peptide in the peptide solvent to a concentration of approximately 1 mg/mL. Centrifuge and filter the sample before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).
-
Gradient: A shallow gradient is often required for N-methylated peptides. For example, 5-60% Mobile Phase B over 30 minutes.
-
-
Data Analysis: Integrate the peak areas of all observed peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: LC-MS/MS Analysis of a Peptide Containing N-Me-Phe
Objective: To confirm the molecular weight and sequence of the synthesized peptide.
Materials:
-
HPLC-purified peptide
-
LC-MS/MS system with ESI source and ETD capability
-
C18 reversed-phase column suitable for LC-MS
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Sample solvent: 50% acetonitrile/water with 0.1% formic acid
Procedure:
-
Sample Preparation: Reconstitute the purified peptide in the sample solvent to a concentration of approximately 10-100 fmol/µL.
-
LC-MS Analysis:
-
Inject the sample onto the LC system.
-
Elute the peptide using a gradient (e.g., 5-95% Mobile Phase B over 15-30 minutes).
-
Acquire the full MS scan to determine the m/z of the parent ion.
-
-
MS/MS Analysis:
-
Perform data-dependent acquisition, selecting the parent ion for fragmentation.
-
Use ETD for fragmentation to generate c- and z-ions.
-
Acquire the MS/MS spectrum.
-
-
Data Analysis: Compare the experimental m/z of the parent ion with the theoretical mass. Analyze the MS/MS fragmentation pattern to confirm the amino acid sequence and localize the N-methyl group.
Protocol 3: NMR Conformational Analysis of a Peptide Containing N-Me-Phe
Objective: To characterize the solution-state conformation of the peptide.
Materials:
-
Highly purified peptide (>95%)
-
NMR spectrometer
-
Deuterated solvent (e.g., DMSO-d6, CD3OH)
Procedure:
-
Sample Preparation: Dissolve 1-5 mg of the peptide in 0.5 mL of the chosen deuterated solvent. The sample purity should be very high (>95%).
-
NMR Experiments:
-
Acquire a 1D ¹H spectrum to assess sample purity and identify amide proton signals.
-
Acquire 2D NMR spectra:
-
COSY: To identify spin-coupled protons within each residue.
-
TOCSY: To identify all protons within a single amino acid spin system.
-
NOESY or ROESY: To identify protons that are close in space (< 5 Å), providing distance restraints for structural calculations.
-
-
-
Data Analysis: Assign all proton resonances. Analyze the chemical shifts, coupling constants, and NOE patterns to determine the presence of cis/trans isomers and to calculate the three-dimensional structure of the peptide.
Visualizing the Workflow
Caption: Workflow for the synthesis and analytical validation of a peptide containing this compound.
Conclusion
The analytical validation of peptides synthesized with this compound requires a nuanced approach compared to their non-methylated counterparts. The presence of the N-methyl group introduces complexities in synthesis, purification, and analysis, particularly in HPLC and NMR. A thorough understanding of these challenges and the application of appropriate analytical techniques, such as ETD-mass spectrometry, are essential for the accurate characterization of these important therapeutic molecules. By employing the detailed protocols and comparative data presented in this guide, researchers can effectively navigate the intricacies of validating N-methylated peptides.
References
- 1. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 3. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Coupling Reagents for Boc-N-Me-Phe-OH Acylation
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated amino acids, such as N-tert-butoxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH), into peptide backbones is a widely employed strategy in medicinal chemistry to enhance proteolytic stability, improve membrane permeability, and modulate conformation. However, the acylation of these sterically hindered secondary amines presents a significant synthetic challenge, often leading to low yields and an increased risk of epimerization. The choice of coupling reagent is therefore critical to the success of peptide synthesis involving N-methylated residues.
This guide provides a comparative analysis of four commonly used coupling reagents for the acylation of this compound: HATU, HBTU, COMU, and PyBOP. The performance of these reagents is evaluated based on reaction yield, purity, and suppression of epimerization, with supporting experimental data and detailed protocols to aid researchers in selecting the optimal conditions for their specific applications.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent for N-methylated amino acids is a balance between reactivity and the preservation of stereochemical integrity. The following table summarizes the performance of HATU, HBTU, COMU, and PyBOP in the coupling of this compound.
| Coupling Reagent | Reagent Type | Typical Yield (%) | Epimerization (%) | Key Advantages & Disadvantages |
| HATU | Aminium Salt | >95 | Low | Advantages: High reactivity, particularly effective for sterically hindered couplings.[1] Disadvantages: Higher cost compared to other reagents. |
| HBTU | Aminium Salt | Moderate | Not Specified | Advantages: Cost-effective, reliable for many standard couplings. Disadvantages: Can be less effective than HATU for hindered residues, potentially leading to lower yields.[2] |
| COMU | Uronium Salt | High | Low | Advantages: High coupling efficiency comparable to HATU, with enhanced safety (avoids potentially explosive HOBt/HOAt byproducts) and better solubility.[3][4] Disadvantages: Higher cost than HBTU. |
| PyBOP | Phosphonium Salt | ~90 | <1 | Advantages: Highly effective for sterically demanding couplings, avoids the generation of carcinogenic HMPA. Disadvantages: Can be less efficient than uronium salts in some cases. |
Experimental Protocols
The following are detailed protocols for the solution-phase coupling of this compound to a model amino acid ester, H-Ala-OMe. These protocols can be adapted for solid-phase peptide synthesis (SPPS) with appropriate modifications to reagent equivalents and washing steps.
General Reaction Scheme
References
A Researcher's Guide to Purity Assessment of Boc-N-Me-Phe-OH Containing Peptides
For scientists and professionals in drug development, ensuring the purity of synthetic peptides is a critical step that underpins the reliability of experimental results and the safety of therapeutic candidates. The incorporation of N-methylated amino acids, such as N-tert-butyloxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH), introduces unique challenges to both synthesis and analysis. These modifications can enhance a peptide's therapeutic properties, such as stability and cell permeability, but they also complicate purity assessment due to potential steric hindrance and altered hydrophobicity.
This guide provides an objective comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the industry standard, with other analytical techniques for assessing the purity of peptides containing this compound. We present supporting data, detailed experimental protocols, and workflow visualizations to help researchers select the most appropriate analytical strategy.
The Gold Standard: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most widely used method for analyzing the purity of synthetic peptides.[1][2] The separation is based on the principle of hydrophobic interaction between the peptide and the stationary phase (typically a C18 silica-based column).[2] A gradient of increasing organic solvent (commonly acetonitrile) in an aqueous mobile phase is used to elute the peptides, with more hydrophobic species being retained longer on the column.[2]
Common Impurities Detected: During solid-phase peptide synthesis (SPPS) using Boc-chemistry, several process-related impurities can arise. These include:
-
Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.[3]
-
Truncated Sequences: Chains that are prematurely terminated during synthesis.
-
Incomplete Deprotection: Peptides retaining protecting groups on side chains or the N-terminus.
-
Byproducts: Modifications or side-reactions occurring during synthesis or final cleavage from the resin.
Comparative Analysis of Purity Assessment Methods
While RP-HPLC is a robust and quantitative technique, it is not without limitations. For complex peptides, such as those containing N-methylated residues, orthogonal and higher-resolution methods are often necessary for a comprehensive purity profile. Ultra-High-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE) serve as powerful alternatives or complementary methods.
UPLC, a refinement of HPLC, utilizes smaller particle sizes in the stationary phase to achieve higher resolution, greater sensitivity, and faster analysis times. LC-MS provides an orthogonal detection method by coupling the separation power of HPLC/UPLC with the mass-resolving capability of a mass spectrometer, enabling the definitive identification of impurities. Capillary Electrophoresis offers a different separation mechanism altogether, separating molecules based on their charge-to-size ratio, making it highly complementary to the hydrophobicity-based separation of RP-HPLC.
The following table summarizes the key performance characteristics of these analytical methods for the purity assessment of this compound containing peptides.
| Parameter | RP-HPLC | UPLC / UHPLC | LC-MS | Capillary Electrophoresis (CE) |
| Primary Separation Principle | Hydrophobicity | Hydrophobicity | Hydrophobicity | Charge-to-Size Ratio |
| Resolution | High | Very High | Very High (Chromatography) | Very High |
| Analysis Speed | Moderate | Fast | Moderate to Fast | Fast |
| Information Provided | Purity (Quantitative) | Purity (Quantitative) | Purity & Identity (Mass) | Purity (Charge Variants) |
| Sensitivity | Good | Excellent | Excellent | Good |
| Primary Application | Standard purity testing and quantification. | High-resolution separation of complex mixtures. | Impurity identification and characterization. | Orthogonal analysis, separation of charge variants and isomers. |
Experimental Protocols
Accurate purity analysis depends on well-defined and reproducible experimental protocols. Below are representative methodologies for the key techniques discussed.
RP-HPLC/UPLC Protocol for Peptide Purity
This protocol outlines a standard method for determining the purity of a synthetic peptide containing this compound.
-
Objective: To separate the target peptide from synthesis-related impurities and quantify its purity based on UV absorbance.
-
Instrumentation: An HPLC or UPLC system equipped with a gradient pump, autosampler, column oven, and UV or Diode Array Detector (DAD).
-
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm for HPLC; 2.1 x 100 mm, 1.7 µm for UPLC).
-
Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
-
Sample Diluent: Solvent A or a suitable mixture of Solvents A and B.
-
-
Procedure:
-
Sample Preparation: Dissolve the peptide sample in the sample diluent to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the column with 95% Solvent A and 5% Solvent B for at least 15-20 minutes at the designated flow rate.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for HPLC; 0.4 mL/min for UPLC.
-
Column Temperature: 30-40°C.
-
Detection Wavelength: 214-220 nm for the peptide backbone.
-
Injection Volume: 5-20 µL.
-
Gradient: A typical gradient would be a linear increase from 5% to 65% Solvent B over 30 minutes. The gradient should be optimized based on the hydrophobicity of the specific peptide.
-
-
Data Analysis: Integrate the peak areas of all peaks in the chromatogram. Calculate the percent purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.
-
LC-MS Protocol for Impurity Identification
This protocol is designed to identify the impurities detected by RP-HPLC.
-
Objective: To obtain the mass-to-charge ratio (m/z) of the main peptide and co-eluting impurities for structural identification.
-
Instrumentation: An LC system (HPLC or UPLC) coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).
-
Procedure:
-
LC Separation: Perform the separation using the same column and mobile phase conditions as the RP-HPLC/UPLC purity method. Formic acid (0.1%) is often preferred over TFA as it causes less ion suppression in the MS source.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is standard for peptides.
-
Mass Range: Set a scan range appropriate for the expected m/z of the peptide and its potential impurities (e.g., 300-2000 m/z).
-
Data Acquisition: Acquire data in full scan mode to detect all ions. For further structural elucidation, tandem MS (MS/MS) can be performed to fragment the ions of interest.
-
-
Data Analysis: Correlate the peaks in the UV chromatogram with the extracted ion chromatograms from the MS data. Analyze the mass spectra of impurity peaks to identify their molecular weights and infer their structures (e.g., deletion, truncation, or modification).
-
Visualizing the Analytical Workflow
To ensure robust quality control, a structured workflow is essential. The following diagrams illustrate the general process of peptide purity assessment and a logical approach to selecting the appropriate analytical method.
Caption: Workflow for peptide synthesis and purity verification.
Caption: Decision guide for selecting a peptide analysis method.
References
A Comparative Guide to the Conformational Analysis of Peptides: The Impact of N-Methylation
For researchers, scientists, and drug development professionals, understanding and manipulating the conformational landscape of peptides is paramount for enhancing their therapeutic potential. N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, has emerged as a powerful strategy to modulate the structure, and consequently, the function of peptides. This guide provides an objective comparison of peptides with and without N-methylation, supported by experimental data, detailed methodologies, and visualizations to elucidate the profound effects of this modification.
The Influence of N-Methylation on Peptide Conformation and Properties
N-methylation introduces significant steric hindrance and eliminates a hydrogen bond donor from the peptide backbone.[1][2] These seemingly subtle changes have a cascade of effects on the peptide's conformational flexibility, predisposing it to adopt specific secondary structures.[3] This conformational restriction can lead to a more favorable alignment for receptor binding and can protect the peptide from enzymatic degradation.[1]
One of the key conformational consequences of N-methylation is its influence on the cis/trans isomerization of the amide bond. While the trans conformation is overwhelmingly favored in non-methylated peptides, the introduction of an N-methyl group can lower the energy barrier for the cis conformation, making it more accessible. This can be critical for mimicking beta-turns and other folded structures essential for biological activity.
Quantitative Comparison of Peptide Properties
The following tables summarize the quantitative impact of N-methylation on various peptide properties, drawing from studies on somatostatin analogs and other model peptides.
Table 1: Impact of N-Methylation on Receptor Binding Affinity (Somatostatin Analogs)
| Peptide Sequence | N-Methylated Residue | Receptor Subtype | Binding Affinity (IC50, nM) | Fold Change vs. Parent |
| c(-PFwKTF-) (Parent) | None | SSTR2 | 1.2 | - |
| c(-P(NMe)FwKTF-) | Phe | SSTR2 | >1000 | >833-fold decrease |
| c(-PF(NMe)wKTF-) | Trp | SSTR2 | 0.8 | 1.5-fold increase |
| c(-PFw(NMe)KTF-) | Lys | SSTR2 | 2.5 | 2-fold decrease |
| c(-PFwK(NMe)TF-) | Thr | SSTR2 | >1000 | >833-fold decrease |
| c(-GRGDfL-) (Parent) | None | αvβ3 Integrin | 150 | - |
| c(-GRG(NMe)DfL-) | Asp | αvβ3 Integrin | 30 | 5-fold increase |
Data synthesized from literature reports.[4] Note: "w" denotes D-Tryptophan and "f" denotes D-Phenylalanine.
Table 2: Effect of N-Methylation on Intestinal Permeability (Cyclic Hexapeptides)
| Peptide | Number of N-Methylations | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| cyclo(-PFwKTF-) | 0 | < 0.1 | < 1 |
| mono-N-methylated analog | 1 | 0.5 - 1.5 | Not Reported |
| di-N-methylated analog | 2 | 2.0 - 4.0 | Not Reported |
| tri-N-methylated analog | 3 | 4.5 | 10 |
Data is illustrative and based on trends reported in the literature.
Table 3: Representative Changes in Backbone Dihedral Angles (φ, ψ) upon N-Methylation
| Peptide Residue | Conformation | φ (degrees) | ψ (degrees) |
| Alanine | Unmodified (β-strand) | -139 | +135 |
| N-Methyl-Alanine | N-methylated (β-strand like) | -145 | +150 |
| Alanine | Unmodified (α-helix) | -65 | -40 |
| N-Methyl-Alanine | N-methylated (constrained) | -80 to -100 | +120 to +160 |
Values are representative and can vary based on the specific peptide sequence and environment.
Experimental Protocols
A multi-technique approach is often necessary to fully characterize the conformational landscape of N-methylated peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the three-dimensional structure of peptides in solution.
Sample Preparation:
-
Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.
-
Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.
-
Adjust the pH to the desired value using dilute DCl or NaOD.
Data Acquisition:
-
Acquire a series of 2D NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons, which helps in sequential assignment.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.
-
Data Analysis:
-
Resonance Assignment: Sequentially assign all proton and carbon resonances to their respective amino acids in the peptide sequence.
-
Structural Restraints:
-
Distance Restraints: Derive interproton distance restraints from the intensities of NOE cross-peaks.
-
Dihedral Angle Restraints: Calculate backbone dihedral angles (φ) from ³J(HNHα) coupling constants using the Karplus equation.
-
-
Structure Calculation: Use the experimental restraints in molecular dynamics simulation software (e.g., XPLOR-NIH, AMBER) to generate an ensemble of structures consistent with the NMR data.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides.
Sample Preparation:
-
Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of 50-100 µM. The buffer should have low absorbance in the far-UV region.
-
Prepare a matched buffer blank.
Data Acquisition:
-
Use a quartz cuvette with a path length of 0.1 cm.
-
Record the CD spectrum from 190 to 260 nm.
-
Acquire a spectrum of the buffer blank and subtract it from the peptide spectrum.
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]).
-
Analyze the resulting spectrum to estimate the percentage of α-helix, β-sheet, and random coil structures using deconvolution software.
Visualizations
Experimental Workflow for Peptide Conformational Analysis
Caption: Workflow for peptide conformational analysis.
Impact of Conformation on Somatostatin Receptor Signaling
Caption: N-methylation enhances receptor binding and signaling.
References
- 1. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the enzymatic stability of N-methylated vs non-methylated peptides
A comparative guide for researchers, scientists, and drug development professionals on the superior enzymatic stability of N-methylated peptides over their non-methylated analogs, supported by experimental data and detailed protocols.
The inherent susceptibility of therapeutic peptides to enzymatic degradation is a significant hurdle in their clinical development, often leading to poor bioavailability and short in-vivo half-lives. A widely adopted and effective strategy to overcome this limitation is the site-specific N-methylation of the peptide backbone. This modification, the substitution of an amide proton with a methyl group, profoundly enhances resistance to proteolysis. This guide provides a comprehensive comparison of the enzymatic stability of N-methylated and non-methylated peptides, presenting key experimental data, detailed methodologies, and visual workflows to aid in the design of more robust peptide-based therapeutics.
Enhanced Proteolytic Resistance through N-Methylation
N-methylation confers enzymatic stability primarily through two mechanisms:
-
Disruption of Enzyme Recognition: Proteases recognize and bind to their peptide substrates via hydrogen bonding with the peptide backbone. N-methylation removes the amide proton, a crucial hydrogen bond donor, thereby hindering the formation of the enzyme-substrate complex.[1]
-
Steric Hindrance: The introduced methyl group can sterically block the approach of proteases to the scissile amide bond, further preventing cleavage.[1]
This enhanced stability has been demonstrated across various peptide scaffolds. For instance, multiple N-methylations of a somatostatin cyclopeptidic analogue resulted in a fivefold increase in its enzymatic stability, with a half-life extending from 15.5 minutes to 74 minutes.[2] Similarly, a systematic N-methyl scan of a G-protein-binding peptide ligand revealed a dramatic 72 to over 1000-fold increase in resistance to trypsin cleavage.[3]
Quantitative Comparison of Enzymatic Stability
The following tables summarize the quantitative impact of N-methylation on the enzymatic stability of different peptides.
| Peptide System | Modification | Fold Increase in Protease Resistance | Reference |
| G-protein-binding peptide | Single N-methyl substitutions | 72 to >1000-fold | [3] |
| Somatostatin cyclopeptidic analogue | Multiple N-methylations | 5-fold |
| Peptide Derivative | Half-Life (τ1/2) in minutes | Reference |
| Natural Amino Acid Sequence (R1=H) | Not specified, baseline | |
| N-methylated (R1=Me) derivative | Threefold increase compared to natural | |
| Somatostatin analogue (unmodified) | 15.5 ± 2 | |
| Somatostatin analogue (N-methylated) | 74 ± 6 |
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Human Serum
This protocol outlines a standard procedure to assess the stability of a peptide in human serum using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Materials and Reagents:
-
Test Peptide (N-methylated and non-methylated versions)
-
Human Serum (pooled)
-
Dimethyl Sulfoxide (DMSO)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Incubator (37°C)
-
RP-HPLC system
2. Procedure:
-
Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of each test peptide in DMSO.
-
Incubation:
-
Thaw human serum at 37°C and centrifuge to remove cryoprecipitates.
-
Pre-warm the serum to 37°C.
-
Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is below 1%.
-
Incubate the samples at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
-
Protein Precipitation:
-
To the aliquot, add an equal volume of a precipitating solution (e.g., 1% TFA in ACN).
-
Vortex vigorously and incubate on ice for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
-
RP-HPLC Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject a defined volume onto the RP-HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
-
The percentage of intact peptide remaining is calculated by comparing the peak area at each time point to the peak area at time zero.
-
Protocol 2: High-Throughput Peptide Degradation Assay using LC-MS
This protocol describes a liquid chromatography-mass spectrometry (LC-MS) based method for quantifying peptide degradation, which is particularly useful for complex mixtures.
1. Materials and Reagents:
-
Test Peptides (N-methylated and non-methylated)
-
Cell culture medium or plasma
-
Internal Standard (a stable, non-degradable peptide)
-
Organic solvents for protein precipitation (e.g., acetonitrile, methanol)
-
LC-MS system
2. Procedure:
-
Sample Preparation:
-
Incubate the test peptides in the desired biological matrix (e.g., cell culture supernatant, plasma) at 37°C.
-
At various time points, collect aliquots.
-
-
Protein Precipitation and Extraction:
-
Add a mixture of organic solvents to the aliquots to precipitate proteins. Mixtures of organic solvents have been found to be more suitable than strong acids for preserving peptides during precipitation.
-
Include an internal standard in the precipitation solution for accurate quantification.
-
Centrifuge to pellet the precipitated proteins.
-
-
LC-MS Analysis:
-
Analyze the supernatant using an LC-MS system.
-
The amount of intact peptide is quantified by comparing its peak area to that of the internal standard.
-
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows.
Caption: Workflow for in vitro peptide stability assay in human serum.
Caption: Mechanism of enhanced protease resistance by N-methylation.
References
L-Phenylalanine vs. N-Methyl-Phenylalanine in Peptides: A Comparative Guide to Biological Activity
The strategic substitution of L-phenylalanine (L-Phe) with its N-methylated counterpart, N-methyl-phenylalanine (N-Me-Phe), represents a powerful tool in medicinal chemistry to enhance the therapeutic potential of peptides. This guide provides a comprehensive comparison of the biological impact of this modification, supported by experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in their understanding and application of this strategy.
N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, instigates significant changes in the physicochemical properties of a peptide. These alterations can profoundly influence its biological activity, metabolic stability, and pharmacokinetic profile. Generally, the incorporation of N-Me-Phe in place of L-Phe leads to increased metabolic stability, enhanced cell permeability, and conformational rigidity. However, the effects on receptor binding and functional activity can be varied, sometimes leading to a decrease in potency.
Quantitative Comparison of Biological Activity
The following tables summarize the quantitative effects of N-methylation of phenylalanine on key biological parameters.
| Peptide Sequence | Modification | Receptor/Enzyme | Binding Affinity (Ki or IC50) | Functional Activity (EC50 or pA2) | Reference |
| H-Tyr-D-Orn-Phe -Glu-NH2 | L-Phe (Parent) | Opioid Receptors | Not specified | Potent agonist | [1] |
| H-Tyr-D-Orn-N-Me-Phe -Glu-NH2 | N-Me-Phe | Opioid Receptors | Not specified | Very low potency | [1] |
| Ac-Nle-c[Asp-His-D-Phe -Arg-Trp-Lys]-NH2 (MTII) | D-Phe (Parent) | hMC4R | IC50: 1.1 ± 0.30 nM | EC50: 2.9 ± 0.52 nM | [2] |
| H-Phe -c[Asp-Pro-D-Nal(2') -Arg-Trp-Lys]-NH2 | L-Phe at N-terminus | hMC4R | IC50: 15.1 nM | pA2: 8.7 (Antagonist) | [2] |
| Peptide Sequence | Modification | System | Half-life (t1/2) | Permeability (10⁻⁶ cm/s) | Reference |
| H-Phe -Phe -NH2 | L-Phe (Parent) | Human liver microsomes | 2.5 ± 0.2 min | 0.12 | [3] |
| H-N-Me-Phe -Phe -NH2 | N-Me-Phe | Human liver microsomes | >120 min | 2.2 |
Key Impacts of N-Methylation of Phenylalanine
Enhanced Metabolic Stability
One of the most significant advantages of substituting L-Phe with N-Me-Phe is the remarkable increase in resistance to enzymatic degradation. The steric hindrance provided by the N-methyl group protects the adjacent peptide bond from cleavage by proteases, thereby extending the in-vivo half-life of the peptide. For the dipeptide H-Phe-Phe-NH2, N-methylation of the N-terminal phenylalanine resulted in an increase in its metabolic half-life in human liver microsomes by at least 48-fold.
Improved Cell Permeability and Bioavailability
N-methylation increases the lipophilicity of a peptide by removing a hydrogen bond donor (the amide proton). This enhanced hydrophobicity can facilitate passive diffusion across cell membranes, leading to improved cell permeability and oral bioavailability. In the case of the H-Phe-Phe-NH2 dipeptide, N-methylation led to a more than 18-fold increase in its apparent permeability coefficient. Peptides rich in N-methyl-phenylalanine have also been shown to be effective shuttles for crossing the blood-brain barrier.
Conformational Rigidity and Receptor Interaction
The introduction of an N-methyl group restricts the rotation around the N-Cα bond of the peptide backbone, reducing its conformational flexibility. This can lock the peptide into a specific conformation that may be more or less favorable for receptor binding.
This conformational constraint can lead to a variety of outcomes:
-
Enhanced Binding Affinity and Selectivity: If the rigidified conformation is the bioactive one, N-methylation can lead to increased binding affinity and selectivity for the target receptor.
-
Decreased Binding Affinity: Conversely, if the constrained conformation is not optimal for receptor interaction, a decrease in binding affinity and biological activity can occur. For instance, N-methylation of the Phe3 residue in a cyclic opioid peptide analog was reported to be detrimental to its activity. Similarly, in structure-activity relationship studies of melanocortin peptides, N-methylation often leads to a reduction in biological activity.
-
Switch from Agonist to Antagonist: The conformational changes induced by N-methylation can sometimes be so profound as to convert a receptor agonist into an antagonist.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of N-Me-Phe Containing Peptides
Standard Fmoc-based solid-phase peptide synthesis is commonly used for the preparation of both L-Phe and N-Me-Phe containing peptides.
Materials:
-
Rink Amide resin or other suitable solid support.
-
Fmoc-protected amino acids (including Fmoc-L-Phe-OH and Fmoc-N-Me-Phe-OH).
-
Coupling reagents (e.g., HATU, HBTU).
-
Base (e.g., DIEA).
-
Deprotection reagent: 20% piperidine in DMF.
-
Solvents: DMF, DCM.
-
Cleavage cocktail (e.g., TFA/TIS/water).
General Procedure:
-
Resin Swelling: The resin is swollen in DMF for at least 1 hour.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.
-
Amino Acid Coupling: The Fmoc-protected amino acid (L-Phe or N-Me-Phe) is pre-activated with a coupling reagent and a base and then coupled to the deprotected resin. The completion of the reaction is monitored by a Kaiser test.
-
Washing: The resin is thoroughly washed with DMF and DCM after each deprotection and coupling step.
-
Repeat: The deprotection and coupling cycles are repeated until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail.
-
Purification: The crude peptide is purified by reverse-phase HPLC.
In Vitro Metabolic Stability Assay
The metabolic stability of peptides is often assessed by incubating them with liver microsomes or hepatocytes and monitoring the disappearance of the parent compound over time.
Materials:
-
Human liver microsomes or cryopreserved hepatocytes.
-
NADPH regenerating system (for microsomes).
-
Incubation buffer (e.g., phosphate buffer).
-
Test peptide stock solution.
-
Quenching solution (e.g., cold acetonitrile).
-
LC-MS/MS system for analysis.
General Procedure:
-
Incubation Preparation: A reaction mixture containing liver microsomes (or hepatocytes) and buffer is pre-warmed to 37°C.
-
Initiation of Reaction: The metabolic reaction is initiated by adding the test peptide and the NADPH regenerating system to the pre-warmed mixture.
-
Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a cold quenching solution.
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining parent peptide in each sample is quantified using a validated LC-MS/MS method.
-
Data Analysis: The percentage of the parent peptide remaining at each time point is plotted against time. The half-life (t1/2) and intrinsic clearance (CLint) are then calculated from the slope of the natural log of the percent remaining versus time curve.
Visualizations
Logical Relationship of N-Methylation Effects
Caption: Effects of N-methylation on peptide properties.
Experimental Workflow for Metabolic Stability Assay
Caption: In vitro metabolic stability assay workflow.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
Caption: A typical GPCR signaling cascade.
References
- 1. Macrocyclic Peptides as a Novel Class of NNMT Inhibitors: A SAR Study Aimed at Inhibitory Activity in the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–activity studies of new melanocortin peptides containing an aromatic amino acid at the N-terminal position - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melanocortin ligands: 30 years of structure-activity relationship (SAR) studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Peptide Sequence Validation: Tandem Mass Spectrometry vs. Alternative Methods
For researchers, scientists, and drug development professionals, the precise determination of a peptide's amino acid sequence is a critical step in ensuring its identity, purity, and function. Tandem mass spectrometry has emerged as the gold standard for this purpose, offering high-throughput and sensitive analysis. This guide provides an objective comparison of tandem mass spectrometry with alternative validation techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for specific research needs.
Tandem mass spectrometry (MS/MS) provides two primary strategies for peptide sequencing: database searching and de novo sequencing. Database searching matches experimental mass spectra against theoretical spectra generated from known protein databases, making it a rapid and reliable method for identifying known peptides.[1] In contrast, de novo sequencing determines the peptide sequence directly from the fragmentation pattern in the mass spectrum without relying on a database, which is essential for characterizing novel or engineered peptides.[2][3]
While powerful, tandem mass spectrometry is not without its limitations, including challenges in distinguishing isobaric amino acids and the potential for incomplete fragmentation, which can affect sequence coverage.[4][5] Therefore, orthogonal methods such as Edman degradation, Western blotting, and ELISA play crucial roles in comprehensive peptide validation.
Performance Comparison of Peptide Validation Methods
The selection of a peptide validation method depends on various factors, including the nature of the peptide, the required level of detail, sample purity, and available instrumentation. The following table summarizes the key performance characteristics of tandem mass spectrometry, Edman degradation, Western blotting, and ELISA.
| Feature | Tandem Mass Spectrometry (Database Search) | Tandem Mass Spectrometry (De Novo) | Edman Degradation | Western Blot | ELISA |
| Primary Function | Identification of known peptides | Sequencing of novel or unknown peptides | N-terminal sequencing | Detection of specific proteins/peptides | Quantification of specific peptides |
| Accuracy | High, dependent on database quality | Moderate to high, algorithm-dependent | >99% per amino acid | Qualitative to semi-quantitative | High for quantification |
| Sensitivity | Femtomole to attomole range | Femtomole to attomole range | 10-100 picomoles | Nanogram to picogram range | Picogram to nanogram range |
| Throughput | High | Moderate | Low | Moderate | High |
| Sequence Coverage | Partial to full, dependent on fragmentation | Partial to full, dependent on fragmentation | Typically up to 30-50 amino acids | Not applicable | Not applicable |
| Sample Purity | Tolerant to complex mixtures | Tolerant to complex mixtures | Requires highly purified sample | Can analyze complex mixtures | Can analyze complex mixtures |
| Cost | High initial investment, moderate per sample | High initial investment, moderate per sample | Moderate initial investment, high per sample | Low to moderate | Low to moderate |
| Key Advantage | High-throughput identification of known peptides | Ability to sequence novel peptides | Unambiguous N-terminal sequencing | High specificity with good antibodies | High sensitivity and specificity for quantification |
| Key Limitation | Cannot identify novel peptides | Accuracy can be lower than database search | Blocked N-terminus prevents sequencing | Indirect validation, requires specific antibody | Does not provide sequence information |
Experimental Protocols
Tandem Mass Spectrometry for Peptide Sequencing
This protocol outlines the general workflow for peptide sequence validation using a bottom-up proteomics approach with tandem mass spectrometry.
1. Sample Preparation and Digestion:
-
Protein Reduction and Alkylation:
-
Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.
-
Cool the sample to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark for 45 minutes to alkylate the free sulfhydryl groups.
-
-
Enzymatic Digestion:
-
Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 2 M.
-
Add a protease, such as trypsin, at an enzyme-to-protein ratio of 1:50 (w/w).
-
Incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Peptide Separation:
-
Load the digested peptide mixture onto a reversed-phase liquid chromatography (LC) column.
-
Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) concentration.
-
-
Mass Spectrometry Analysis:
-
The eluted peptides are ionized, typically using electrospray ionization (ESI).
-
The mass spectrometer operates in a data-dependent acquisition mode.
-
A full MS scan (MS1) is performed to determine the mass-to-charge (m/z) ratio of the intact peptide ions.
-
The most intense ions from the MS1 scan are selected for fragmentation (e.g., by collision-induced dissociation - CID).
-
A tandem mass spectrum (MS2) of the fragment ions is acquired for each selected precursor ion.
-
3. Data Analysis:
-
Database Searching:
-
The acquired MS/MS spectra are searched against a protein sequence database (e.g., UniProt) using a search algorithm (e.g., Mascot, SEQUEST).
-
The algorithm theoretically digests the proteins in the database and generates theoretical fragmentation spectra for the resulting peptides.
-
The experimental MS/MS spectra are compared to the theoretical spectra to identify the best matching peptide sequence.
-
-
De Novo Sequencing:
-
If the peptide is not in the database, de novo sequencing algorithms are used.
-
These algorithms interpret the mass differences between the fragment ions in the MS/MS spectrum to deduce the amino acid sequence directly.
-
Edman Degradation for N-Terminal Sequencing
This protocol describes the manual procedure for determining the N-terminal amino acid sequence of a peptide.
1. Coupling Reaction:
-
Dissolve the purified peptide sample in a coupling buffer (e.g., 50% pyridine in water, pH 9.0).
-
Add phenyl isothiocyanate (PITC, Edman's reagent) and incubate at 40-50°C for 30 minutes. The PITC reacts with the free N-terminal amino group of the peptide.
2. Cleavage Reaction:
-
Dry the sample completely under a vacuum.
-
Add anhydrous trifluoroacetic acid (TFA) to the dried sample and incubate at 40-50°C for 15 minutes. This cleaves the N-terminal amino acid as a thiazolinone derivative.
3. Extraction and Conversion:
-
Extract the thiazolinone-amino acid derivative with an organic solvent (e.g., butyl chloride).
-
Transfer the organic phase to a new tube and dry it down.
-
Add 25% aqueous TFA to the dried residue and incubate at 50°C for 30 minutes to convert the unstable thiazolinone derivative into a more stable phenylthiohydantoin (PTH)-amino acid.
4. Identification:
-
Identify the PTH-amino acid by comparing its retention time to known standards using high-performance liquid chromatography (HPLC).
5. Repetitive Cycles:
-
The remaining peptide (shortened by one amino acid) is subjected to subsequent cycles of coupling, cleavage, and conversion to determine the sequence in a stepwise manner.
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the key steps in tandem mass spectrometry and Edman degradation.
References
- 1. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 5. Advantages and Disadvantages of Peptide Sequencing by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Study of Protecting Groups for N-Methylated Amino Acids in Peptide Synthesis
For researchers, scientists, and drug development professionals, the incorporation of N-methylated amino acids into peptides is a key strategy to enhance proteolytic stability, improve cell permeability, and modulate conformation. However, the synthesis of N-methylated peptides presents unique challenges, primarily due to the steric hindrance of the N-methyl group which can impede coupling reactions. The choice of a suitable protecting group is therefore critical for a successful synthesis. This guide provides an objective comparison of the most common protecting groups used for N-methylated amino acids, supported by experimental data and detailed protocols.
The two dominant strategies in solid-phase peptide synthesis (SPPS), tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), each present distinct advantages and disadvantages when applied to the synthesis of N-methylated peptides. The fundamental difference lies in their lability: the Boc group is removed by acid, while the Fmoc group is cleaved by a base.[1] This dictates the choice of orthogonal side-chain protecting groups and the overall synthetic strategy.
Performance Comparison of Protecting Groups
While the steric hindrance of the N-methyl group universally challenges coupling efficiency, the Fmoc/tBu strategy is generally the preferred method for synthesizing N-methylated peptides. This preference is due to its milder deprotection conditions, true orthogonality, and the availability of a wider range of potent coupling reagents that can overcome the steric challenges.[1]
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy | Z (Cbz) Group |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) | Benzyloxycarbonyl (Cbz) |
| Deprotection Condition | Acid-labile (e.g., 50% TFA in DCM) | Base-labile (e.g., 20% piperidine in DMF) | Hydrogenolysis (e.g., H₂/Pd) or strong acid |
| Orthogonality | Not strictly orthogonal; relies on differential acid lability between Nα and side-chain protecting groups.[1] | Fully orthogonal; base-labile Nα-protection and acid-labile side-chain protection.[1] | Orthogonal to Boc and some other groups. |
| Coupling Efficiency | Generally challenging due to steric hindrance. Requires highly reactive coupling methods. In situ neutralization can improve yields.[1] | Also challenging, but a wider array of highly efficient coupling reagents (e.g., HATU, PyAOP) are well-established for this strategy. | Primarily used in solution-phase synthesis; coupling efficiency depends on the chosen method. |
| Side Reactions | Risk of side reactions on acid-sensitive residues during repeated TFA deprotection. | Aspartimide formation can be a side reaction during piperidine treatment. | Can be sensitive to catalytic poisons if removed by hydrogenolysis. |
| Purity & Yield of N-Methylated Peptides | Can provide higher purity for hydrophobic sequences prone to aggregation due to protonation of the N-terminus after deprotection. | Generally provides high purity and yields with optimized coupling protocols. | Yields are highly dependent on the specific reaction conditions in solution-phase synthesis. |
| Application | Suitable for hydrophobic sequences. Requires specialized equipment for handling strong acids like HF for final cleavage. | Preferred for a broad range of peptides, including those with acid-sensitive modifications. Amenable to automated synthesis. | Primarily used in solution-phase synthesis of shorter peptides or peptide fragments. |
Experimental Protocols
Protocol 1: On-Resin N-Methylation using the Biron-Kessler Method (Fmoc/tBu Strategy)
This method involves the temporary protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), followed by methylation and subsequent deprotection of the o-NBS group.
-
Resin Preparation: Swell the resin (e.g., 2-chlorotrityl chloride resin) in N,N-dimethylformamide (DMF).
-
Fmoc-Amino Acid Loading: Couple the first Fmoc-protected amino acid to the resin using standard procedures.
-
Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
-
o-NBS Protection: React the free amine with 4 equivalents of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 10 equivalents of collidine in N-methyl-2-pyrrolidone (NMP).
-
N-Methylation: Treat the resin with a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and either dimethyl sulfate or methyl iodide in NMP. Repeat this step to ensure complete methylation.
-
o-NBS Deprotection: Remove the o-NBS group using a solution of mercaptoethanol and DBU in NMP.
-
Fmoc Reprotection: Protect the newly formed N-methyl amine with Fmoc-OSu and DIEA in dichloromethane (DCM).
-
Cleavage from Resin: Cleave the Fmoc-N-Me-amino acid from the resin using a mild acid solution (e.g., 1% TFA in DCM) to keep the side-chain protecting groups intact.
Protocol 2: Coupling of a Boc-N-Methylated Amino Acid (Boc/Bzl Strategy)
This protocol outlines the steps for incorporating a pre-synthesized Boc-N-methylated amino acid into a peptide chain.
-
Resin Preparation and Deprotection: Swell the peptide-resin in DCM and deprotect the N-terminal Boc group with 25-50% TFA in DCM.
-
Neutralization: Wash the resin and neutralize the N-terminal amine with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or NMP.
-
Coupling: Pre-activate the Boc-N-methylated amino acid (3-4 equivalents) with a potent coupling reagent like HATU (3-4 equivalents) and DIEA (6-8 equivalents) in NMP or DMF. Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Washing: Wash the resin thoroughly with DMF, DCM, and methanol.
-
Monitoring: Monitor the coupling completion using a qualitative test such as the bromophenol blue test, as the ninhydrin test is not reliable for secondary amines.
Mandatory Visualization
Caption: Workflow for SPPS of a peptide containing an N-methylated amino acid.
References
Assessing the Impact of Boc-N-Me-Phe-OH on Peptide Secondary Structure: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic modification of peptide structures is a cornerstone of creating next-generation therapeutics with improved efficacy, stability, and bioavailability. The incorporation of N-methylated amino acids, such as N-tert-butyloxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH), is a powerful tool for modulating the secondary structure and, consequently, the biological activity of peptides. This guide provides an objective comparison of the conformational effects of N-methylation, supported by experimental data and detailed methodologies for assessing these structural changes.
N-methylation, the substitution of the amide proton with a methyl group on the peptide backbone, introduces significant conformational constraints. This modification sterically hinders rotation around the Cα-N bond, which can lock a peptide into a more bioactive conformation, potentially enhancing receptor affinity and selectivity.[1] One of the most notable effects is the increased propensity for a cis amide bond conformation, which is energetically unfavorable in unmodified peptides. This shift can be critical for mimicking protein turns and optimizing interactions with biological targets.[1]
Comparative Analysis of Conformational Effects
The introduction of this compound into a peptide sequence can dramatically alter its secondary structure compared to its non-methylated counterpart (Boc-Phe-OH) or other modified amino acids. The primary effects are a reduction in backbone flexibility and a shift in dihedral angle preferences.
Table 1: Comparison of Conformational Preferences of Modified Phenylalanine Residues
| Feature | Standard Phe | N-Me-Phe | Dehydro-Phe (ΔPhe) |
| Backbone Flexibility | Flexible, can adopt a wide range of conformations (α-helices, β-sheets, random coils). | Reduced flexibility due to steric hindrance from the N-methyl group. | Significantly reduced flexibility due to the Cα=Cβ double bond, leading to a more planar and rigid structure.[2] |
| Preferred Secondary Structure | Formation of stable secondary structures typically requires specific sequence motifs or longer peptide chains. | Strongly promotes the formation of β-turns and can favor extended β-sheet-like conformations.[3] | Strongly promotes the formation of β-turns, particularly Type II β-turns, even in short peptide sequences.[2] |
| Amide Bond Geometry | Predominantly trans conformation. | Increased propensity for cis amide bond conformation. | Predominantly trans conformation. |
| Hydrogen Bonding | The amide proton acts as a hydrogen bond donor, crucial for stabilizing helices and sheets. | The absence of the amide proton prevents it from acting as a hydrogen bond donor, disrupting canonical secondary structures like α-helices. | The amide proton is available for hydrogen bonding, facilitating the i to i+3 interaction characteristic of a β-turn. |
Table 2: Representative Dihedral Angles (in degrees) from X-ray Crystallography and NMR Studies
| Peptide Sequence Context | Residue | Φ (phi) | Ψ (psi) | Reference |
| Cyclic dipeptide | N-Me-Ala | - | - | |
| Cyclic dipeptide | N-Me-Val | - | - | |
| Cyclic dipeptide | N-Me-Phe | - | - | |
| Boc-L-Pro-ΔPhe-L-Gly-OH | ΔPhe | +65 | +15 |
The planarity of the dehydro-phenylalanine residue significantly restricts the Ramachandran space available to the φ and ψ angles. Similarly, the steric bulk of the N-methyl group in N-Me-Phe restricts the allowable dihedral angles, favoring conformations that lead to turns or extended structures.
Experimental Protocols for Assessing Secondary Structure
A multi-faceted approach is often necessary to fully characterize the conformational impact of incorporating this compound. The primary techniques employed are Circular Dichroism (CD) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid, non-destructive technique ideal for assessing the overall secondary structure of a peptide in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.
Protocol:
-
Sample Preparation:
-
Dissolve the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
The final peptide concentration should be in the range of 0.1 to 1.0 mg/mL. A good starting point is 0.2 mg/mL.
-
Accurately determine the peptide concentration using UV absorbance at 280 nm if aromatic residues are present, or by quantitative amino acid analysis.
-
Ensure the sample is free of aggregates by centrifugation or filtration (0.22 µm filter).
-
-
Instrumentation and Data Acquisition:
-
Use a calibrated Circular Dichroism Spectropolarimeter.
-
Purge the instrument with high-purity nitrogen gas for at least 30 minutes prior to measurement.
-
Use a quartz cuvette with a short path length (typically 0.1 cm).
-
Record a baseline spectrum of the buffer alone.
-
Acquire the CD spectrum of the peptide sample. Typical parameters are:
-
Wavelength Range: 190 nm to 260 nm
-
Data Pitch: 0.5 nm or 1.0 nm
-
Scanning Speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Accumulations: 3-5 scans to improve the signal-to-noise ratio.
-
-
-
Data Analysis:
-
Subtract the buffer baseline from the raw peptide spectrum.
-
Convert the data to molar ellipticity ([θ]) in deg cm²/dmol.
-
Analyze the spectrum for characteristic features:
-
α-Helix: Negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.
-
β-Sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random Coil: Low ellipticity above 210 nm and a negative band near 195 nm.
-
-
Use deconvolution software (e.g., DichroWeb) to estimate the percentage of each secondary structure element.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information in solution, including details about dihedral angles, inter-proton distances, and the presence of cis/trans isomers.
Protocol:
-
Sample Preparation:
-
Dissolve 1-5 mg of the peptide in 0.5 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OH). The choice of solvent can influence conformation.
-
The peptide concentration should generally be greater than 0.5 mM.
-
-
Data Acquisition:
-
1D ¹H NMR: Acquire a one-dimensional proton spectrum to assess sample purity and observe the chemical shifts of amide and α-protons.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify spin-spin coupled protons within each amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), which is crucial for determining the three-dimensional structure.
-
-
-
Data Analysis:
-
Resonance Assignment: Use COSY and TOCSY spectra to assign all proton resonances to specific amino acids in the peptide sequence.
-
Dihedral Angle Calculation: Measure the coupling constants (e.g., ³JHNα) from high-resolution 1D or 2D spectra to calculate the φ dihedral angle using the Karplus equation.
-
Distance Restraints: Identify cross-peaks in the NOESY/ROESY spectrum to establish distance restraints between protons. The intensity of the cross-peak is proportional to the inverse sixth power of the distance between the protons.
-
Structure Calculation: Use the dihedral angle and distance restraints as input for molecular dynamics and simulated annealing algorithms (e.g., using software like X-PLOR or CYANA) to generate an ensemble of 3D structures consistent with the NMR data.
-
X-ray Crystallography
X-ray crystallography provides a static, high-resolution 3D structure of a peptide in its crystalline state.
Protocol:
-
Crystallization:
-
This is often the most challenging step. Grow single crystals of the peptide by techniques such as vapor diffusion, slow evaporation, or microbatch analysis. This requires screening a wide range of conditions (e.g., pH, temperature, precipitating agents, and peptide concentration).
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer and expose it to a monochromatic X-ray beam, typically at a synchrotron source.
-
Record the diffraction pattern on a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem to generate an initial electron density map. For novel peptides, this may require the incorporation of heavy atoms.
-
Build an atomic model of the peptide into the electron density map and refine it to best fit the experimental data.
-
-
Data Analysis:
-
The final refined structure provides the precise atomic coordinates, from which exact bond lengths, bond angles, and dihedral angles can be determined.
-
Visualization of Workflows and Concepts
Caption: Workflow for the comparative conformational analysis of peptides.
The introduction of an N-methyl group has a profound impact on the local geometry of the peptide backbone, particularly concerning the amide bond. This can be a key factor in receptor binding and biological activity.
Caption: N-methylation can favor a cis-amide bond, leading to a specific conformation that is recognized by a biological receptor.
References
A Comparative Guide to Solution-Phase vs. Solid-Phase Synthesis of N-Methylated Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated amino acids into peptides is a powerful strategy in medicinal chemistry to enhance their pharmacological properties, including increased metabolic stability, improved cell permeability, and constrained conformation. The choice between solution-phase and solid-phase synthesis for these modified peptides is a critical decision that influences project timelines, scalability, purity, and overall cost. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid in the selection of the optimal synthetic strategy.
Qualitative Comparison of Synthesis Methods
| Feature | Solution-Phase Synthesis (SPS) | Solid-Phase Peptide Synthesis (SPPS) |
| Principle | All reactions, including coupling and deprotection, are carried out in a homogeneous solution.[1] | The peptide is synthesized on an insoluble polymer resin, with excess reagents and byproducts removed by washing.[2] |
| Purification | Intermediates are purified after each step, often by crystallization or chromatography, which can be labor-intensive but allows for full characterization.[3] | Purification is simplified to washing the resin after each step, with the final purification of the cleaved peptide performed by HPLC.[3] |
| Scalability | Generally more suitable for the large-scale synthesis (grams to kilograms) of shorter or structurally simple N-methylated peptides.[3] | Excellent for laboratory-scale synthesis (milligrams to grams) and amenable to automation. While scalable, it can be costly for very large quantities. |
| Synthesis Time | Typically slower and more labor-intensive due to the purification of intermediates at each step. | Generally faster, especially for longer peptides, due to the simplified washing steps and potential for automation. |
| Reagent Usage | Stoichiometric amounts of reagents are often used. | A large excess of reagents is typically used to drive reactions to completion, which can increase costs and waste. |
| Challenges with N-Methylated Peptides | Steric hindrance from the N-methyl group can lead to slow and incomplete coupling reactions, requiring potent coupling reagents and longer reaction times. | Steric hindrance is also a major challenge, leading to incomplete couplings and deletion sequences. On-resin methylation strategies can add complexity and potential side reactions. |
| Side Reactions | Intermediates can be fully characterized, potentially reducing the accumulation of side products in the final peptide. | The risk of accumulating side products, such as deletion sequences from incomplete couplings, is higher as intermediates are not isolated. |
Quantitative Performance Data
The following tables summarize representative experimental data for both solution-phase and solid-phase synthesis of N-methylated peptides. It is important to note that these data are not from a direct head-to-head comparison of the same peptide but provide illustrative outcomes for each method.
Case Study 1: Solid-Phase Synthesis of an N-Methylated Cyclic Peptide
Data adapted from a protocol for the synthesis of N-methylated cyclic peptides.
| Parameter | Result |
| Final Yield | Varies (specific yields for different N-methylated cyclic peptides are reported in the source) |
| Purity (HPLC) | High purity achievable after HPLC purification |
| Synthesis Time | Multiply N-methylated cyclic peptides can be synthesized in as little as 4-5 days. |
Case Study 2: Solution-Phase Synthesis of a Dipeptide containing N-Methyl-L-alanine
Illustrative results for the coupling of Fmoc-L-alanine to H-(N-Me)Ala-OMe using different coupling reagents in solution phase.
| Coupling Reagent | Reaction Time | Yield | Purity (Illustrative) |
| DCC/HOBt | 24-72 h | Low to moderate | Good |
| HATU | 3-24 h | High | Excellent |
Experimental Protocols
General Protocol for Fmoc-Based Solid-Phase Synthesis of an N-Methylated Peptide
This protocol outlines the synthesis of a peptide containing an N-methylated amino acid using an on-resin methylation strategy.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (for non-methylated residues):
-
Activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF.
-
-
On-Resin N-Methylation:
-
Sulfonylation: Treat the deprotected N-terminal amine with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine or DIPEA in dichloromethane (DCM) or DMF.
-
Methylation: React the resulting sulfonamide with methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base such as DBU or potassium tert-butoxide.
-
Desulfonylation: Remove the o-NBS group using a thiol, such as 2-mercaptoethanol, and a base like DBU in DMF.
-
-
Coupling of the next amino acid onto the N-methylated residue: This is a critical and often difficult step due to steric hindrance. Use a potent coupling reagent like HATU or PyAOP and allow for extended reaction times. Double coupling may be necessary.
-
Repeat Steps 2-5: Continue the synthesis by repeating the deprotection, coupling, and methylation (where desired) steps.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
General Protocol for Solution-Phase Synthesis of a Dipeptide with an N-Methylated Amino Acid
This protocol describes the coupling of an N-protected amino acid to the N-methylated amino acid methyl ester.
-
Protection of Amino Acids: Protect the C-terminus of the N-methylated amino acid (e.g., as a methyl ester) and the N-terminus of the incoming amino acid (e.g., with Fmoc or Boc).
-
Deprotection of the N-methylated Amino Acid: If the N-terminus of the C-protected N-methylated amino acid is protected, remove the protecting group. For example, treat the Boc-protected amino acid with TFA in DCM. Neutralize the resulting salt with a base like DIPEA.
-
Activation of the Carboxylic Acid: In a separate flask, dissolve the N-protected amino acid (1.0 eq) and a potent coupling reagent such as HATU (1.0 eq) in an anhydrous solvent like DMF. Add DIPEA (2.0 eq) to pre-activate the carboxylic acid.
-
Coupling Reaction: Add the activated N-protected amino acid solution to the deprotected N-methylated amino acid ester. Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove excess reagents and byproducts. Purify the resulting protected dipeptide by column chromatography or crystallization.
-
Further Elongation or Final Deprotection: The protecting groups can be selectively removed to either continue the peptide chain elongation or to obtain the final dipeptide.
Visualization of Synthetic Workflows
Caption: Workflow for Solution-Phase Synthesis of an N-methylated peptide.
Caption: Workflow for Solid-Phase Synthesis of an N-methylated peptide.
References
A Comparative Guide to the Coupling Kinetics of Boc-N-Me-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated amino acids, such as N-tert-butyloxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH), is a crucial strategy in modern drug design. This modification can significantly enhance a peptide's therapeutic properties, including increased metabolic stability, improved cell permeability, and optimized conformational rigidity. However, the steric hindrance imparted by the N-methyl group presents a significant challenge during peptide synthesis, often leading to sluggish and inefficient coupling reactions.
This guide provides a comprehensive analysis of the coupling kinetics of this compound, offering a comparative overview of commonly used coupling reagents, detailed experimental protocols, and visualizations to aid in the successful incorporation of this sterically hindered amino acid into peptide sequences.
The Challenge of Coupling N-Methylated Amino Acids
The primary obstacle in the coupling of N-methylated amino acids lies in the increased steric bulk around the nitrogen atom. This steric hindrance impedes the approach of the activated carboxylic acid, slowing down the rate of peptide bond formation. Consequently, standard coupling reagents and protocols often result in low yields and incomplete reactions. To overcome these challenges, high-reactivity coupling reagents are essential.
Comparison of Coupling Reagents for this compound
While direct, quantitative comparative studies for the coupling of this compound are not extensively available in peer-reviewed literature, the following table summarizes the expected performance of various coupling reagents based on data from the synthesis of other sterically hindered and N-methylated amino acids. The selection of the optimal reagent is critical and often involves a balance between reactivity, cost, and the potential for side reactions, most notably racemization.
| Coupling Reagent | Reagent Type | Typical Yield for Hindered Couplings | Racemization Potential | Key Advantages & Disadvantages |
| HATU | Uronium Salt | >90% | Very Low | Advantages: High reactivity, low racemization rates, particularly effective for sterically hindered amino acids.[1] Disadvantages: Higher cost compared to other reagents. |
| HBTU | Uronium Salt | 85-95% | Low to Moderate | Advantages: Good balance of reactivity and cost, reliable for many standard and hindered couplings. Disadvantages: Can be less effective than HATU in preventing racemization for sensitive amino acids. |
| PyBOP | Phosphonium Salt | 85-95% | Low | Advantages: Highly effective for sterically demanding couplings, avoids the potential for guanidinylation side reactions seen with some uronium salts. Disadvantages: Can be less effective than HATU for extremely hindered couplings. |
| COMU | Uronium Salt | >90% | Very Low | Advantages: High reactivity, excellent racemization suppression, non-explosive, and byproducts are water-soluble, simplifying purification.[2] Disadvantages: Higher cost. |
| DIC/HOBt | Carbodiimide | 60-80% | Moderate to High | Advantages: Cost-effective. Disadvantages: Generally lower reactivity and higher risk of racemization compared to onium salts; not recommended for sterically hindered N-methylated amino acids.[3] |
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of this compound in both solid-phase and solution-phase peptide synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol is optimized for the efficient coupling of this compound on a solid support.
Materials:
-
This compound (3-4 equivalents)
-
HATU (3-4 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-8 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Resin with a free amino group
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF for Fmoc deprotection) or Trifluoroacetic acid (TFA) (50% in DCM for Boc deprotection)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Deprotection: If necessary, remove the N-terminal protecting group of the resin-bound peptide (e.g., with 20% piperidine in DMF for Fmoc or 50% TFA in DCM for Boc). Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.[3]
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test (for primary amines) or the Isatin test (for secondary amines).
Solid-Phase Peptide Synthesis Workflow for this compound Coupling.
Protocol 2: Solution-Phase Peptide Synthesis using PyBOP
This protocol is suitable for the synthesis of peptides in solution.
Materials:
-
This compound (1.0 equivalent)
-
Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl, 1.1 equivalents)
-
PyBOP (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1M HCl, saturated NaHCO₃ solution, and brine
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the amino acid ester hydrochloride in anhydrous DMF. Add DIPEA (1.1 equivalents) to neutralize the salt and stir for 10 minutes at room temperature.
-
Activation: In a separate flask, dissolve this compound and PyBOP in anhydrous DMF.
-
Coupling: Add the solution from step 2 to the solution from step 1. Add the remaining DIPEA (1.1 equivalents) to the reaction mixture. Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Solution-Phase Synthesis of a Dipeptide with this compound.
Conclusion
The successful incorporation of this compound into peptide chains is a critical yet challenging aspect of modern peptide chemistry. The steric hindrance posed by the N-methyl group necessitates the use of highly reactive coupling reagents and optimized protocols. Onium salt-based reagents such as HATU, HBTU, PyBOP, and COMU are generally recommended over traditional carbodiimide methods for achieving high coupling efficiencies with minimal racemization. The choice of reagent and reaction conditions should be carefully considered based on the specific requirements of the synthesis, including the complexity of the peptide sequence, cost considerations, and the desired level of purity. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to overcome the challenges associated with the coupling of this compound and to successfully synthesize N-methylated peptides with enhanced therapeutic potential.
References
A Researcher's Guide to 2D NMR for the Structural Elucidation of N-Methylated Peptides
For researchers, scientists, and drug development professionals, deciphering the three-dimensional structure of N-methylated peptides is a critical step in the design of novel therapeutics with improved pharmacological profiles. N-methylation, the substitution of an amide proton with a methyl group, can significantly enhance a peptide's stability and cell permeability by inducing specific conformational preferences.[1] This guide provides an objective comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for the structural elucidation of these modified peptides, supported by experimental data and detailed protocols. We also present a comparison of 2D NMR with alternative structural biology techniques.
The introduction of N-methyl groups poses unique challenges to traditional peptide NMR analysis, primarily due to the absence of the amide proton, which is a key player in establishing sequential connectivities through the peptide backbone. This necessitates a tailored application of various 2D NMR experiments to piece together the structural puzzle.
Comparative Analysis of 2D NMR Techniques
The structural elucidation of N-methylated peptides by 2D NMR relies on a suite of experiments that provide through-bond and through-space correlations. The choice of experiments and their parameters is crucial for obtaining unambiguous structural information.
| 2D NMR Technique | Primary Information | Application to N-Methylated Peptides | Typical Resolution | Relative Sensitivity | Typical Experiment Duration |
| TOCSY (Total Correlation Spectroscopy) | Through-bond correlations within an amino acid spin system. | Essential for identifying amino acid residues based on their side-chain proton network. Unaffected by N-methylation. | High | High | 1-4 hours |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Through-space correlations between protons (<5 Å).[2] | Crucial for determining the 3D structure and identifying cis/trans isomers of the N-methylated amide bond. The absence of amide protons can lead to sparse NOEs.[1] | Medium to High | Medium | 4-12 hours |
| ROESY (Rotating-frame Overhauser Effect Spectroscopy) | Through-space correlations, particularly effective for medium-sized molecules where NOE is close to zero.[2][3] | An alternative to NOESY, especially for peptides in the intermediate molecular weight range (700-1200 Da) where the NOE signal can be weak or absent. ROESY signals are always positive, avoiding ambiguity. | Medium to High | Medium | 4-12 hours |
| HSQC (Heteronuclear Single Quantum Coherence) | Direct one-bond correlation between a proton and a heteronucleus (e.g., ¹³C or ¹⁵N). | Useful for assigning the chemical shifts of carbons and nitrogens in the peptide backbone and side chains. Can help in resolving signal overlap in the proton spectrum. | High | High (proton-detected) | 2-6 hours |
| HMBC (Heteronuclear Multiple Bond Correlation) | Correlations between protons and carbons over two to three bonds. | Key for establishing connectivity across the N-methylated amide bond by correlating the N-methyl protons with the preceding carbonyl carbon. | Medium | Lower | 6-18 hours |
Workflow for Structural Elucidation
The process of determining the structure of an N-methylated peptide using 2D NMR follows a logical sequence of experiments and data analysis.
Figure 1. A typical workflow for the structural elucidation of N-methylated peptides using 2D NMR.
Comparison with Alternative Techniques
While 2D NMR is a powerful tool for studying N-methylated peptides in solution, other techniques can provide complementary structural information.
| Technique | Principle | Advantages | Limitations | Sample Requirements |
| 2D NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to determine through-bond and through-space correlations. | Provides atomic-resolution structures in solution, allowing for the study of dynamics and conformational equilibria. No need for crystallization. | Primarily suited for small to medium-sized peptides (<30 kDa). Can be time-consuming. | 1-5 mM concentration in a suitable deuterated solvent. |
| X-ray Crystallography | Diffraction of X-rays by a crystal lattice to determine the electron density and thus the atomic positions. | Can provide very high-resolution static structures. Not limited by molecular size. | Requires the growth of well-ordered crystals, which can be a major bottleneck. The crystal structure may not represent the biologically active conformation in solution. | High purity sample that can be crystallized. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules. | A rapid and sensitive technique for assessing the secondary structure content (e.g., α-helix, β-sheet) of a peptide in solution. Requires very small amounts of sample. | Provides low-resolution structural information and does not give atomic-level details. | Microgram quantities of the sample. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the molecular weight and sequence of a peptide. | Highly sensitive for sequence determination and identification of post-translational modifications. | Does not directly provide information on the 3D structure. | Picomole to femtomole quantities. |
Experimental Protocols
Detailed and consistent experimental procedures are paramount for obtaining high-quality, reproducible 2D NMR data.
Sample Preparation
-
Peptide Synthesis and Purification: Synthesize the N-methylated peptide using solid-phase peptide synthesis and purify to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Dissolution: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or a mixture of H₂O/D₂O) to a final concentration of 1-5 mM. For aqueous samples, a 90% H₂O/10% D₂O mixture is common to observe exchangeable protons while providing a deuterium lock signal.
-
Internal Standard: Add a known concentration of an internal standard, such as DSS or TMSP, for chemical shift referencing.
-
Filtration: Filter the sample into a high-quality NMR tube to remove any particulate matter.
2D NMR Data Acquisition
The following are generalized acquisition parameters. These will need to be optimized for the specific peptide and spectrometer.
1. TOCSY (Total Correlation Spectroscopy)
-
Pulse Program: A standard TOCSY pulse sequence with water suppression (e.g., mlevphpr).
-
Spectral Width (SW): ~12 ppm in both dimensions.
-
Transmitter Offset (o1p): Centered in the middle of the proton spectrum.
-
Number of Points (TD): 2048 in the direct dimension (F2) and 512 in the indirect dimension (F1).
-
Number of Scans (NS): 8-16.
-
Mixing Time (d9): 60-80 ms to allow for magnetization transfer throughout the spin system.
-
Relaxation Delay (d1): 1.5-2 seconds.
2. NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Pulse Program: A standard phase-sensitive NOESY pulse sequence with water suppression (e.g., noesyphpr).
-
Spectral Width (SW): ~12 ppm in both dimensions.
-
Transmitter Offset (o1p): Centered in the middle of the proton spectrum.
-
Number of Points (TD): 2048 in F2 and 512 in F1.
-
Number of Scans (NS): 16-64, as NOESY is generally less sensitive than TOCSY.
-
Mixing Time (d8): This is a critical parameter that may need to be optimized. For peptides, a range of 100-300 ms is common.
-
Relaxation Delay (d1): 1.5-2 seconds.
3. HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: A standard HSQC pulse sequence with sensitivity enhancement and water suppression (e.g., hsqcetgpprsi).
-
Spectral Width (SW): ~12 ppm in the ¹H dimension and a range covering the expected ¹³C or ¹⁵N chemical shifts in the indirect dimension.
-
Transmitter Offset (o1p and o2p): Centered in the respective proton and heteronuclear spectral regions.
-
Number of Points (TD): 1024 in F2 and 256 in F1.
-
Number of Scans (NS): 4-8.
-
Relaxation Delay (d1): 1.5 seconds.
4. HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: A standard HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Spectral Width (SW): ~12 ppm in the ¹H dimension and a wider range in the ¹³C dimension to include carbonyl carbons.
-
Transmitter Offset (o1p and o2p): Centered in the respective spectral regions.
-
Number of Points (TD): 2048 in F2 and 512 in F1.
-
Number of Scans (NS): 16-64.
-
Long-Range Coupling Delay (d6): Optimized for an average long-range J-coupling of 8 Hz.
-
Relaxation Delay (d1): 1.5-2 seconds.
Data Processing and Analysis
Figure 2. A generalized workflow for 2D NMR data processing and analysis.
-
Fourier Transformation: The raw free induction decay (FID) data is converted into a frequency-domain spectrum.
-
Phase and Baseline Correction: The spectrum is phased and the baseline is corrected to ensure accurate peak picking and integration.
-
Resonance Assignment: Using the TOCSY and NOESY/ROESY spectra, the individual amino acid spin systems are identified and then sequentially linked along the peptide backbone. HMBC data is crucial for connecting residues across the N-methylated amide bond.
-
Distance Restraint Generation: The cross-peak intensities in the NOESY or ROESY spectrum are converted into upper distance limits between protons.
-
Structure Calculation: A family of 3D structures is calculated using software that utilizes the experimental distance restraints.
-
Structure Validation: The quality of the calculated structures is assessed using various statistical parameters.
By carefully selecting and optimizing a combination of 2D NMR experiments, researchers can successfully navigate the challenges posed by N-methylation and obtain high-resolution structural information that is invaluable for the rational design of next-generation peptide therapeutics.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Boc-N-Me-Phe-OH
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the N-Boc protected amino acid, Boc-N-Me-Phe-OH (CAS #: 37553-65-4).
Immediate Safety Precautions
While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, it is crucial to handle it with care, following standard laboratory safety protocols to minimize any potential risks.[1] The primary hazards are associated with inhalation of dust particles and direct contact with skin and eyes.
First Aid Measures:
| Situation | First Aid Response |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Wash the affected area thoroughly with soap and plenty of water.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical advice if feeling unwell.[1] |
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory conditions and procedures should be conducted to determine the appropriate level of PPE. However, the following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Safety glasses with side shields conforming to EN166 or chemical splash goggles. A face shield may be necessary for tasks with a high risk of splashing. | To protect against airborne powder and potential splashes of solutions containing the compound. |
| Hands | Disposable nitrile gloves are the minimum requirement. Gloves should be inspected before use and disposed of properly after handling the chemical. | To prevent direct skin contact with the chemical. |
| Body | A laboratory coat is essential to protect clothing and skin from spills. | Provides a removable barrier in case of a spill. |
| Respiratory | In situations where dust may be generated and engineering controls like a fume hood are not sufficient, a NIOSH-approved respirator may be necessary. | To prevent inhalation of the powdered compound. |
| Feet | Closed-toe shoes must be worn at all times in the laboratory. | To protect feet from spills and falling objects. |
Operational Plan: Handling and Storage
Engineering Controls: Work in a well-ventilated area. The use of a chemical fume hood is highly recommended, especially when handling the powdered form, to minimize inhalation exposure.
Handling Procedures:
-
Avoid the formation of dust and aerosols.
-
Avoid contact with skin and eyes.
-
Ensure all containers are clearly labeled.
-
Wash hands thoroughly after handling the compound.
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.
-
Store in a cool place.
-
Store away from strong oxidizing agents and strong acids.
Disposal Plan
The disposal of this compound and its waste must adhere to local, state, and federal regulations. Improper disposal can lead to environmental contamination and legal repercussions.
Waste Identification and Segregation:
-
Identify the waste as a non-halogenated organic solid.
-
Segregate this waste from other waste streams, such as halogenated solvents and aqueous waste.
Containerization and Labeling:
-
Use a dedicated and clearly labeled waste container for solid chemical waste.
-
The label should include the full chemical name, "this compound," and any relevant hazard warnings.
Disposal Method:
-
Never dispose of this chemical down the drain or in the regular trash.
-
Arrange for disposal through a licensed professional waste disposal service.
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.
Experimental Protocols
The following is a general protocol for the N-protection of an amino acid using Di-tert-butyl dicarbonate (Boc₂O), which is relevant to the synthesis of compounds like this compound.
Materials:
-
Amino acid
-
Dioxane
-
Water
-
1 M Sodium hydroxide (NaOH) solution
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Brine (saturated sodium chloride solution)
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of dioxane and water.
-
Add 1 M NaOH solution until the amino acid is fully dissolved and the solution reaches a pH of approximately 9-10.
-
Cool the solution to 0 °C in an ice bath.
-
Add Boc₂O (1.1 equivalents) to the solution while stirring.
-
Allow the reaction to warm to room temperature and continue stirring for 4-12 hours.
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Wash the remaining aqueous layer with ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer to 0 °C and acidify to a pH of 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (three times).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the N-Boc-amino acid.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
